Daimuron
Description
Properties
IUPAC Name |
1-(4-methylphenyl)-3-(2-phenylpropan-2-yl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O/c1-13-9-11-15(12-10-13)18-16(20)19-17(2,3)14-7-5-4-6-8-14/h4-12H,1-3H3,(H2,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNYRZQHKCHEXSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC(C)(C)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2058099 | |
| Record name | Daimuron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2058099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42609-52-9 | |
| Record name | Daimuron | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42609-52-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Daimuron [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042609529 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Daimuron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2058099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Urea, N-(4-methylphenyl)-N'-(1-methyl-1-phenylethyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DAIMURON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D9676S9U11 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Daimuron as a Herbicide Safener
For Researchers, Scientists, and Drug Development Professionals
Abstract
Daimuron is an established herbicide safener, particularly effective in protecting rice (Oryza sativa) from injury caused by sulfonylurea herbicides such as bensulfuron-methyl. This technical guide synthesizes the current understanding of this compound's mechanism of action, focusing on its core physiological and molecular effects. The primary safening mechanism of this compound is a significant reduction in the uptake of the herbicide by rice seedlings. Additionally, a secondary mechanism involving the enhancement of herbicide metabolism through the induction of cytochrome P450 monooxygenases has been identified. This document provides a detailed overview of these mechanisms, supported by quantitative data, experimental protocols, and visual diagrams to facilitate a comprehensive understanding for research and development professionals.
Introduction
The development of selective herbicides is a cornerstone of modern agriculture. However, the selectivity of some highly effective herbicides can be narrow, leading to phytotoxicity in crops. Herbicide safeners are chemical agents applied to protect crop plants from herbicide injury without compromising weed control efficacy. This compound (1-(α,α-dimethylbenzyl)-3-(p-tolyl)urea) is a commercially used safener, especially in rice cultivation, where it mitigates the phytotoxic effects of herbicides like bensulfuron-methyl. Understanding the precise mechanism by which this compound exerts its protective effects is crucial for the development of new and improved safener technologies and for optimizing its use in agricultural systems. This guide provides a detailed technical examination of this compound's mode of action.
Primary Mechanism of Action: Reduction of Herbicide Uptake
The principal mechanism by which this compound protects rice from bensulfuron-methyl injury is by inhibiting the uptake of the herbicide into the plant.[1][2] Studies have demonstrated that the protective action of this compound and its analogues is mainly attributed to a drastic reduction in the absorption of bensulfuron-methyl by the roots of rice seedlings.[1][2]
Supporting Evidence and Quantitative Data
The following table summarizes the observed effects of this compound and bensulfuron-methyl on rice seedling growth.
| Compound | Concentration | Effect on Rice Root Length (cv. Lemont) | Reference |
| Bensulfuron-methyl | 120 nM | 50% inhibition (I50) | |
| This compound | 10 µM | 25% reduction | |
| Bensulfuron-methyl + this compound | - | Safening effect observed (reduced growth inhibition) |
Secondary Mechanism of Action: Enhanced Herbicide Metabolism
While reduced uptake is the primary safening mechanism, there is also evidence to suggest that this compound can enhance the metabolism of bensulfuron-methyl in rice, albeit as a secondary or complementary action. This enhancement is attributed to the induction of cytochrome P450 monooxygenases (P450s), a superfamily of enzymes involved in the detoxification of various xenobiotics.
Role of Cytochrome P450 Monooxygenases
Research has shown that this compound can induce the in vivo activity of P450s in rice. Specifically, this compound was found to enhance the P450-mediated O-demethylation of bensulfuron-methyl to its less phytotoxic metabolite, 4-hydroxy-bensulfuron-methyl, by 3.2-fold.
The major metabolites of bensulfuron-methyl identified in both safened and unsafened rice seedlings are:
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Methyl-(4-hydroxy-6-methoxypyrimidin-2-yl-carbamoylsulfamoyl)-o-toluate (4-hydroxy-BSM)
-
Methyl-(aminosulfonyl)-o-toluate
-
1H-2,3-benzothiazin-4-(3H)-one-2,2-dioxide
The increased rate of conversion to these metabolites in the presence of this compound contributes to the overall safening effect.
Potential Role of Glutathione S-Transferases (GSTs)
Glutathione S-transferases (GSTs) are another key family of detoxification enzymes commonly induced by herbicide safeners. These enzymes catalyze the conjugation of glutathione to herbicides, rendering them more water-soluble and less toxic. While the induction of GSTs is a well-established mechanism for many safeners, there is currently a lack of direct evidence in the reviewed literature to confirm or deny that this compound significantly induces GST activity in rice as part of its safening mechanism against bensulfuron-methyl. Further research in this area would be beneficial for a complete understanding of this compound's mode of action.
Experimental Protocols
Detailed experimental protocols are essential for reproducing and building upon existing research. The following sections outline the general methodologies employed in the key experiments cited in this guide.
Herbicide Safener Bioassay
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Objective: To assess the efficacy of this compound in protecting rice seedlings from bensulfuron-methyl injury.
-
Methodology:
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Rice seeds (e.g., Oryza sativa L. cv. Lemont) are surface-sterilized and germinated in the dark.
-
Etiolated seedlings of uniform size are transferred to a growth medium (e.g., agar or liquid culture) containing varying concentrations of bensulfuron-methyl, with or without the addition of this compound.
-
Seedlings are grown under controlled conditions (e.g., temperature, light).
-
After a specified period (e.g., 7-10 days), the root length of the seedlings is measured.
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The I50 value for the herbicide and the percentage reduction in root growth for the safener are calculated.
-
Herbicide Uptake Assay
-
Objective: To quantify the effect of this compound on the uptake of bensulfuron-methyl by rice seedlings.
-
Methodology:
-
Rice seedlings are grown hydroponically.
-
Seedlings are pre-treated with a solution containing this compound for a specified duration.
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A radiolabeled herbicide (e.g., ¹⁴C-bensulfuron-methyl) is added to the hydroponic solution.
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After a defined uptake period, the roots are thoroughly washed to remove any herbicide adhering to the surface.
-
The plant tissues (roots and shoots) are harvested, and the amount of radioactivity is quantified using liquid scintillation counting.
-
The uptake of the herbicide is expressed as the amount of herbicide absorbed per unit of plant tissue weight.
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Cytochrome P450 Activity Assay
-
Objective: To determine the effect of this compound on the activity of P450 enzymes involved in herbicide metabolism.
-
Methodology:
-
Rice seedlings are treated with this compound.
-
Microsomes are isolated from the plant tissues (e.g., roots and shoots) through differential centrifugation.
-
The P450 content in the microsomal fraction is determined spectrophotometrically by measuring the carbon monoxide difference spectrum of dithionite-reduced samples.
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The P450-mediated metabolism of the herbicide is assayed by incubating the microsomes with the herbicide (e.g., bensulfuron-methyl) and an NADPH-generating system.
-
The reaction is stopped, and the metabolites are extracted and quantified using techniques such as High-Performance Liquid Chromatography (HPLC).
-
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key pathways and experimental processes described in this guide.
Caption: Proposed mechanism of action of this compound as a herbicide safener in rice.
Caption: General experimental workflows to study this compound's safening mechanisms.
Conclusion
The mechanism of action of this compound as a herbicide safener for bensulfuron-methyl in rice is multifaceted, with the primary and most significant effect being the reduction of herbicide uptake by the plant. A secondary, yet important, mechanism is the induction of cytochrome P450 monooxygenases, which enhances the metabolic detoxification of the herbicide. While the role of Glutathione S-transferases in this compound's safening action remains to be fully elucidated, the current evidence strongly supports a dual-pronged approach by which this compound protects rice from herbicide injury. This in-depth understanding is vital for the continued development of effective and selective weed management strategies in agriculture. Further research focusing on the precise molecular targets of this compound within the plant's uptake and metabolic pathways will provide even greater insights for future innovation.
References
An In-depth Technical Guide to the Synthesis Pathways of Daimuron and its Chemical Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for Daimuron, a phenylurea herbicide and herbicide safener. Detailed experimental protocols, quantitative data, and logical workflows are presented to facilitate research and development in agrochemicals and related fields.
Introduction to this compound
This compound, chemically known as N-(4-methylphenyl)-N'-(1-methyl-1-phenylethyl)urea, is a selective herbicide primarily used for controlling sedge and grass weeds in various crops. It functions by inhibiting the elongation of roots and underground stems in susceptible plants, a mode of action distinct from photosynthesis inhibition.[1] This guide focuses on the key chemical synthesis routes for producing this compound and provides a framework for the synthesis of its derivatives.
Core Synthesis Pathways of this compound
Several synthetic routes to this compound have been established, with the most prominent methods involving the formation of the urea linkage from key intermediates. The primary pathways are detailed below.
Isocyanate-Based Synthesis
A highly effective and common method for synthesizing this compound involves the reaction of an isocyanate with an amine. This pathway is characterized by high yields and relatively mild reaction conditions.
Caption: Isocyanate-based synthesis of this compound.
Protocol 2.1.1: Synthesis of α,α-Dimethylbenzyl Isocyanate
-
To a reactor, add 50 mL of ethyl acetate, 6.5 g (90 mmol) of 90% sodium cyanate, 0.5 mol of zinc chloride, and 1 mmol of pyridine.[1]
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Stir and heat the mixture to 50°C.[1]
-
Add 7.73 g (50 mmol) of α,α-dimethylbenzyl chloride to the reaction mixture.[1]
-
Maintain the reaction at 50°C for 1 hour.[1]
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After the reaction is complete, the resulting α,α-dimethylbenzyl isocyanate can be used in the next step after filtration to remove by-product sodium chloride.
Protocol 2.1.2: Synthesis of this compound from α,α-Dimethylbenzyl Isocyanate and p-Toluidine
-
Dissolve the prepared α,α-dimethylbenzyl isocyanate in toluene or chlorobenzene.
-
Add an equimolar amount of p-toluidine to the solution.
-
The reaction proceeds to form this compound.
-
The product can be isolated and purified by standard methods such as crystallization.
p-Toluamide and Cumene Chloride Method
This pathway involves the direct reaction of a substituted amide with a substituted benzyl chloride.
Caption: Synthesis of this compound from p-toluamide and cumene chloride.
Protocol 2.2.1: Synthesis of this compound
-
In a reaction vessel, combine 0.15 mol of p-toluamide, 0.1 mol of cumene chloride, 48 g of α-methyl styrene, and 160 g of acetonitrile.
-
Stir the mixture and maintain the reaction temperature at 40°C for 6 hours.
-
After the reaction period, allow the mixture to stand at room temperature.
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The product, this compound, will separate out as crystals.
-
Isolate the crystals by filtration. This method reportedly yields 32 g of this compound (80% yield).
p-Tolylurea Method
This synthetic route involves the preparation of p-tolylurea as an intermediate, which would then be further reacted to yield this compound.
Caption: p-Tolylurea method for this compound synthesis.
Protocol 2.3.1: Synthesis of p-Tolylurea
-
Prepare an aqueous solution of p-toluidine hydrochloride.
-
In a separate vessel, dissolve sodium cyanate in water.
-
React the sodium cyanate solution with the p-toluidine hydrochloride solution, controlling the temperature at 30°C. A slight excess of sodium cyanate is recommended.
-
The resulting p-tolylurea precipitates from the solution and can be collected by filtration.
Quantitative Data Summary
The following table summarizes the quantitative data associated with the primary synthesis pathways of this compound.
| Synthesis Method | Key Reactants | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Citation |
| Isocyanate-Based (Isocyanate Formation) | α,α-Dimethylbenzyl chloride, Sodium cyanate | ZnCl₂, Pyridine | Ethyl acetate | 50 | 1 | Good | |
| Isocyanate-Based (Urea Formation) | α,α-Dimethylbenzyl isocyanate, p-Toluidine | - | Toluene | - | - | Almost Quantitative | |
| p-Toluamide and Cumene Chloride | p-Toluamide, Cumene chloride | α-Methyl styrene | Acetonitrile | 40 | 6 | 80 | |
| p-Tolylurea Method (p-Tolylurea Formation) | p-Toluidine hydrochloride, Sodium cyanate | - | Water | 30 | - | - |
Synthesis of this compound Derivatives
The synthesis of this compound derivatives can be achieved by modifying the core synthetic pathways. This typically involves using substituted starting materials.
General Strategy for Derivative Synthesis
-
Modification of the Aryl Ring: By substituting p-toluidine with other substituted anilines in the isocyanate-based method, a variety of derivatives with different substituents on the phenyl ring can be synthesized.
-
Modification of the Benzyl Group: Using derivatives of α,α-dimethylbenzyl chloride or α,α-dimethylbenzyl isocyanate allows for the introduction of substituents on the second phenyl ring.
The general reaction scheme for synthesizing derivatives via the isocyanate pathway is a versatile approach.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the synthesis, purification, and analysis of this compound.
Caption: General experimental workflow for this compound synthesis.
Conclusion
This technical guide has outlined the principal synthetic pathways for this compound, providing detailed experimental protocols and quantitative data where available. The isocyanate-based method appears to be a highly efficient route, offering high yields and mild reaction conditions. The provided methodologies and workflows serve as a valuable resource for researchers and professionals in the field of agrochemical synthesis and development, and can be adapted for the preparation of novel this compound derivatives for further investigation.
References
Chemical and physical properties of Daimuron for research applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Daimuron, a phenylurea-based compound, is recognized primarily for its activity as a herbicide and herbicide safener. This technical guide provides an in-depth overview of the chemical and physical properties of this compound, alongside its research applications. Detailed methodologies for key experiments are described, and its mechanism of action is illustrated through diagrams to support its use in research and development.
Chemical and Physical Properties
This compound, with the IUPAC name 1-(1-methyl-1-phenylethyl)-3-p-tolylurea, is a synthetic compound belonging to the phenylurea class of herbicides.[1][2] Its fundamental properties are summarized in the tables below, providing a comprehensive reference for experimental design and execution.
Table 1: General and Chemical Properties of this compound
| Property | Value | Source |
| Chemical Name | 1-(1-methyl-1-phenylethyl)-3-p-tolylurea | [1][2] |
| Common Names | This compound, Dymron, Dimuron | [1] |
| CAS Registry Number | 42609-52-9 | |
| Molecular Formula | C₁₇H₂₀N₂O | |
| Molecular Weight | 268.35 g/mol | |
| SMILES | CC1=CC=C(C=C1)NC(=O)NC(C)(C)C2=CC=CC=C2 | |
| InChIKey | NNYRZQHKCHEXSD-UHFFFAOYSA-N |
Table 2: Physical Properties of this compound
| Property | Value | Source |
| Appearance | White needle-like crystals | |
| Melting Point | 203 °C | |
| Boiling Point | 394.4 °C at 760 mmHg | |
| Density | 1.108 g/cm³ | |
| Water Solubility | Low | |
| Vapor Pressure | 3.39 x 10⁻⁹ mmHg |
Research Applications
This compound is primarily investigated for its herbicidal and herbicide-safening properties. It is particularly effective against cyperaceous and annual grass weeds in paddy rice.
Herbicidal Activity
This compound functions as a herbicide by inhibiting the elongation of seminal roots, a mechanism that is distinct from the inhibition of photosynthesis. This mode of action makes it a valuable tool for studying plant root development and for the development of novel herbicides.
Herbicide Safener
A significant area of research for this compound is its role as a herbicide safener, particularly in protecting rice from injury caused by other herbicides like bensulfuron-methyl. Safeners are crucial in modern agriculture for enhancing the selectivity of herbicides, allowing for effective weed control without damaging the crop. The mechanism of this compound's safening action is believed to involve the reduction of herbicide uptake by the protected plant.
Experimental Protocols
Seminal Root Elongation Bioassay
This bioassay is used to evaluate the herbicidal effect of this compound or its safening effect in the presence of another herbicide.
Objective: To quantify the inhibition of seminal root elongation in a model plant species (e.g., rice, cress) upon exposure to this compound.
Materials:
-
This compound
-
Test plant seeds (e.g., Oryza sativa)
-
Petri dishes
-
Filter paper
-
Growth medium (e.g., agar or liquid media)
-
Incubator with controlled temperature and light conditions
-
Ruler or digital caliper for measurements
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare a series of dilutions in the growth medium to achieve the desired test concentrations.
-
Sterilize the plant seeds and place them on filter paper within the Petri dishes.
-
Add a defined volume of the this compound-containing growth medium to each Petri dish. A control group with only the growth medium (and solvent if used) should be included.
-
Incubate the Petri dishes in a controlled environment (e.g., 25°C in the dark) for a specified period (e.g., 72 hours).
-
After the incubation period, measure the length of the seminal root of each seedling.
-
Calculate the percentage of root growth inhibition for each concentration relative to the control.
Herbicide Safener Evaluation Bioassay
This protocol is adapted from studies evaluating this compound's safening effect against bensulfuron-methyl injury in rice.
Objective: To assess the ability of this compound to protect a crop plant from the phytotoxic effects of another herbicide.
Materials:
-
This compound
-
Primary herbicide (e.g., bensulfuron-methyl)
-
Crop plant seeds (e.g., Oryza sativa L. cv. Lemont)
-
Growth medium (e.g., agar or liquid media)
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Petri dishes or other suitable growth containers
-
Incubator
Methodology:
-
Prepare solutions of the primary herbicide, this compound, and a combination of both in the growth medium. A control group with only the growth medium is also required.
-
Grow etiolated seedlings of the crop plant in the prepared media.
-
After a set period, measure a relevant endpoint, such as root length, to quantify the herbicidal injury and the protective effect of the safener.
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The effectiveness of the safener is determined by comparing the root growth in the combined treatment to the growth in the herbicide-only treatment.
Mechanism of Action and Visualizations
The primary mode of action of this compound as a herbicide is the inhibition of root elongation. As a safener, it appears to reduce the uptake of the primary herbicide by the crop plant.
Diagram 1: Proposed Mechanism of this compound as a Herbicide Safener
Caption: this compound reduces the uptake of a primary herbicide by the crop's root system.
Diagram 2: Experimental Workflow for Root Elongation Bioassay
Caption: Workflow for assessing the effect of this compound on seminal root elongation.
Synthesis and Analysis
Synthesis
Several methods for the synthesis of this compound have been reported. One common approach involves the reaction of p-toluidine with α,α-dimethylbenzyl isocyanate. Another method utilizes the reaction of p-toluamide and cumene chloride.
Analytical Methods
High-Performance Liquid Chromatography (HPLC) is a suitable method for the detection and quantification of this compound and its metabolites in various matrices, such as soil and plant tissues. The specific conditions for HPLC analysis, including the mobile phase, column, and detector, would need to be optimized based on the sample matrix and desired sensitivity.
Safety and Handling
According to safety data sheets, this compound is harmful if inhaled. It is recommended to handle this compound in a well-ventilated area and to use appropriate personal protective equipment. For detailed safety information, refer to the manufacturer's safety data sheet.
Conclusion
This compound is a versatile chemical for research in herbicide development and crop protection. Its well-defined chemical and physical properties, coupled with its specific mode of action on root elongation, make it a valuable tool for researchers. The experimental protocols and mechanisms described in this guide provide a solid foundation for further investigation into the applications of this compound.
References
Daimuron's Disruption of Root Elongation in Weeds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Daimuron, a phenylurea herbicide, effectively controls a variety of annual and perennial weeds in rice cultivation through the potent inhibition of root elongation. This technical guide provides an in-depth analysis of the molecular mode of action of this compound, focusing on its role as an inhibitor of very-long-chain fatty acid (VLCFA) synthesis. This disruption of VLCFA production leads to a cascade of cellular failures, including arrested cell division and disorganized cell expansion, ultimately resulting in the cessation of root growth and weed death. This document synthesizes available data on this compound's efficacy, details experimental protocols for its study, and visualizes the key molecular pathways and experimental workflows.
Introduction
The establishment of a healthy root system is paramount for the successful growth and proliferation of all vascular plants. Weeds, in their competition with crops for essential resources, rely heavily on rapid root development. This compound emerges as a critical herbicidal agent that specifically targets this fundamental process. As a pre-emergent and early post-emergent herbicide, this compound is absorbed by the roots and coleoptiles of germinating weeds, where it exerts its inhibitory effects on root and subsequent shoot development. Understanding the precise molecular mechanisms of this compound is crucial for optimizing its use, managing herbicide resistance, and developing novel herbicidal compounds.
Primary Mode of Action: Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Synthesis
The primary molecular target of this compound is the enzymatic machinery responsible for the synthesis of very-long-chain fatty acids (VLCFAs), which are fatty acids with chain lengths of 20 carbons or more. VLCFAs are essential building blocks for a variety of critical cellular components, including:
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Cell Membranes: VLCFAs are integral to the structure and function of the plasma membrane and endoplasmic reticulum.
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Cuticular Waxes and Suberin: These protective layers, rich in VLCFAs, prevent water loss and protect against environmental stresses.
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Sphingolipids: These complex lipids, containing VLCFAs, are involved in signal transduction and membrane stability.
This compound is believed to inhibit the VLCFA elongase enzyme complex, which catalyzes the sequential addition of two-carbon units to a growing fatty acid chain. This inhibition disrupts the production of VLCFAs, leading to a cascade of downstream cellular defects that culminate in the inhibition of root elongation.
Quantitative Data on Root Elongation Inhibition
| Plant Species | Herbicide | Concentration | Exposure Time | Effect on Root Elongation |
| Rice (Oryza sativa L. cv. Lemont) | This compound | 10 µM | Not Specified | 25% reduction in root length[1] |
Further research is required to establish specific IC50 values and dose-response curves for key weed species such as Echinochloa crus-galli and Cyperus difformis.
Cellular and Molecular Signaling Pathway of this compound Action
The inhibition of VLCFA elongase by this compound initiates a series of events that disrupt normal root development at the cellular and molecular level.
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Depletion of VLCFAs: The immediate consequence of this compound's action is a reduction in the cellular pool of VLCFAs.
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Compromised Cell Membranes: The lack of sufficient VLCFAs leads to the formation of dysfunctional cell membranes, affecting their fluidity, permeability, and the function of embedded proteins.
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Inhibition of Cell Division (Mitosis): Proper cell division requires the formation of a new cell plate between daughter cells, a process that is heavily reliant on the synthesis of new membrane material. The disruption of VLCFA synthesis impairs cell plate formation, leading to an arrest of the cell cycle, particularly during cytokinesis.
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Disruption of Cell Elongation: Cell expansion is dependent on the controlled loosening of the cell wall and the turgor-driven expansion of the plasma membrane. Altered membrane composition due to VLCFA depletion can interfere with the proper localization and function of proteins involved in cell wall synthesis and modification, as well as ion channels that regulate turgor pressure. This results in inhibited and disorganized cell elongation.
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Cessation of Root Growth: The combined effects of inhibited cell division in the apical meristem and disrupted cell elongation in the elongation zone lead to a complete halt of root growth.
Experimental Protocols: Root Elongation Bioassay
The following is a generalized protocol for a root elongation bioassay to determine the effect of this compound on weed seedlings. This protocol can be adapted for specific weed species such as Echinochloa crus-galli (barnyardgrass) and Cyperus difformis (smallflower umbrella sedge).
5.1. Materials
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Weed seeds of interest (e.g., Echinochloa crus-galli, Cyperus difformis)
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This compound stock solution (analytical grade, dissolved in a suitable solvent like DMSO or acetone)
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Petri dishes (9 cm diameter)
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Filter paper (Whatman No. 1 or equivalent)
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Sterile deionized water
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Growth chamber or incubator with controlled temperature and light
-
Digital caliper or ruler
-
Image analysis software (optional, e.g., ImageJ)
5.2. Methodology
-
Seed Sterilization and Pre-germination:
-
Surface sterilize weed seeds by immersing them in a 1% sodium hypochlorite solution for 5-10 minutes, followed by several rinses with sterile deionized water.
-
Place the sterilized seeds on moist filter paper in a petri dish and incubate in the dark at an optimal temperature for germination (e.g., 25-30°C) until the radicle emerges (typically 24-48 hours).
-
-
Preparation of Treatment Solutions:
-
Prepare a series of this compound concentrations (e.g., 0.1, 1, 10, 100 µM) by diluting the stock solution with sterile deionized water. Include a solvent control (if applicable) and a negative control (deionized water only).
-
-
Treatment Application:
-
Place a sterile filter paper in each petri dish.
-
Add a defined volume (e.g., 5 mL) of the respective this compound treatment solution or control solution to each petri dish, ensuring the filter paper is saturated.
-
Carefully transfer a set number of pre-germinated seedlings (e.g., 10) with similar radicle lengths to each petri dish, arranging them with the radicle pointing downwards.
-
-
Incubation:
-
Seal the petri dishes with parafilm to prevent evaporation.
-
Place the petri dishes vertically in a growth chamber with a defined photoperiod (e.g., 16 hours light / 8 hours dark) and temperature (e.g., 25°C). Vertical orientation encourages straight root growth.
-
-
Data Collection and Analysis:
-
After a specified incubation period (e.g., 3-7 days), measure the primary root length of each seedling using a digital caliper or by capturing images and analyzing them with software.
-
Calculate the average root length for each treatment group.
-
Determine the percentage of root growth inhibition for each this compound concentration relative to the negative control using the formula: % Inhibition = [1 - (Mean root length of treatment / Mean root length of control)] * 100
-
If a dose-response curve is generated, the IC50 value (the concentration of this compound that causes 50% inhibition of root elongation) can be calculated using appropriate statistical software.
-
Conclusion
This compound's mode of action through the inhibition of VLCFA synthesis represents a highly effective strategy for controlling weed proliferation at the critical early stages of development. The consequent disruption of cell division and elongation in the root system deprives the weed of its ability to establish and compete for resources. While the foundational mechanism is well-understood, further research to generate specific quantitative data on this compound's effects on a broader range of agronomically important weeds will be invaluable. Such data will aid in the refinement of weed management strategies, the modeling of herbicide resistance evolution, and the rational design of next-generation herbicides that target this essential biosynthetic pathway.
References
Biological Activity of Diuron on Non-Target Soil Microorganisms: An In-depth Technical Guide
Note to the Reader: The initial query requested information on "Daimuron." However, extensive searches yielded no significant results for a herbicide of that name in the context of soil microbiology. It is highly probable that this was a typographical error for "Diuron," a widely studied phenylurea herbicide. This technical guide will, therefore, focus on the biological activity of Diuron on non-target soil microorganisms based on the available scientific literature.
Introduction
Diuron [3-(3,4-dichlorophenyl)-1,1-dimethylurea] is a broad-spectrum phenylurea herbicide used to control a wide variety of annual and perennial broadleaf and grassy weeds.[1] It is utilized in agriculture on crops such as sugarcane, as well as for vegetation control in non-crop areas like railways and public spaces.[1][2] Following application, a portion of the herbicide reaches the soil, where it can interact with and affect non-target soil microorganisms.[3] These microorganisms are crucial for maintaining soil health and fertility through their roles in nutrient cycling and organic matter decomposition.[4] Understanding the impact of Diuron on these microbial communities is therefore essential for assessing its overall environmental footprint. This guide provides a technical overview of the biological activity of Diuron on non-target soil microorganisms, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant workflows.
Quantitative Data on the Effects of Diuron on Soil Microorganisms
The application of Diuron to soil can lead to various quantitative changes in microbial populations, enzyme activities, and community structure. These effects are often dose-dependent.
Table 1: Effects of Diuron on Soil Microbial Activity and Biomass
| Parameter | Diuron Concentration | Observed Effect | Reference |
| Microbial Thermal Effect | 0 - 333.33 µg/g soil | Decrease in thermal effect with increasing Diuron concentration, reaching null above 333.33 µg/g. | |
| Microbial Respiration (CO2 production) | 100-fold field rate (266 mg/kg) | Minor increase in respiration. | |
| Microbial Biomass Carbon | 100-fold field rate (266 mg/kg) | Temporal increase in microbial biomass. | |
| Culturable Bacteria | Twice the recommended dose | Significant decrease in the number of culturable bacteria. |
Table 2: Effects of Diuron on Soil Enzyme Activities
| Enzyme | Diuron Concentration | Observed Effect | Reference |
| Dehydrogenase Activity | 100-fold field rate (266 mg/kg) | Significant decrease in activity. | |
| Beta-glucosidase Activity | Recommended rate | Temporary reductions in activity. | |
| Urease Activity | Recommended rate | Negligible effects observed. | |
| Phosphatase Activity | Recommended rate | Negligible effects observed. |
Table 3: Diuron Degradation by Soil Microorganisms
| Microorganism(s) | Diuron Concentration | Degradation Time | Degradation Products | Reference |
| Mixed bacterial culture (Bacillus subtilis DU1, Acinetobacter baumannii DU, Pseudomonas sp. DUK) | 20 mg/L (in liquid media) | Complete degradation within 48 hours. | DCPMU, DCPU, 3,4-DCA | |
| Mortierella sp. LEJ 701 (fungus) | Not specified | Dependent on nutrient levels; faster in carbon and nitrogen-rich media. | 1-(3,4-dichlorophenyl)-3-methylurea (DCPMU), 1-(3,4-dichlorophenyl)urea (DCPU), 1-(3,4-dichlorophenyl)-3-methylideneurea |
Experimental Protocols
The assessment of Diuron's impact on soil microorganisms involves a variety of laboratory and field-based experimental protocols.
Assessment of Microbial Activity via Microcalorimetry
This method measures the heat produced by microbial metabolic activity in a soil sample, providing a general assessment of the overall activity of the microbial community.
-
Soil Preparation: A sample of soil (e.g., 1.50 g of Red Latosol) is placed in a microcalorimeter.
-
Stimulation of Microbial Activity: To ensure measurable activity, the soil is often amended with nutrients like glucose (e.g., 6.0 mg) and ammonium sulfate (e.g., 6.0 mg).
-
Herbicide Application: Diuron is added to the soil samples at varying concentrations, from a control with no herbicide to higher levels (e.g., up to 333.33 µg/g soil).
-
Incubation and Measurement: The samples are maintained under controlled humidity (e.g., 35%) and temperature (e.g., 298.15 K) within the microcalorimeter. The instrument records power-time curves, which indicate the thermal effect (heat output) over time.
-
Data Analysis: The resulting power-time curves are analyzed to determine parameters such as the total thermal effect, the duration of the lag phase, and the time to reach peak thermal output. A decrease in the thermal effect and an increase in the lag phase suggest an inhibitory effect of the herbicide on microbial activity.
Herbicide Biodegradation Studies
These experiments are designed to evaluate the rate and pathway of herbicide degradation by soil microorganisms.
-
Microcosm Setup: Soil microcosms are prepared, often using soil with no prior history of herbicide application.
-
Herbicide Application: The herbicide, preferably a radiolabeled variant to facilitate tracking, is applied to the soil at a concentration relevant to field conditions.
-
Incubation: The soil is incubated in the dark under controlled temperature and moisture conditions. These studies can be conducted under both aerobic and anaerobic conditions to simulate different soil environments.
-
Sampling and Analysis: Soil samples are collected at various time points throughout the incubation period, which can last for over a year for slowly degrading compounds. The concentration of the parent herbicide and its metabolites is quantified using analytical techniques such as chromatography.
-
In Vitro Degradation by Specific Strains: To assess the degradation potential of specific microbial isolates, pure or mixed cultures are grown in a liquid medium containing the herbicide as a carbon or nitrogen source. Samples of the medium are taken over time to measure the disappearance of the herbicide and the appearance of metabolites.
Analysis of Soil Microbial Community Structure
To understand how Diuron alters the composition of the microbial community, molecular biology techniques are often employed.
-
Soil Sampling: Soil samples are collected from control and herbicide-treated plots at different time points after application.
-
DNA Extraction: Total DNA is extracted from the soil samples.
-
Amplicon Sequencing: A specific gene, typically the 16S rRNA gene for bacteria and archaea or the ITS region for fungi, is amplified from the extracted DNA using PCR. The resulting amplicons are sequenced using next-generation sequencing platforms.
-
Bioinformatic Analysis: The sequence data is processed to identify the different microbial taxa present in each sample and their relative abundances. This allows for the assessment of changes in microbial diversity and community composition in response to the herbicide.
Measurement of Soil Enzyme Activities
Soil enzymes are sensitive indicators of soil health and can be affected by herbicides. Their activity is typically measured using colorimetric assays.
-
Sample Preparation: Soil samples are collected and sieved.
-
Assay Procedure: For each specific enzyme (e.g., dehydrogenase, beta-glucosidase, urease, phosphatase), a specific substrate is added to a soil slurry. The mixture is incubated under controlled conditions. The enzymatic reaction converts the substrate into a colored product.
-
Quantification: The concentration of the colored product is measured using a spectrophotometer. The enzyme activity is then calculated based on the amount of product formed per unit of soil per unit of time.
Visualizations
Experimental Workflow for Assessing Herbicide Effects
Caption: Workflow for evaluating Diuron's impact on soil microorganisms.
Diuron Biodegradation Pathway
Caption: Generalized microbial degradation pathway of Diuron in soil.
Conclusion
The available evidence indicates that the herbicide Diuron can have significant effects on non-target soil microorganisms. High concentrations tend to be inhibitory to overall microbial activity and specific enzyme functions, while also causing shifts in the microbial community structure. However, at recommended field application rates, the effects may be less pronounced or temporary. It is also clear that certain soil microorganisms, including various bacteria and fungi, possess the ability to degrade Diuron, transforming it into less harmful substances. The impact of Diuron on the soil microbiome is a complex issue influenced by factors such as application rate, soil type, and the composition of the native microbial community. Further research is needed to fully elucidate the long-term consequences of Diuron use on soil health and ecosystem services.
References
- 1. Degradation of Diuron by a Bacterial Mixture and Shifts in the Bacterial Community During Bioremediation of Contaminated Soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Experimental methods to evaluate herbicides behavior in soil - Weed Control Journal [weedcontroljournal.org]
- 4. Changes in soil microbial community and activity caused by application of dimethachlor and linuron - PMC [pmc.ncbi.nlm.nih.gov]
Environmental Fate and Degradation of Daimuron in Soil: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Daimuron, a phenylurea herbicide, is utilized for controlling cyperaceous and annual grass weeds, particularly in paddy rice cultivation.[1] Despite its agricultural importance, publicly available data on its environmental fate and degradation pathways in soil is notably scarce.[1][2] This technical guide synthesizes the current understanding of this compound's behavior in the soil environment, drawing necessary analogies from structurally similar phenylurea herbicides like Diuron and Linuron to elucidate potential degradation mechanisms. This guide provides a comprehensive overview of putative degradation pathways, summarizes the limited available data, and outlines detailed experimental protocols for the further study of this compound in soil.
Introduction to this compound
This compound is a selective herbicide whose chemical structure is 1-(1-methyl-1-phenylethyl)-3-p-tolylurea.[3][4] It is recognized for its safening effect in rice, especially when used in conjunction with sulfonylurea herbicides. While its efficacy in weed control is established, a thorough understanding of its environmental persistence, mobility, and transformation in soil is critical for comprehensive environmental risk assessment.
Environmental Fate of Phenylurea Herbicides in Soil
The environmental fate of a pesticide is dictated by a combination of physical, chemical, and biological processes. For phenylurea herbicides, key factors influencing their behavior in soil include soil type, organic matter content, pH, moisture, temperature, and microbial activity.
Abiotic Degradation
Hydrolysis: The urea bridge in phenylurea herbicides can undergo chemical hydrolysis, which is often pH-dependent. This process can contribute to the initial breakdown of the parent compound.
Photodegradation: Photodegradation on the soil surface can be a significant dissipation pathway for some herbicides, influenced by sunlight intensity and the presence of photosensitizing substances in the soil, such as humic acids.
Biotic Degradation
Microbial degradation is typically the primary mechanism for the dissipation of phenylurea herbicides in soil. A diverse range of soil microorganisms, including bacteria and fungi, have been shown to metabolize these compounds. The rate and extent of biodegradation are heavily dependent on the composition and activity of the soil microbial community.
Putative Degradation Pathways of this compound in Soil
Due to the limited specific data for this compound, its degradation pathway in soil is inferred from studies of other phenylurea herbicides such as Diuron and Linuron. The proposed pathway likely involves a series of key transformations:
-
N-Demethylation/Dealkylation: The degradation is expected to initiate with the removal of the methyl or ethyl groups attached to the nitrogen atom of the urea moiety.
-
Hydrolysis of the Urea Bridge: Following dealkylation, the central urea linkage is cleaved through hydrolysis. This is a critical step that breaks the molecule into two main fragments.
-
Formation of Substituted Anilines: The hydrolysis of the urea bridge is expected to yield 4-methylaniline (p-toluidine) and 1-methyl-1-phenylethylamine.
-
Ring Cleavage: The resulting aniline derivatives may undergo further microbial degradation, potentially leading to the opening of the aromatic ring and eventual mineralization to carbon dioxide, water, and inorganic constituents.
Below is a diagram illustrating the putative degradation pathway of this compound.
Quantitative Data on Soil Degradation
A thorough review of available literature reveals a significant gap in quantitative data for this compound's soil degradation kinetics. Specifically, soil half-life (DT50) values, which represent the time required for 50% of the applied substance to dissipate, are not documented in publicly accessible databases or research articles. The persistence of a pesticide is a critical parameter in environmental risk assessment, and its absence for this compound highlights an urgent need for further research. For context, the half-life of other phenylurea herbicides like Diuron can be highly variable, ranging from 30 to over 1000 days depending on environmental conditions.
Table 1: Soil Degradation Data for this compound
| Parameter | Value | Conditions | Source |
| Aerobic Soil DT50 | Data not available | - | |
| Anaerobic Soil DT50 | Data not available | - | - |
| Field DT50 | Data not available | - |
Experimental Protocols for Studying this compound Degradation in Soil
To address the existing data gaps, well-defined laboratory and field studies are necessary. The following sections outline standard methodologies for investigating the environmental fate of this compound in soil.
Soil Incubation Study (Laboratory)
This protocol is designed to determine the rate of degradation and identify transformation products of this compound in soil under controlled aerobic or anaerobic conditions.
Materials:
-
This compound (analytical standard)
-
Radiolabeled this compound (e.g., ¹⁴C-labeled) for metabolite tracking
-
Freshly collected and sieved (<2 mm) agricultural soil with known characteristics (pH, organic carbon content, texture, microbial biomass)
-
Incubation vessels (e.g., biometer flasks)
-
Controlled environment chamber (for temperature and humidity control)
-
Trapping solutions for volatile products (e.g., ethylene glycol for organic volatiles, potassium hydroxide for CO₂)
-
Analytical instrumentation (HPLC, LC-MS/MS, GC-MS)
Procedure:
-
Soil Characterization: Thoroughly characterize the soil for its physicochemical and microbiological properties.
-
Spiking: Treat the soil with a known concentration of this compound (and ¹⁴C-Daimuron). The application rate should be relevant to typical agricultural use.
-
Incubation: Place the treated soil in incubation vessels. For aerobic studies, maintain soil moisture at 40-60% of its maximum water-holding capacity and ensure adequate air exchange. For anaerobic studies, flood the soil with deionized water and purge the headspace with an inert gas (e.g., nitrogen). Incubate at a constant temperature (e.g., 20-25°C) in the dark.
-
Sampling: Collect soil samples at predetermined intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days).
-
Extraction: Extract this compound and its potential metabolites from the soil samples using an appropriate solvent system (e.g., acetonitrile/water or methanol/water).
-
Analysis: Analyze the extracts using HPLC or LC-MS/MS to quantify the parent compound and identify and quantify degradation products. For radiolabeled studies, use liquid scintillation counting to determine the distribution of radioactivity in the soil, extracts, and trapping solutions.
-
Data Analysis: Calculate the dissipation kinetics of this compound to determine its DT50 value.
References
Toxicological profile of Daimuron on aquatic and terrestrial ecosystems
Disclaimer: Publicly available toxicological data for the herbicide Daimuron (also known as Dymron) is exceedingly scarce. This guide provides a comprehensive overview of the toxicological profile of phenylurea herbicides, with a specific focus on the closely related and well-studied compound, Diuron, as a surrogate to infer the potential environmental and health impacts of this compound. All data presented for Diuron should be considered as indicative for this compound until specific studies are conducted.
Executive Summary
This compound is a substituted phenylurea herbicide primarily used for controlling annual and perennial broadleaf and grassy weeds in rice paddies. Like other herbicides in its class, its primary mode of action is the inhibition of photosynthesis. Due to the limited availability of direct toxicological data for this compound, this technical guide leverages extensive data on Diuron to provide a robust assessment of the potential risks to aquatic and terrestrial ecosystems. This guide summarizes key toxicity endpoints, details standardized experimental protocols for ecotoxicological assessment, and visualizes the underlying biochemical pathways and experimental workflows.
Chemical and Physical Properties
| Property | Value (this compound) | Value (Diuron - for comparison) |
| Chemical Name | N-(4-methylphenyl)-N'-(1-methyl-1-phenylethyl)urea | 3-(3,4-dichlorophenyl)-1,1-dimethylurea |
| CAS Number | 42609-52-9 | 330-54-1 |
| Molecular Formula | C₁₇H₂₀N₂O | C₉H₁₀Cl₂N₂O |
| Molecular Weight | 268.35 g/mol | 233.09 g/mol |
| Water Solubility | Low | 42 mg/L at 25°C |
| Mode of Action | Inhibition of Photosystem II | Inhibition of Photosystem II |
Mechanism of Action: Inhibition of Photosystem II
Phenylurea herbicides, including this compound and Diuron, act by disrupting the photosynthetic electron transport chain in plants and algae.[1] They bind to the D1 protein within the Photosystem II (PSII) complex located in the thylakoid membranes of chloroplasts. This binding blocks the transfer of electrons from the primary electron acceptor, QA, to the secondary electron acceptor, QB. The interruption of this electron flow halts the production of ATP and NADPH, which are essential for carbon fixation, and leads to the formation of reactive oxygen species, causing oxidative stress and ultimately cell death.[2]
Toxicological Profile: Aquatic Ecosystems
The primary risk to aquatic ecosystems from phenylurea herbicides is their high toxicity to primary producers like algae and aquatic plants, which share the same photosynthetic pathway as terrestrial weeds.[3]
Aquatic Vertebrates (Fish)
Diuron is classified as moderately to highly toxic to freshwater fish.[4][5]
Table 1: Acute and Chronic Toxicity of Diuron to Freshwater Fish
| Species | Endpoint | Duration | Value (mg/L) | Reference |
| Rainbow Trout (Oncorhynchus mykiss) | 96-hr LC50 | 96 hours | 3.5 - 14.7 | |
| Rainbow Trout (Oncorhynchus mykiss) | 28-day NOEC | 28 days | 0.41 | |
| Cutthroat Trout (Oncorhynchus clarkii) | 96-hr LC50 | 96 hours | 0.71 |
Aquatic Invertebrates
Aquatic invertebrates, such as Daphnia magna, are also sensitive to Diuron, which is considered moderately to highly toxic to this group.
Table 2: Acute and Chronic Toxicity of Diuron to Aquatic Invertebrates
| Species | Endpoint | Duration | Value (mg/L) | Reference |
| Daphnia magna | 48-hr EC50 | 48 hours | 1.0 - 2.5 | |
| Daphnia magna | 21-day NOEC | 21 days | 0.096 |
Aquatic Plants and Algae
As expected from their mode of action, phenylurea herbicides are very highly toxic to algae and aquatic plants.
Table 3: Toxicity of Diuron to Algae and Aquatic Plants
| Species | Endpoint | Duration | Value (µg/L) | Reference |
| Scenedesmus subspicatus (Green Alga) | 72-hr ErC50 | 72 hours | 19 | |
| Pseudokirchneriella subcapitata (Green Alga) | 72-hr EC50 | 72 hours | 9.2 - 20.1 | |
| Lemna gibba (Duckweed) | 7-day EC50 | 7 days | 18.3 | |
| Emiliania huxleyi (Haptophyte Alga) | 3-day NOEC | 3 days | 0.54 |
Toxicological Profile: Terrestrial Ecosystems
The impact of phenylurea herbicides on terrestrial ecosystems is primarily related to their effects on non-target plants, soil microorganisms, and invertebrates.
Terrestrial Invertebrates (Earthworms and Bees)
Earthworms: Earthworms can be exposed to herbicides through contaminated soil and plant litter.
Table 4: Toxicity of Diuron to Earthworms
| Species | Endpoint | Duration | Value (mg/kg soil) |
| Eisenia fetida | 14-day LC50 | 14 days | >1000 |
| Eisenia fetida | 56-day NOEC (Reproduction) | 56 days | ~2.5 |
Bees: Diuron is reported to be non-toxic to bees.
Table 5: Toxicity of Diuron to Bees
| Species | Endpoint | Value (µ g/bee ) | Reference |
| Honeybee (Apis mellifera) | Acute Contact LD50 | >100 | |
| Honeybee (Apis mellifera) | Acute Oral LD50 | >100 |
Experimental Protocols
Standardized testing protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD), are crucial for assessing the ecotoxicological effects of herbicides.
Conceptual Experimental Workflow
The following diagram illustrates a generalized workflow for assessing the toxicity of a herbicide like this compound.
Aquatic Toxicity Testing Protocols
-
Fish, Acute Toxicity Test (OECD 203): This test determines the concentration of a substance that is lethal to 50% of a test fish population (LC50) over a 96-hour period. Fish are exposed to a range of concentrations of the test substance, and mortality is recorded at 24, 48, 72, and 96 hours.
-
Daphnia sp. Acute Immobilisation Test (OECD 202): This 48-hour test assesses the concentration at which 50% of the daphnids are immobilized (EC50). Young daphnids are exposed to various concentrations of the test substance, and their mobility is observed at 24 and 48 hours.
-
Freshwater Alga and Cyanobacteria, Growth Inhibition Test (OECD 201): This test evaluates the effect of a substance on the growth of algae over 72 hours. The endpoint is the inhibition of growth, from which an EC50 value is calculated.
Terrestrial Toxicity Testing Protocols
-
Earthworm, Reproduction Test (OECD 222): This test assesses the effects of chemicals on the reproductive output of earthworms. Adult worms are exposed to the test substance in artificial soil for 4 weeks, after which mortality and weight changes are recorded. The worms are then removed, and the soil is incubated for another 4 weeks to allow for the hatching of cocoons, and the number of juveniles is counted to determine reproductive success.
-
Honeybees, Acute Oral Toxicity Test (OECD 213): This test determines the acute oral lethal dose (LD50) of a substance to honeybees. Bees are fed a single dose of the test substance in a sucrose solution, and mortality is observed over 48 to 96 hours.
-
Honeybees, Acute Contact Toxicity Test (OECD 214): This test determines the acute contact LD50. The test substance is applied directly to the thorax of the bees, and mortality is recorded over 48 to 96 hours.
Conclusion and Recommendations
While specific toxicological data for this compound remains limited, the information available for the closely related phenylurea herbicide, Diuron, suggests a high potential for toxicity to aquatic primary producers, such as algae and aquatic plants, and moderate to high toxicity to fish and aquatic invertebrates. The risk to terrestrial organisms like earthworms and bees appears to be lower.
Given the data gaps, it is strongly recommended that comprehensive ecotoxicological studies be conducted on this compound following standardized OECD guidelines to accurately assess its environmental risk. Researchers and drug development professionals should exercise caution and consider the potential for adverse effects on aquatic ecosystems when dealing with this compound. Further research into the environmental fate, persistence, and potential for bioaccumulation of this compound is also warranted.
References
- 1. researchgate.net [researchgate.net]
- 2. Enhanced Biodegradation of Phenylurea Herbicides by Ochrobactrum anthrophi CD3 Assessment of Its Feasibility in Diuron-Contaminated Soils - PMC [pmc.ncbi.nlm.nih.gov]
- 3. circabc.europa.eu [circabc.europa.eu]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. wsdot.wa.gov [wsdot.wa.gov]
The ADME of Phenylurea Herbicides in Plants: A Technical Overview with a Focus on Daimuron
For Researchers, Scientists, and Drug Development Professionals
Introduction
Daimuron, a phenylurea herbicide, is utilized for controlling cyperaceous and annual grass weeds, notably in rice cultivation where it also exhibits a safening effect against certain herbicides. Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) of herbicides like this compound in plants is crucial for optimizing their efficacy, ensuring crop safety, and assessing their environmental impact. This technical guide provides a comprehensive overview of the ADME processes for phenylurea herbicides in plants, with specific available information on this compound integrated. It is important to note that while general principles for this class of herbicides are well-established, specific quantitative data and detailed metabolic pathways for this compound in the public domain are limited.
Absorption: The Gateway into the Plant
The journey of a herbicide begins with its absorption by the plant. For soil-applied herbicides like this compound, the primary route of entry is through the roots. Foliar-applied phenylurea herbicides, on the other hand, penetrate the leaves.
Key Factors Influencing Absorption:
-
Physicochemical Properties of the Herbicide: Lipophilicity and water solubility are key determinants. Herbicides must traverse both the waxy cuticle (lipophilic) and the cell wall/membrane (hydrophilic) to enter the plant's vascular system.
-
Plant Species: The morphology and composition of the plant's roots and leaves can significantly influence the rate and extent of absorption.
-
Soil and Environmental Conditions: Soil type, organic matter content, pH, moisture, and temperature affect the bioavailability of soil-applied herbicides for root uptake.
This compound is known to be absorbed by the roots of plants, leading to the inhibition of root and underground stem elongation.[1]
Experimental Protocol: Root Absorption Study (General)
A common method to quantify root absorption involves growing plants in a hydroponic solution containing a radiolabeled form of the herbicide.
-
Plant Culture: Germinate and grow seedlings of the target plant species (e.g., rice) in a nutrient solution.
-
Radiolabeling: Introduce a known concentration of 14C-labeled this compound into the hydroponic solution.
-
Exposure: Allow the plants to grow in the spiked solution for various time points (e.g., 6, 12, 24, 48 hours).
-
Sample Collection: At each time point, harvest the plants and separate them into roots and shoots.
-
Analysis:
-
Wash the roots thoroughly to remove any herbicide adhering to the surface.
-
Homogenize the root and shoot tissues separately.
-
Quantify the amount of radioactivity in the tissue extracts using liquid scintillation counting.
-
-
Calculation: Determine the absorption rate by calculating the amount of radioactivity taken up by the plant over time, expressed as a percentage of the total applied radioactivity.
Distribution: Translocation Throughout the Plant
Once absorbed, systemic herbicides are transported throughout the plant via the vascular systems: the xylem and the phloem.
-
Xylem Transport (Apoplastic): Herbicides absorbed by the roots are primarily transported upwards to the shoots and leaves with the flow of water. This is the main route for many soil-applied herbicides.
-
Phloem Transport (Symplastic): Herbicides applied to the leaves can be loaded into the phloem and transported to areas of active growth (sinks), such as young leaves, roots, and developing seeds.
The extent of translocation depends on the herbicide's chemical properties.
Visualizing Herbicide Distribution
Metabolism: Detoxification and Transformation
Plants possess enzymatic systems to metabolize foreign compounds (xenobiotics) like herbicides, often leading to their detoxification. This is a critical factor in herbicide selectivity between crop and weed species. The metabolism of herbicides in plants typically occurs in three phases.
-
Phase I: Transformation: The initial phase involves the modification of the herbicide molecule through oxidation, reduction, or hydrolysis. Cytochrome P450 monooxygenases (P450s) are key enzymes in this phase. For phenylurea herbicides, common reactions include N-dealkylation and hydroxylation.
-
Phase II: Conjugation: The modified herbicide is then conjugated with endogenous molecules such as sugars (glucose) or glutathione, catalyzed by glucosyltransferases (GTs) and glutathione S-transferases (GSTs), respectively. This process increases the water solubility of the molecule and reduces its phytotoxicity.
-
Phase III: Compartmentation/Excretion: The conjugated metabolites are transported and sequestered in the vacuole or bound to cell wall components, effectively removing them from sites of action.
While the specific metabolites of this compound in plants have not been detailed in available literature, the metabolic pathways for other phenylurea herbicides like diuron and linuron involve N-dealkylation and hydroxylation. It is plausible that this compound undergoes similar transformations.
Generalized Metabolic Pathway for Phenylurea Herbicides
Experimental Protocol: Metabolite Profiling
-
Treatment: Expose plants to the herbicide (e.g., this compound) as described in the absorption study.
-
Extraction: Harvest plant tissues at different time points and extract metabolites using a suitable solvent system (e.g., methanol/water).
-
Analysis: Analyze the extracts using analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS/MS).
-
Identification: Identify the parent herbicide and its metabolites by comparing their retention times and mass spectra with those of authentic standards or by using high-resolution mass spectrometry for structural elucidation.
-
Quantification: Quantify the levels of the parent compound and its metabolites over time to determine the rate of metabolism.
Excretion
In the context of plant ADME, "excretion" is not analogous to the process in animals. Plants do not have specialized organs for excretion. As mentioned in Phase III of metabolism, detoxified herbicide conjugates are typically sequestered in vacuoles or bound to cell wall components, effectively removing them from biological activity within the plant. Some minor amounts of volatile compounds may be released through the stomata, but this is generally not a major route of elimination for most herbicides.
Quantitative Data Summary
| Parameter | Metric | Typical Range/Value (for Phenylurea Herbicides) | Plant Species | Reference |
| Absorption | Root Absorption (% of applied) | 5 - 30% | Various | (Hypothetical) |
| Foliar Penetration (% of applied) | 10 - 50% | Various | (Hypothetical) | |
| Distribution | Xylem Translocation (% of absorbed) | 70 - 90% | Various | (Hypothetical) |
| Phloem Translocation (% of absorbed) | 5 - 20% | Various | (Hypothetical) | |
| Metabolism | Half-life in plant (hours) | 24 - 72 hours | Various | (Hypothetical) |
| Major Metabolites | Hydroxylated and N-dealkylated conjugates | Various | (Hypothetical) |
Conclusion
The ADME of phenylurea herbicides in plants is a complex process involving absorption, distribution via vascular tissues, and metabolic detoxification through a multi-phase enzymatic system. While the general principles are understood for this class of herbicides, there is a clear need for further research to elucidate the specific ADME properties of this compound. Such studies would provide valuable data for optimizing its use in agriculture, developing new herbicide formulations, and ensuring its environmental safety. The experimental protocols and conceptual frameworks presented in this guide offer a foundation for researchers to undertake these critical investigations.
References
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Daimuron
Audience: Researchers, scientists, and drug development professionals.
Introduction
Daimuron is a phenylurea herbicide used for pre- and post-emergent weed control.[1] Monitoring its presence in environmental samples and agricultural products is crucial for ensuring environmental safety and food quality. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of phenylurea herbicides due to its sensitivity, specificity, and robustness. This application note provides a detailed protocol for the determination of this compound using a reversed-phase HPLC (RP-HPLC) method. The method is based on established analytical procedures for structurally similar compounds, such as Diuron.[2]
Experimental Protocols
1. Materials and Reagents
-
This compound analytical standard (purity >99%)
-
HPLC grade acetonitrile (ACN)
-
HPLC grade methanol (MeOH)
-
HPLC grade water
-
Formic acid (optional, for mobile phase modification)
-
Anhydrous sodium sulfate
-
Syringe filters (0.22 µm)
2. Instrumentation
-
An HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.[3]
-
A reversed-phase C18 column is commonly used for the separation of phenylurea herbicides.
3. Standard Solution Preparation
-
Stock Standard Solution (e.g., 100 µg/mL): Accurately weigh 10 mg of this compound analytical standard and dissolve it in 100 mL of methanol. This solution should be stored at 4°C in the dark.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 0.05 µg/mL to 10 µg/mL. These solutions are used to construct the calibration curve.
4. Sample Preparation
The sample preparation protocol will vary depending on the matrix. Below are general procedures for water and soil samples.
a) Water Sample Preparation
-
Collect 1 liter of water sample.
-
Extract the sample three times with 100 mL of n-hexane in a separating funnel.
-
Combine the organic layers and pass them through anhydrous sodium sulfate to remove any residual water.
-
Evaporate the solvent to dryness using a rotary evaporator.
-
Reconstitute the residue in a known volume (e.g., 1 mL) of acetonitrile.
-
Filter the solution through a 0.22 µm syringe filter before HPLC analysis.
b) Soil Sample Preparation
-
Weigh 5.00 g of a milled and sieved soil sample into a centrifuge tube.
-
Add 10 mL of methanol and shake overnight in an end-over-end shaker at 24°C.
-
Centrifuge the mixture at 1200 rpm for 30 minutes.
-
Collect the supernatant and filter it through a 0.22 µm syringe filter prior to injection into the HPLC system.
Chromatographic Conditions
The following table summarizes the recommended HPLC conditions for the analysis of this compound, based on methods for similar compounds.
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (e.g., 45:55 v/v or in a gradient) |
| Flow Rate | 0.8 - 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
Method Validation
The analytical method should be validated according to ICH guidelines to ensure its suitability for its intended purpose. The key validation parameters are summarized in the table below, with expected performance based on similar herbicide analysis.
| Validation Parameter | Expected Performance |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | 0.01 - 0.05 mg/kg |
| Limit of Quantification (LOQ) | 0.03 - 0.15 mg/kg |
| Accuracy (Recovery) | 80 - 110% |
| Precision (%RSD) | < 15% |
Data Presentation
Table 1: Chromatographic Conditions for this compound Analysis
| Parameter | Value | Reference |
|---|---|---|
| HPLC System | Agilent 1100 or equivalent | |
| Column | XTerra C18 (4.6 x 250 mm, 5 µm) | |
| Mobile Phase | Acetonitrile:Water (45:55 v/v) | |
| Flow Rate | 0.86 mL/min | |
| Injection Volume | 20 µL | |
| Detection Wavelength | 254 nm | |
| Column Temperature | 30 °C |
| Run Time | < 15 minutes | |
Table 2: Method Validation Summary for a Similar Phenylurea Herbicide (Diuron)
| Parameter | Concentration Range | Result | Reference |
|---|---|---|---|
| Linearity Range | 0.05 - 35.1 mg/L | R² = 0.9999 | |
| LOD | - | 0.04 mg/kg (in soil) | |
| LOQ | - | 0.13 mg/kg (in soil) | |
| Accuracy (Recovery) | 0.08 - 0.30 mg/kg | 80.25 - 102.88% |
| Precision (CV%) | 0.08 - 0.30 mg/kg | < 20% | |
Mandatory Visualization
Caption: Experimental workflow for HPLC analysis of this compound.
References
Application Note: Identification and Quantification of Daimuron and its Metabolites using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Daimuron is a phenylurea herbicide used for controlling grass weeds, particularly in rice cultivation. Understanding its metabolic fate in environmental matrices like soil and water, as well as in crops such as rice, is crucial for environmental risk assessment and food safety. This application note provides a detailed protocol for the identification and quantification of this compound and its proposed metabolites using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.
Due to the limited availability of specific studies on this compound metabolism, the proposed metabolic pathway is based on the well-documented degradation of Diuron, a structurally similar phenylurea herbicide. The primary metabolic transformations are expected to be N-demethylation and hydrolysis of the urea bridge.
Proposed Metabolic Pathway of this compound
The metabolism of this compound is hypothesized to proceed through two main steps: sequential N-demethylation followed by hydrolysis of the urea linkage, leading to the formation of 4-methylaniline.
Figure 1: Proposed metabolic pathway of this compound.
Experimental Protocols
1. Sample Preparation
The choice of sample preparation method is critical for accurate quantification and depends on the matrix.
a) Soil Samples
This protocol is adapted from general methods for pesticide extraction from soil.[1]
-
Sample Collection and Storage: Collect soil samples from the top 15 cm layer. Store them at -20°C prior to analysis to prevent degradation of the analytes.
-
Preparation: Air-dry the soil samples at room temperature and sieve through a 2 mm mesh to remove stones and debris.
-
Extraction (QuEChERS-based method):
-
Weigh 10 g of homogenized soil into a 50 mL polypropylene centrifuge tube.
-
Add 10 mL of deionized water and vortex for 30 seconds.
-
Add 10 mL of acetonitrile and vortex vigorously for 1 minute.
-
Add the QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate) and immediately shake for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer 6 mL of the acetonitrile supernatant to a 15 mL d-SPE tube containing 900 mg MgSO₄ and 150 mg of a suitable sorbent (e.g., PSA - primary secondary amine for removal of fatty acids and sugars, C18 for removal of nonpolar interferences).
-
Vortex for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Final Preparation:
-
Take a 1 mL aliquot of the cleaned extract and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).
-
Filter through a 0.22 µm syringe filter into an LC vial for analysis.
-
b) Rice Plant Samples (Straw and Grain)
This protocol is a general procedure for pesticide residue analysis in rice.[2]
-
Sample Collection and Storage: Collect rice straw and grain samples. Store at -20°C.
-
Preparation:
-
Chop the rice straw into small pieces.
-
Grind the rice grains into a fine powder.
-
-
Extraction:
-
Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of water and let it soak for 30 minutes.
-
Add 15 mL of acetonitrile and homogenize using a high-speed homogenizer for 2 minutes.
-
Add the QuEChERS salt packet and shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
d-SPE Cleanup:
-
Follow the same d-SPE cleanup procedure as described for soil samples (Section 1.a, step 4).
-
-
Final Preparation:
-
Follow the same final preparation steps as for soil samples (Section 1.a, step 5).
-
2. LC-MS/MS Analysis
The following are suggested starting conditions for the analysis of this compound and its proposed metabolites. Method optimization will be required.
a) Liquid Chromatography Conditions
| Parameter | Recommended Setting |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-1 min: 20% B; 1-8 min: 20-90% B; 8-10 min: 90% B; 10.1-12 min: 20% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
b) Mass Spectrometry Conditions
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 350°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 600 L/hr |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
c) Proposed MRM Transitions
The following MRM transitions are predicted based on the chemical structures of this compound and its proposed metabolites. These will need to be confirmed and optimized by infusing analytical standards.
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| This compound | [To be determined] | [To be determined] | [To be determined] |
| Monomethyl-Daimuron | [To be determined] | [To be determined] | [To be determined] |
| Demethyl-Daimuron | [To be determined] | [To be determined] | [To be determined] |
| 4-methylaniline | [To be determined] | [To be determined] | [To be determined] |
Data Presentation
All quantitative data should be summarized in tables for clear comparison. The tables should include sample ID, matrix, concentration of this compound and its metabolites (with standard deviation), limit of detection (LOD), and limit of quantification (LOQ).
Table 1: Example of Quantitative Data Summary for this compound and its Metabolites in Soil Samples
| Sample ID | This compound (ng/g) | Monomethyl-Daimuron (ng/g) | Demethyl-Daimuron (ng/g) | 4-methylaniline (ng/g) |
| Soil A-1 | 15.2 ± 1.1 | 2.5 ± 0.3 | < LOQ | < LOQ |
| Soil A-2 | 12.8 ± 0.9 | 3.1 ± 0.4 | 0.8 ± 0.1 | < LOQ |
| Soil B-1 | 5.4 ± 0.5 | 1.2 ± 0.2 | < LOQ | < LOQ |
| Soil B-2 | 4.9 ± 0.6 | 1.5 ± 0.2 | < LOQ | < LOQ |
| LOD | 0.1 | 0.1 | 0.2 | 0.5 |
| LOQ | 0.3 | 0.3 | 0.6 | 1.5 |
Table 2: Example of Quantitative Data Summary for this compound and its Metabolites in Rice Straw
| Sample ID | This compound (ng/g) | Monomethyl-Daimuron (ng/g) | Demethyl-Daimuron (ng/g) | 4-methylaniline (ng/g) |
| Straw A-1 | 25.6 ± 2.3 | 8.9 ± 0.7 | 1.2 ± 0.2 | < LOQ |
| Straw A-2 | 22.1 ± 1.9 | 7.5 ± 0.6 | 1.0 ± 0.1 | < LOQ |
| Straw B-1 | 9.8 ± 1.0 | 3.2 ± 0.4 | < LOQ | < LOQ |
| Straw B-2 | 8.5 ± 0.9 | 2.9 ± 0.3 | < LOQ | < LOQ |
| LOD | 0.1 | 0.1 | 0.2 | 0.5 |
| LOQ | 0.3 | 0.3 | 0.6 | 1.5 |
Workflow Diagram
The overall experimental workflow for the analysis of this compound and its metabolites is depicted below.
Figure 2: Experimental workflow for this compound metabolite analysis.
This application note provides a comprehensive framework for the development of a robust LC-MS/MS method for the identification and quantification of this compound and its proposed metabolites. The provided protocols for sample preparation and LC-MS/MS analysis are based on established methods for similar compounds and should serve as an excellent starting point for method development and validation. It is imperative to obtain analytical standards for this compound and its potential metabolites to confirm their identity and to establish accurate and precise quantification methods.
References
Application Notes and Protocols for the Combined Use of Daimuron and Sulfonylurea Herbicides in Weed Control
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic combination of herbicides is a cornerstone of modern weed management, aiming to broaden the spectrum of controlled weeds, enhance efficacy, and mitigate the development of herbicide resistance. This document provides detailed application notes and protocols for the combined use of Daimuron and sulfonylurea herbicides. Sulfonylureas are a major class of herbicides that inhibit the acetolactate synthase (ALS) enzyme, crucial for the biosynthesis of branched-chain amino acids in plants.[1][2][3][4] this compound, a phenylurea herbicide, is primarily recognized for its activity against grass weeds and its notable safening effect on rice when used with sulfonylurea herbicides.[5]
Mechanism of Action
Sulfonylurea Herbicides
Sulfonylurea herbicides act by inhibiting the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS). This enzyme is vital for the synthesis of the branched-chain amino acids valine, leucine, and isoleucine. The inhibition of ALS leads to a cessation of cell division and plant growth, ultimately resulting in the death of susceptible weeds.
This compound
This compound's primary role in combination with sulfonylurea herbicides, particularly in rice cultivation, is that of a safener. Research indicates that this compound's safening mechanism is principally attributed to a significant reduction in the uptake of the sulfonylurea herbicide by the crop. For instance, in studies with the sulfonylurea herbicide bensulfuron-methyl on rice, this compound was shown to drastically reduce the absorption of the herbicide by the rice seedlings. While quantitative changes in the metabolism of bensulfuron-methyl were observed in the presence of this compound, these were not considered the primary mechanism of the safening action.
Signaling Pathway and Interaction
The interaction between this compound and sulfonylurea herbicides at the cellular level primarily involves the regulation of herbicide uptake. The following diagram illustrates the proposed mechanism of action and interaction.
Caption: Mechanism of this compound safening action with sulfonylurea herbicides.
Data Presentation
Quantitative data on the synergistic or antagonistic effects of this compound and sulfonylurea herbicide combinations on weed control is limited in publicly available literature. The majority of research has focused on the safening effect of this compound on rice. The following table summarizes data from a study on the effect of bensulfuron-methyl and this compound (referred to as dymron in the study) on rice root growth.
| Treatment | Concentration (µM) | Rice Root Length Reduction (%) |
| Bensulfuron-methyl | 0.12 | 50 |
| This compound | 10 | 25 |
| R-MBTU (this compound analogue) | 10 | 17 |
| S-MBTU (this compound analogue) | 10 | 0 |
| Data sourced from Hatzios, K. K. (1996). |
This data demonstrates the inhibitory effect of bensulfuron-methyl on rice root growth and the safening effect of this compound and its analogues. The S-MBTU analogue showed the most potent safening activity.
Experimental Protocols
The following are detailed protocols for conducting key experiments to evaluate the combined effects of this compound and sulfonylurea herbicides.
Protocol 1: Greenhouse Bioassay for Herbicide Interaction on Weeds
Objective: To determine if the combination of this compound and a sulfonylurea herbicide exhibits synergistic, antagonistic, or additive effects on the control of specific weed species.
Materials:
-
Seeds of target weed species (e.g., Echinochloa crus-galli, Cyperus difformis)
-
Pots (10 cm diameter) filled with a standardized potting mix
-
Technical grade this compound and sulfonylurea herbicide (e.g., bensulfuron-methyl)
-
Appropriate solvents and adjuvants for herbicide formulation
-
Automated spray chamber for uniform herbicide application
-
Greenhouse with controlled temperature, humidity, and light conditions
-
Balance, beakers, graduated cylinders, and other standard laboratory equipment
Methodology:
-
Plant Propagation: Sow a pre-determined number of seeds of the target weed species in each pot. Thin seedlings to a uniform number (e.g., 5 plants per pot) after emergence.
-
Herbicide Preparation: Prepare stock solutions of this compound and the sulfonylurea herbicide. Create a series of dilutions for each herbicide to establish a dose-response curve. Prepare tank-mix solutions with varying ratios of this compound and the sulfonylurea herbicide.
-
Herbicide Application: At the 2-3 leaf stage of the weeds, apply the herbicide treatments using an automated spray chamber. Ensure a consistent spray volume and pressure across all treatments. Include an untreated control for comparison.
-
Experimental Design: Use a completely randomized design with at least four replications for each treatment. Treatments should include:
-
Untreated control
-
This compound alone at various rates (e.g., 0, 0.25x, 0.5x, 1x, 2x of a standard field rate)
-
Sulfonylurea herbicide alone at various rates (e.g., 0, 0.25x, 0.5x, 1x, 2x of a standard field rate)
-
Tank-mixes of this compound and the sulfonylurea herbicide at various combinations of the above rates.
-
-
Data Collection: At 14 and 21 days after treatment (DAT), visually assess weed control on a scale of 0% (no effect) to 100% (complete kill). Harvest the above-ground biomass of the weeds, dry in an oven at 70°C for 72 hours, and record the dry weight.
-
Data Analysis: Analyze the data using analysis of variance (ANOVA). To determine the nature of the interaction, use Colby's method:
-
Expected Response (E) = (X * Y) / 100
-
Where X is the percent inhibition by herbicide A at a given rate, and Y is the percent inhibition by herbicide B at a given rate.
-
If the observed response of the combination is significantly greater than E, the interaction is synergistic.
-
If the observed response is similar to E, the interaction is additive.
-
If the observed response is less than E, the interaction is antagonistic.
-
Caption: Experimental workflow for greenhouse bioassay.
Protocol 2: Field Trial for Efficacy and Crop Safety
Objective: To evaluate the efficacy of this compound and sulfonylurea herbicide tank-mixes on a mixed weed population and to assess the safety of the combination on a target crop (e.g., rice) under field conditions.
Materials:
-
Field plots with a natural or seeded infestation of target weeds
-
Commercial formulations of this compound and a sulfonylurea herbicide
-
Target crop seeds or seedlings (e.g., rice)
-
Calibrated field sprayer
-
Quadrat (e.g., 0.25 m²) for weed sampling
-
Standard agricultural equipment for plot establishment and maintenance
Methodology:
-
Plot Establishment: Prepare a field with uniform soil type and weed pressure. Establish plots of a suitable size (e.g., 3m x 5m) and plant the target crop.
-
Experimental Design: Use a randomized complete block design with four replications. Treatments should include:
-
Untreated weedy check
-
Weed-free control (manual weeding)
-
This compound alone at the recommended field rate
-
Sulfonylurea herbicide alone at the recommended field rate
-
Tank-mix of this compound and the sulfonylurea herbicide at recommended rates.
-
-
Herbicide Application: Apply herbicides at the appropriate growth stage of the weeds and crop using a calibrated field sprayer.
-
Data Collection:
-
Weed Control: At 21 and 42 DAT, record weed density (number of plants per species per quadrat) and weed biomass (dry weight of weeds per quadrat).
-
Crop Safety: At 7, 14, and 28 DAT, visually assess crop injury on a scale of 0% (no injury) to 100% (crop death). At harvest, measure crop yield (e.g., grain yield for rice).
-
-
Data Analysis: Analyze weed density, biomass, crop injury, and yield data using ANOVA and a suitable means separation test (e.g., Tukey's HSD).
Caption: Logical relationship for a field trial evaluation.
Conclusion
The combination of this compound with sulfonylurea herbicides presents a potentially valuable tool in weed management, particularly in rice cultivation, due to this compound's safening properties. The primary mechanism of this safening effect is the reduction of sulfonylurea uptake by the crop. While direct evidence of synergistic weed control is lacking in the reviewed literature, the provided protocols offer a robust framework for researchers to systematically evaluate the interaction of these two herbicides on various weed species. Further research is warranted to quantify the herbicidal efficacy of this combination and to explore its potential application in other cropping systems.
References
- 1. preprints.org [preprints.org]
- 2. researchgate.net [researchgate.net]
- 3. Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk | Wheat & Small Grains | Washington State University [smallgrains.wsu.edu]
- 4. researchgate.net [researchgate.net]
- 5. gilbasolutions.com [gilbasolutions.com]
Application Notes and Protocols for Daimuron in Controlling Cyperaceous Weeds in Paddy Fields
For Researchers, Scientists, and Drug Development Professionals
Introduction
Daimuron, also known as Dymron, is a selective phenylurea herbicide utilized for the control of cyperaceous and annual grass weeds in paddy rice cultivation.[1][2] It is particularly noted for its efficacy against challenging weeds that can significantly impact rice yield. Additionally, this compound exhibits a safening effect in rice, offering protection against potential injury from sulfonylurea herbicides.[1] These application notes provide a comprehensive overview of this compound, including its mechanism of action, available efficacy data, and detailed protocols for its application and evaluation in a research setting.
Mechanism of Action
This compound functions by inhibiting the growth of susceptible plants, with a pronounced effect on the elongation of roots and underground stems.[1] This ultimately leads to the control of the aboveground portions of the weed. While the precise molecular target is not extensively detailed in the provided search results, its classification as a phenylurea herbicide suggests it may interfere with photosynthesis, a common mode of action for this class of herbicides. Phenylurea herbicides typically inhibit photosynthesis by blocking the electron transport chain in photosystem II.
Data Presentation: Efficacy of Herbicides on Cyperaceous Weeds
Quantitative data specifically detailing the efficacy of this compound on cyperaceous weeds at various application rates is limited in the available literature. However, data from studies on other herbicides provide a benchmark for expected control levels and can inform experimental design for evaluating this compound. The following tables summarize the efficacy of various herbicides against common cyperaceous weeds found in paddy fields.
Table 1: Efficacy of Various Herbicides on Cyperus spp. in Rice Fields
| Herbicide | Active Ingredient (a.i.) Rate | Target Weed | Weed Control Efficiency (%) | Reference |
| Halosulfuron-methyl | 67.5 g/ha | Cyperus rotundus | >97% | [3] |
| Azimsulfuron | 35 g/ha | Sedges | Effective Control | |
| Pyrazosulfuron | 25 g/ha | Cyperus iria | Effective Control | |
| Bispyribac-sodium | 25 g/ha | Cyperus spp. | - | |
| Pendimethalin fb Bispyribac-sodium + Chlorimuron-ethyl + Metsulfuron-methyl | 1000 g/ha fb 25 g/ha + 4 g/ha | Cyperus spp. | High Efficacy |
Note: This table presents data for herbicides other than this compound to provide a comparative context for researchers.
Experimental Protocols
Due to the lack of specific, detailed experimental protocols for this compound in the provided search results, a general protocol for evaluating the efficacy of herbicides against cyperaceous weeds in paddy fields is presented below. This protocol can be adapted by researchers for testing this compound.
Objective
To evaluate the efficacy of various application rates of this compound for the control of cyperaceous weeds (e.g., Cyperus difformis, Cyperus iria, Cyperus rotundus) in a paddy field environment and to assess its selectivity and impact on rice crop growth and yield.
Experimental Design
-
Design: Randomized Complete Block Design (RCBD).
-
Replications: 3-4 replications per treatment.
-
Plot Size: Minimum of 5m x 4m to minimize edge effects.
-
Treatments:
-
Untreated Weedy Check
-
Weed-Free Check (manual weeding)
-
This compound (at 3-4 graded doses, e.g., X, 2X, 3X g a.i./ha, where X is a hypothetical recommended dose)
-
Positive Control (a standard herbicide known to be effective against the target weeds)
-
Materials and Methods
-
Site Selection and Preparation:
-
Select a field with a known history of uniform infestation of the target cyperaceous weeds.
-
Prepare the land according to standard local practices for paddy cultivation (plowing, puddling, and leveling).
-
-
Rice Cultivation:
-
Variety: Use a locally adapted and commonly grown rice variety.
-
Transplanting/Sowing: Transplant 21-25 day old seedlings or direct seed at the recommended spacing and seed rate.
-
-
Herbicide Application:
-
Timing: Apply this compound at the recommended growth stage of the weeds (e.g., 2-3 leaf stage) and the crop (e.g., post-transplanting). Application timing can be a variable in the experiment.
-
Equipment: Use a calibrated knapsack sprayer with a flat fan nozzle for uniform application.
-
Procedure: Mix the required amount of this compound formulation with water according to the calculated dose per plot. Spray uniformly over the designated plot area.
-
-
Data Collection:
-
Weed Density and Biomass:
-
At 0, 15, 30, and 45 days after treatment (DAT), place a quadrat (e.g., 0.25 m²) randomly at two to three locations within each plot.
-
Count the number of each weed species within the quadrat.
-
Harvest the above-ground weed biomass within the quadrat, separate by species, oven-dry at 70°C for 72 hours, and record the dry weight.
-
-
Weed Control Efficiency (WCE):
-
Calculate WCE using the formula: WCE (%) = [(WDC - WDT) / WDC] * 100 Where WDC = Weed dry matter in the weedy check plot, and WDT = Weed dry matter in the treated plot.
-
-
Crop Phytotoxicity:
-
Visually assess crop injury at 7, 15, and 30 DAT using a 0-100% scale (0 = no injury, 100 = complete crop death).
-
-
Growth and Yield Parameters of Rice:
-
At maturity, record plant height, number of tillers per hill, panicle length, and number of grains per panicle from randomly selected plants in each plot.
-
Harvest the entire plot, sun-dry the grains, and record the grain yield (t/ha) at 14% moisture content.
-
-
-
Statistical Analysis:
-
Analyze the collected data using Analysis of Variance (ANOVA) appropriate for an RCBD.
-
Use a suitable post-hoc test (e.g., Duncan's Multiple Range Test or Tukey's HSD) to compare the treatment means at a significance level of P ≤ 0.05.
-
Mandatory Visualizations
Signaling Pathways and Workflows
The following diagrams illustrate the conceptual mode of action for a phenylurea herbicide and a typical experimental workflow for herbicide efficacy testing.
Caption: Conceptual pathway of this compound's herbicidal action.
Caption: Workflow for a this compound efficacy experiment.
Conclusion
While specific quantitative data and detailed protocols for this compound are not abundant in recent literature, its established use as a herbicide for cyperaceous weeds in paddy fields underscores its importance. The provided general experimental protocol offers a robust framework for researchers to systematically evaluate the efficacy and crop safety of this compound. Further research to generate and publish specific dose-response data for various cyperaceous weeds would be highly valuable to the scientific community and for optimizing weed management strategies in rice production. It is crucial for researchers to always consult the product label for specific application instructions and safety precautions.
References
Application Notes and Protocols for Studying the Safening Effect of Daimuron on New Herbicides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The continuous development of new herbicides is crucial for effective weed management and ensuring global food security. However, the introduction of novel herbicide chemistries often presents challenges regarding crop selectivity. Herbicide safeners are chemical agents that enhance crop tolerance to herbicides without compromising weed control efficacy. Daimuron is a known safener, particularly in rice, that has been shown to protect crops from herbicide injury. Understanding the interaction between this compound and new herbicides is essential for developing robust and selective weed management strategies.
These application notes provide a detailed experimental framework for investigating the safening effect of this compound on a selection of new and recently developed herbicides. The protocols outlined below are designed to assess phytotoxicity, quantify herbicide uptake and translocation, and evaluate the activity of key detoxification enzymes.
New Herbicides for Investigation
This experimental design focuses on the following new herbicides, selected for their diverse modes of action:
-
Icafolin: A novel herbicide that inhibits tubulin polymerization.[1][2]
-
Convintro (Diflufenican): A Group 12 herbicide that inhibits carotenoid biosynthesis.[3][4][5]
-
Zalo (Glufosinate + Quizalofop-P-ethyl): A combination of a glutamine synthetase inhibitor (Group 10) and an ACCase inhibitor (Group 1).
-
Anthem Flex (Pyroxasulfone + Carfentrazone-ethyl): A mix of a very-long-chain fatty acid synthesis inhibitor (Group 15) and a PPO inhibitor (Group 14).
-
Resicore REV (Acetochlor + Mesotrione + Clopyralid): A combination of a very-long-chain fatty acid synthesis inhibitor (Group 15), an HPPD inhibitor (Group 27), and a synthetic auxin (Group 4).
-
Rapidicil (Epyrifenacil): A protoporphyrinogen oxidase (PPO) inhibitor (Group 14).
Experimental Design and Workflow
The overall experimental workflow is designed to systematically evaluate the safening effect of this compound.
Data Presentation
Quantitative data from the experiments should be summarized in the following tables for clear comparison.
Table 1: Phytotoxicity Assessment
| Treatment | Herbicide Concentration (µM) | This compound Concentration (µM) | Visual Injury Rating (0-100%) | Shoot Fresh Weight (g) | Root Fresh Weight (g) |
| Control | 0 | 0 | 0 | ||
| Herbicide A | X | 0 | |||
| Herbicide A | X | Y | |||
| ... | ... | ... | |||
| Herbicide F | Z | 0 | |||
| Herbicide F | Z | Y |
Table 2: Herbicide Uptake and Translocation
| Treatment | Herbicide | Time (h) | Uptake (% of Applied) | Translocation to Shoots (% of Uptake) | Translocation to Roots (% of Uptake) |
| Herbicide Alone | Herbicide A | 24 | |||
| Herbicide + this compound | Herbicide A | 24 | |||
| Herbicide Alone | Herbicide A | 48 | |||
| Herbicide + this compound | Herbicide A | 48 | |||
| ... | ... | ... |
Table 3: Detoxification Enzyme Activity
| Treatment | Glutathione S-Transferase (GST) Activity (nmol/min/mg protein) | Cytochrome P450 Activity (pmol/min/mg protein) |
| Control | ||
| This compound Alone | ||
| Herbicide A Alone | ||
| Herbicide A + this compound | ||
| ... |
Experimental Protocols
Protocol 1: Whole-Plant Phytotoxicity Assay
Objective: To visually and quantitatively assess the safening effect of this compound against herbicide-induced injury in a whole-plant system.
Materials:
-
Seeds of a susceptible crop species (e.g., rice, corn)
-
Pots (10 cm diameter) with sterile potting mix
-
New herbicides (Icafolin, Convintro, Zalo, Anthem Flex, Resicore REV, Rapidicil)
-
This compound
-
Growth chamber or greenhouse with controlled conditions
-
Analytical balance
-
Spray chamber
Procedure:
-
Sow 3-4 seeds per pot and thin to one seedling per pot after emergence.
-
Grow plants to the 2-3 leaf stage in a growth chamber or greenhouse with a 16/8 h light/dark cycle at 25/20°C.
-
Prepare stock solutions of each new herbicide and this compound in an appropriate solvent (e.g., acetone with 0.1% Tween 20).
-
Prepare treatment solutions by diluting the stock solutions in water to the desired final concentrations. Include a surfactant as recommended for the specific herbicide.
-
Treatments should include:
-
Untreated control (solvent only)
-
This compound alone
-
Each herbicide at a range of concentrations (to determine the GR50 - the concentration that causes 50% growth reduction)
-
Each herbicide concentration combined with a fixed concentration of this compound.
-
-
Apply the treatment solutions as a foliar spray using a laboratory spray chamber to ensure uniform coverage.
-
Return the plants to the growth chamber or greenhouse.
-
After 14 days, visually assess phytotoxicity on a scale of 0% (no injury) to 100% (plant death).
-
Harvest the shoots and roots separately, and measure their fresh weight.
Protocol 2: Herbicide Uptake and Translocation Assay
Objective: To quantify the effect of this compound on the absorption and movement of new herbicides within the plant using radiolabeled compounds.
Materials:
-
Radiolabeled versions of the new herbicides (e.g., ¹⁴C-labeled)
-
Plants at the 2-3 leaf stage (as in Protocol 1)
-
Micropipettes
-
Leaf-washing solution (e.g., 10% methanol, 0.1% Tween 20)
-
Scintillation vials
-
Liquid scintillation cocktail
-
Liquid scintillation counter
-
Biological oxidizer
Procedure:
-
Prepare treatment solutions containing a known concentration of the unlabeled herbicide and a specific activity of the corresponding ¹⁴C-labeled herbicide, with and without this compound.
-
Apply a small droplet (e.g., 1 µL) of the treatment solution to the adaxial surface of the second true leaf of each plant.
-
At designated time points (e.g., 6, 24, 48, and 72 hours after treatment), harvest the plants.
-
Wash the treated leaf with the leaf-washing solution to remove unabsorbed herbicide. Collect the wash solution in a scintillation vial.
-
Add scintillation cocktail to the vial and quantify the radioactivity using a liquid scintillation counter. This represents the amount of unabsorbed herbicide.
-
Section the plant into the treated leaf, shoots above the treated leaf, shoots below the treated leaf, and roots.
-
Dry and combust each plant section in a biological oxidizer to capture the ¹⁴CO₂.
-
Quantify the radioactivity in each section using a liquid scintillation counter.
-
Calculate the total absorbed herbicide (total radioactivity in all plant parts) and the percentage of translocation to different plant parts.
Protocol 3: Detoxification Enzyme Activity Assays
Objective: To determine if this compound enhances the activity of key herbicide-detoxifying enzymes, Glutathione S-Transferase (GST) and Cytochrome P450.
A. Glutathione S-Transferase (GST) Activity Assay
Materials:
-
Plant tissue (shoots) from treated and control plants
-
Extraction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0, containing 2 mM EDTA)
-
Liquid nitrogen
-
Mortar and pestle
-
Refrigerated centrifuge
-
Spectrophotometer
-
1-chloro-2,4-dinitrobenzene (CDNB)
-
Reduced glutathione (GSH)
Procedure:
-
Harvest plant tissue 24 and 48 hours after treatment and immediately freeze in liquid nitrogen.
-
Grind the frozen tissue to a fine powder using a mortar and pestle.
-
Homogenize the powder in ice-cold extraction buffer.
-
Centrifuge the homogenate at 12,000 x g for 20 minutes at 4°C.
-
Collect the supernatant (crude enzyme extract) and determine the protein concentration using a standard method (e.g., Bradford assay).
-
Prepare the assay mixture containing potassium phosphate buffer, GSH, and the enzyme extract.
-
Initiate the reaction by adding CDNB.
-
Monitor the increase in absorbance at 340 nm for 5 minutes using a spectrophotometer.
-
Calculate the GST activity based on the rate of change in absorbance and the extinction coefficient of the product.
B. Cytochrome P450 Activity Assay
Materials:
-
Plant tissue (shoots) from treated and control plants
-
Microsome isolation buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4, containing 20% glycerol, 1 mM EDTA, and 1 mM DTT)
-
Ultracentrifuge
-
NADPH
-
Cytochrome c
-
Spectrophotometer
Procedure:
-
Harvest and freeze plant tissue as described for the GST assay.
-
Homogenize the tissue in ice-cold microsome isolation buffer.
-
Filter the homogenate and centrifuge at 10,000 x g for 20 minutes at 4°C to remove cell debris.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the microsomes.
-
Resuspend the microsomal pellet in a minimal volume of isolation buffer and determine the protein concentration.
-
The P450 content can be determined spectrophotometrically by measuring the carbon monoxide difference spectrum of dithionite-reduced samples.
-
To measure NADPH-cytochrome P450 reductase activity, prepare an assay mixture containing potassium phosphate buffer, cytochrome c, and the microsomal fraction.
-
Initiate the reaction by adding NADPH.
-
Monitor the reduction of cytochrome c by measuring the increase in absorbance at 550 nm.
-
Calculate the enzyme activity using the extinction coefficient of reduced cytochrome c.
Proposed Signaling Pathway for this compound's Safening Action
The safening mechanism of this compound is believed to involve the induction of plant defense and detoxification pathways, potentially through the jasmonic acid signaling cascade and the modulation of oxidative stress responses.
Logical Relationships in Experimental Design
The experimental design is structured to establish a clear cause-and-effect relationship between this compound application and the observed safening effect.
References
- 1. scielo.br [scielo.br]
- 2. Measurement of cytochrome P450 and NADPH–cytochrome P450 reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Publication : USDA ARS [ars.usda.gov]
- 5. Detoxification without Intoxication: Herbicide Safeners Activate Plant Defense Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Daimuron's Impact on Soil Microbial Communities
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the impact of the herbicide Daimuron (Diuron) on soil microbial communities. The methodologies outlined below are essential for understanding the ecotoxicological effects of this compound on soil health and function.
Introduction
This compound, a phenylurea herbicide, is utilized for broad-spectrum weed control. Its application can inadvertently affect non-target soil microorganisms, which are crucial for maintaining soil fertility, nutrient cycling, and overall ecosystem stability.[1][2][3][4][5] Assessing these impacts is vital for environmental risk assessment and the development of sustainable agricultural practices. This document details key methods for evaluating changes in soil microbial community structure, biomass, and enzymatic activity following this compound exposure.
Assessment of Microbial Community Structure and Diversity
Alterations in the composition and diversity of soil microbial communities can indicate environmental stress. The following methods are widely used to characterize these changes.
High-Throughput Sequencing of 16S rRNA and ITS Genes
High-throughput sequencing provides a detailed snapshot of the bacterial, archaeal, and fungal communities in a soil sample. By targeting the 16S rRNA gene for prokaryotes and the Internal Transcribed Spacer (ITS) region for fungi, researchers can identify shifts in the relative abundance of different microbial taxa.
Phospholipid Fatty Acid (PLFA) Analysis
PLFA analysis offers a quantitative profile of the living microbial community structure and biomass. Phospholipids are essential components of microbial cell membranes and degrade rapidly upon cell death, making them excellent biomarkers for viable organisms. Different microbial groups have distinct PLFA profiles, allowing for the differentiation between Gram-positive and Gram-negative bacteria, fungi, and actinomycetes.
Denaturing Gradient Gel Electrophoresis (DGGE)
DGGE is a molecular fingerprinting technique used to separate PCR-amplified DNA fragments of the same length based on their sequence differences. This method provides a visual representation of the dominant microbial species in a sample, allowing for a rapid comparison of microbial community profiles across different treatments.
Assessment of Microbial Biomass and Activity
The overall health and function of the soil microbial community can be gauged by measuring total microbial biomass and key enzymatic activities.
Soil Microbial Biomass
As mentioned, PLFA analysis provides a reliable estimate of viable microbial biomass. A decrease in total PLFA content can indicate a toxic effect of this compound on the soil microbial population.
Soil Enzyme Activity Assays
Soil enzymes are critical mediators of biogeochemical cycles. Their activity levels can serve as sensitive indicators of soil health and microbial function. The application of herbicides like this compound can inhibit or sometimes temporarily stimulate these activities.
-
Dehydrogenase Activity: This enzyme is involved in the respiratory processes of microorganisms and is considered a good indicator of overall microbial metabolic activity.
-
Urease Activity: Urease is crucial for the hydrolysis of urea to ammonia, a key step in nitrogen cycling. Reduced urease activity can indicate a negative impact on nitrogen mineralization.
-
Phosphatase Activity: Phosphatases are essential for the mineralization of organic phosphorus, making it available to plants and microbes. This compound has been shown to inhibit acid phosphatase activity.
Data Presentation
The following tables summarize quantitative data on the impact of this compound (Diuron) on soil microbial communities.
Table 1: Effect of Diuron on Soil Microbial Populations
| Treatment | Bacterial Population Reduction (%) | Fungal Population Reduction (%) | Reference |
| Diuron (1.2 kg a.i./ha) | >80 | 60.8 | |
| Diuron (1.8 kg a.i./ha) | >80 | 58.8 | |
| Diuron (2.4 kg a.i./ha) | >80 | 56.7 | |
| Diuron (3.0 kg a.i./ha) | >80 | 68.0 | |
| Diuron (3.6 kg a.i./ha) | >80 | 66.0 | |
| Diuron (4.2 kg a.i./ha) | >80 | 67.0 | |
| Diuron (Time-dependent) | 61.7 - 69.3 | 24.2 - 68.4 |
Table 2: Effect of Diuron on Soil Enzyme Activity
| Enzyme | Diuron Treatment | Effect | Reference |
| Urease | 1.0 kg/ha | Significant reduction | |
| Dehydrogenase | Not specified | No significant effect | |
| Acid Phosphatase | Increasing dosage | Progressive inhibition | |
| Alkaline Phosphatase | Not specified | Unaffected | |
| Beta-glucosidase | Recommended rate | Temporary reduction |
Experimental Protocols
Protocol 1: Phospholipid Fatty Acid (PLFA) Analysis
This protocol is adapted from established methods for extracting and analyzing PLFAs from soil.
Materials:
-
Freeze-dried soil samples
-
Phosphate buffer, methanol, chloroform, hexane
-
Internal standard (e.g., 19:0 phosphatidylcholine)
-
Solid Phase Extraction (SPE) columns (Silica)
-
Methanolic KOH
-
1N Acetic acid
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Lipid Extraction:
-
To 5g of freeze-dried soil, add 4 ml phosphate buffer, 10 ml methanol, and 5 ml chloroform.
-
Add a known amount of internal standard.
-
Sonicate for 2 minutes and then shake for 3 hours.
-
Centrifuge at 3000 rpm for 10 minutes and collect the supernatant.
-
Perform a second extraction of the soil pellet with 5 ml chloroform, vortex, and centrifuge. Combine the supernatants.
-
-
Fractionation:
-
Condition an SPE column with acetone and then chloroform.
-
Load the lipid extract onto the column.
-
Elute neutral lipids with chloroform and glycolipids with acetone.
-
Elute the phospholipid fraction with a methanol:chloroform:water mixture.
-
-
Methylation:
-
Dry the phospholipid fraction under nitrogen gas.
-
Add methanolic KOH and incubate at 60°C for 30 minutes to form fatty acid methyl esters (FAMEs).
-
Neutralize with acetic acid.
-
Extract FAMEs with hexane.
-
-
Analysis:
-
Analyze the FAMEs using GC-MS.
-
Identify and quantify individual PLFAs based on retention times and mass spectra compared to known standards.
-
Protocol 2: Denaturing Gradient Gel Electrophoresis (DGGE)
This protocol provides a general workflow for DGGE analysis of soil microbial DNA.
Materials:
-
Soil DNA extraction kit
-
PCR reagents (including primers for 16S rRNA or ITS with a GC-clamp)
-
Acrylamide solutions with a gradient of denaturants (urea and formamide)
-
DGGE electrophoresis system
-
DNA staining solution (e.g., SYBR Green)
-
Gel imaging system
Procedure:
-
DNA Extraction: Extract total genomic DNA from soil samples using a suitable commercial kit.
-
PCR Amplification:
-
Amplify a specific region of the 16S rRNA or ITS gene using primers, one of which is attached to a 40-bp GC-rich sequence (GC-clamp) at the 5' end.
-
Confirm successful amplification via agarose gel electrophoresis.
-
-
Gel Casting: Prepare a polyacrylamide gel with a linear gradient of denaturants (e.g., 30% to 60%).
-
Electrophoresis:
-
Load equal amounts of PCR products into the wells of the DGGE gel.
-
Run the electrophoresis at a constant voltage and temperature (e.g., 60°C) for a specified time (e.g., 16 hours).
-
-
Staining and Visualization:
-
Stain the gel with a fluorescent DNA dye.
-
Visualize the DNA bands using a gel documentation system.
-
Analyze the banding patterns to compare microbial community profiles.
-
Protocol 3: Soil Dehydrogenase Activity Assay
This protocol is based on the reduction of 2,3,5-triphenyltetrazolium chloride (TTC) to triphenylformazan (TPF).
Materials:
-
Fresh soil samples
-
3% (w/v) 2,3,5-triphenyltetrazolium chloride (TTC) solution
-
Acetone
-
Spectrophotometer
Procedure:
-
Place 0.1 g of fresh soil into a test tube.
-
Add 0.5 ml of TTC solution and 0.5 ml of a buffer solution.
-
Incubate the tubes in the dark at 37°C for 6 hours.
-
Stop the reaction by adding 0.5 ml of acetone.
-
Extract the red-colored TPF by shaking.
-
Centrifuge the samples at 12,000 rpm for 5 minutes.
-
Measure the absorbance of the supernatant at 485 nm.
-
Calculate dehydrogenase activity based on a standard curve prepared with TPF.
Protocol 4: Soil Urease Activity Assay
This protocol measures the amount of ammonium released from urea.
Materials:
-
Fresh soil samples
-
80 mM urea solution
-
2 M KCl solution
-
Reagents for colorimetric determination of ammonium (e.g., modified indophenol reaction)
-
Spectrophotometer
Procedure:
-
Mix 1 g of soil with 500 µl of 80 mM urea solution.
-
Incubate at 18°C for 2 hours.
-
Stop the reaction and extract ammonium by adding 10 ml of 2 M KCl and shaking for 30 minutes.
-
Centrifuge the samples and filter the supernatant.
-
Determine the ammonium concentration in the extract using a colorimetric method (e.g., Berthelot reaction) by measuring absorbance at 670 nm.
-
Calculate urease activity as the amount of ammonium produced per unit of time per gram of soil.
Visualizations
Caption: Experimental workflow for assessing this compound's impact.
Caption: Microbial degradation pathway of this compound (Diuron).
References
- 1. era.dpi.qld.gov.au [era.dpi.qld.gov.au]
- 2. One moment, please... [jabu.edu.ng]
- 3. mdpi.com [mdpi.com]
- 4. Changes in soil microbial community and activity caused by application of dimethachlor and linuron - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Emerging Strategies for the Bioremediation of the Phenylurea Herbicide Diuron - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Uptake and Translocation of Daimuron in Plants
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for investigating the uptake and translocation of the herbicide Daimuron in plants. The methodologies described herein are based on established techniques for studying herbicide behavior and can be adapted for various research objectives, including efficacy studies, resistance mechanism elucidation, and environmental fate analysis.
Introduction
This compound is a urea-based herbicide primarily used for controlling grass weeds in rice paddies. A thorough understanding of its uptake by target and non-target plants, as well as its subsequent movement (translocation) within the plant, is crucial for optimizing its application, assessing its environmental impact, and developing new herbicide formulations. The following protocols outline two primary approaches for evaluating this compound's uptake and translocation: one utilizing radiolabeled compounds for precise tracking and quantification, and another employing chromatographic techniques for detection and measurement.
Key Methodologies
Radiolabeling Studies with ¹⁴C-Daimuron
The use of radiolabeled molecules, particularly with Carbon-14 (¹⁴C), is a highly sensitive and accurate method for quantifying the absorption and movement of herbicides in plants.[1] This technique allows for both qualitative visualization and precise quantitative measurement of the herbicide in different plant tissues over time.
Experimental Protocol: ¹⁴C-Daimuron Uptake and Translocation in Rice
Objective: To quantify the rate of this compound uptake and map its translocation pattern in rice plants.
Materials:
-
¹⁴C-labeled this compound (A synthesis method for this compound has been reported, which can be adapted for radiosynthesis)
-
Rice plants (e.g., Oryza sativa) at the 3-4 leaf stage
-
Formulated, non-radiolabeled this compound
-
Micropipette
-
Liquid Scintillation Counter (LSC)
-
Biological Oxidizer
-
Scintillation vials and cocktail
-
Methanol and chloroform for washing
-
Plant tissue homogenizer
-
Phosphor imager or X-ray film for autoradiography
Procedure:
-
Plant Preparation: Grow rice plants in a hydroponic solution or soil under controlled environmental conditions (e.g., 25°C, 16/8h light/dark cycle).
-
Treatment Solution Preparation: Prepare a treatment solution containing a known concentration of formulated this compound and a specific activity of ¹⁴C-Daimuron. The final concentration should be representative of a typical field application rate.
-
Application: Apply a precise volume (e.g., 10 µL) of the ¹⁴C-Daimuron solution to the adaxial surface of the second fully expanded leaf of each rice plant using a micropipette.
-
Harvesting: Harvest the plants at designated time points after treatment (e.g., 6, 12, 24, 48, and 72 hours). For each time point, use a set of replicate plants.
-
Sample Processing:
-
Leaf Wash: Carefully wash the treated leaf with a known volume of methanol or a methanol:chloroform solution to remove any unabsorbed ¹⁴C-Daimuron from the leaf surface.[2] Analyze an aliquot of the wash solution by LSC to quantify the amount of unabsorbed herbicide.
-
Plant Sectioning: Dissect the plant into different parts: treated leaf, leaves above the treated leaf, leaves below the treated leaf, stem, and roots.
-
Homogenization and Oxidation: Weigh each plant section, homogenize, and then combust a subsample in a biological oxidizer. The resulting ¹⁴CO₂ is trapped in a scintillation cocktail.
-
-
Quantification: Measure the radioactivity in each sample using a Liquid Scintillation Counter. The disintegrations per minute (DPM) are then converted to the amount of this compound in each plant part.
-
Autoradiography (Qualitative Analysis):
-
At each harvest time, press and dry a whole plant.
-
Expose the dried plant to a phosphor imager screen or X-ray film for a designated period.
-
Develop the image to visualize the distribution of ¹⁴C-Daimuron within the plant.
-
Data Analysis:
-
Uptake: Calculate the total amount of absorbed this compound as the sum of radioactivity recovered from all plant parts (excluding the leaf wash) and express it as a percentage of the total applied radioactivity.
-
Translocation: Express the amount of translocated this compound as the percentage of the total absorbed radioactivity found in all plant parts except the treated leaf.
Chromatographic Analysis
For laboratories not equipped for radiolabeling studies, High-Performance Liquid Chromatography (HPLC) offers a robust alternative for the detection and quantification of this compound in plant tissues.[3]
Experimental Protocol: HPLC Analysis of this compound in Plant Tissues
Objective: To determine the concentration of this compound in different plant tissues following application.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Analytical column (e.g., C18)
-
This compound analytical standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Homogenizer
-
Centrifuge
-
Solid-Phase Extraction (SPE) cartridges for sample cleanup (if necessary)
-
Solvents for extraction (e.g., acetonitrile, methanol)
Procedure:
-
Plant Treatment: Treat plants with a known concentration of non-radiolabeled this compound as described in the radiolabeling protocol.
-
Sample Collection and Preparation:
-
Harvest and section the plants at various time points.
-
Weigh each plant part and homogenize it in a suitable extraction solvent (e.g., acetonitrile).
-
Centrifuge the homogenate to pellet the solid plant material.
-
Collect the supernatant.
-
-
Sample Cleanup (if required): Pass the supernatant through an SPE cartridge to remove interfering compounds.
-
HPLC Analysis:
-
Inject a known volume of the cleaned extract into the HPLC system.
-
Separate the components using a suitable mobile phase gradient (e.g., acetonitrile and water).
-
Detect this compound using a UV detector at its maximum absorbance wavelength.
-
-
Quantification:
-
Prepare a calibration curve using known concentrations of the this compound analytical standard.
-
Quantify the amount of this compound in the plant extracts by comparing the peak areas to the calibration curve.
-
Data Presentation
Quantitative data from uptake and translocation studies should be summarized in a clear and structured format to facilitate comparison and interpretation.
Table 1: Uptake of ¹⁴C-Daimuron in Rice Plants Over Time
| Time After Treatment (Hours) | Applied Radioactivity (DPM) | Unabsorbed Radioactivity (DPM) (Leaf Wash) | Absorbed Radioactivity (DPM) | Percent Uptake (%) |
| 6 | ||||
| 12 | ||||
| 24 | ||||
| 48 | ||||
| 72 |
Table 2: Translocation of ¹⁴C-Daimuron in Rice Plants 48 Hours After Treatment
| Plant Part | Radioactivity (DPM) | Percent of Total Absorbed Radioactivity (%) |
| Treated Leaf | ||
| Leaves Above Treated Leaf | ||
| Leaves Below Treated Leaf | ||
| Stem | ||
| Roots | ||
| Total Translocated |
Visualization of Workflows and Pathways
Experimental Workflow for ¹⁴C-Daimuron Uptake and Translocation Study
Caption: Workflow for ¹⁴C-Daimuron uptake and translocation analysis.
General Translocation Pathways of Herbicides in Plants
Caption: Apoplastic and symplastic herbicide translocation pathways.
References
Troubleshooting & Optimization
Optimizing Daimuron application rates to minimize environmental impact
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance for researchers working with the phenylurea herbicide Daimuron. A significant knowledge gap exists in the public domain regarding this compound's specific environmental fate and ecotoxicological profile.[1] Therefore, this guide focuses on providing the experimental frameworks and troubleshooting advice necessary for researchers to generate this critical data, with the ultimate goal of optimizing application rates to minimize environmental impact.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mode of action?
A1: this compound is a synthetic phenylurea herbicide used to control cyperaceous and annual grass weeds, particularly in paddy rice.[1][2] It also exhibits a safening effect, protecting rice from injury by other herbicides like bensulfuron-methyl.[3] Its mode of action involves inhibiting the elongation of roots and underground stems in susceptible plants.[2]
Q2: Why is it critical to establish optimal application rates for this compound?
A2: Optimizing application rates is essential to minimize environmental contamination of soil and water, reduce the risk to non-target organisms, and slow the development of herbicide-resistant weeds. Applying the minimum effective dose ensures efficacy against target weeds while lowering the potential for broader ecological disruption, such as the loss of biodiversity in aquatic ecosystems.
Q3: What are the key environmental parameters to investigate for this compound?
A3: To understand this compound's environmental risk profile, the following parameters are crucial:
-
Soil Persistence (DT50): The time it takes for 50% of the applied herbicide to dissipate. This is influenced by soil type, pH, organic matter, and microbial activity.
-
Soil Sorption Coefficient (Koc): This measures how strongly this compound binds to soil organic matter. A high Koc value indicates less mobility and lower risk of leaching into groundwater.
-
Leaching Potential: The likelihood of the herbicide moving through the soil profile and contaminating groundwater. This is influenced by its water solubility and soil characteristics.
-
Toxicity to Non-Target Organisms (e.g., LC50): The concentration that is lethal to 50% of a test population of representative non-target species (e.g., aquatic invertebrates, fish, soil microorganisms).
Q4: How can I reduce the environmental impact of this compound in my experiments?
A4: Employing Integrated Weed Management (IWM) strategies is key. This includes:
-
Precision Application: Using techniques like spot spraying or variable-rate application to apply this compound only where needed.
-
Optimizing Timing: Applying the herbicide when target weeds are most vulnerable can increase efficacy at lower rates.
-
Considering Environmental Conditions: Avoid application during high winds to prevent drift, or just before heavy rain to prevent runoff.
-
Establishing Buffer Zones: Leave an untreated area between the application zone and sensitive areas like bodies of water.
Troubleshooting Experimental Issues
Q1: My dose-response experiment shows inconsistent efficacy on the target weed. What could be the cause?
A1: Inconsistent efficacy can stem from several factors. Environmental conditions such as temperature and humidity at the time of application can significantly affect herbicide performance. Soil properties, including organic matter content and pH, also play a crucial role in herbicide availability and breakdown. Ensure that your application equipment is properly calibrated to deliver the correct dose, as over- or under-application can lead to variable results.
Q2: I am detecting this compound in my soil leach study's collected water (leachate), suggesting a risk of groundwater contamination. What are my next steps?
A2: Detecting this compound in leachate warrants further investigation. First, confirm the result using a validated analytical method like HPLC-MS/MS. If confirmed, this indicates mobility in the tested soil type. The next step is to assess the ecotoxicological risk by conducting aquatic toxicity tests on sensitive indicator species (e.g., Daphnia magna, algae) using the concentrations detected in the leachate. This will help determine if the leaching poses a genuine threat to aquatic ecosystems.
Q3: My results show that this compound is persisting in the soil much longer than anticipated. What factors could be contributing to this?
A3: Extended soil persistence can be influenced by several soil and environmental factors. Low soil moisture, low soil temperature, and soil with high clay or organic matter content can increase herbicide persistence by reducing microbial degradation and increasing binding to soil particles. Additionally, the soil's pH can affect the rate of chemical degradation for some herbicides.
Q4: I've observed negative impacts on non-target organisms in my microcosm experiment. How do I determine an environmentally safer application rate?
A4: If you observe harm to non-target species, it is crucial to establish a No-Observed-Adverse-Effect Level (NOAEL). This involves conducting further dose-response studies with the affected non-target organisms to identify the highest concentration at which no negative effects are observed. This data is vital for conducting a formal risk assessment and recommending application rates that are below this threshold.
Data Presentation
Table 1: Physicochemical and Toxicological Properties of this compound (Example Data)
Note: Limited public data is available for this compound. The following table is populated with example values to illustrate how researchers should organize their findings. It is imperative to determine these values experimentally for this compound.
| Property | Value | Unit | Significance |
| Chemical Formula | C₁₇H₂₀N₂O | - | Basic chemical identity. |
| Molecular Weight | 268.35 | g/mol | Used in concentration calculations. |
| Water Solubility | 1.2 | mg/L | Influences leaching potential. |
| Vapor Pressure | 4.5 x 10⁻⁹ | mmHg | Low vapor pressure suggests low volatilization risk. |
| Soil Persistence (DT50) | 45 - 90 | Days | Indicates moderate persistence in soil. |
| Soil Sorption (Koc) | 800 | L/kg | Suggests strong binding to soil, low mobility. |
| Algae EC50 | 0.05 | mg/L | High toxicity to aquatic primary producers. |
| Daphnia magna LC50 | 10 | mg/L | Moderate toxicity to aquatic invertebrates. |
| Rainbow Trout LC50 | 25 | mg/L | Lower toxicity to fish. |
Experimental Protocols
Protocol 1: Determining Soil Persistence (DT50) of this compound
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Soil Collection & Preparation: Collect soil from the intended area of use. Sieve the soil to remove large debris and homogenize it. Characterize the soil for texture, organic matter content, and pH.
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Spiking: Treat a known mass of soil with a standard solution of this compound to achieve an environmentally relevant concentration. Mix thoroughly to ensure even distribution.
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Incubation: Place the treated soil samples in controlled environment chambers. Maintain constant temperature and moisture levels that reflect typical field conditions. Include untreated control samples.
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Sampling: Collect soil subsamples at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90 days).
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Extraction: Extract this compound from the soil samples using an appropriate solvent (e.g., methanol/water mixture).
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Analysis: Quantify the concentration of this compound in the extracts using a validated analytical method such as High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS).
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Calculation: Plot the concentration of this compound versus time. Use first-order kinetics to calculate the time required for the initial concentration to decrease by 50% (DT50).
Protocol 2: Assessing Acute Aquatic Toxicity (LC50) using Daphnia magna
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Test Organism Culture: Maintain a healthy culture of Daphnia magna under standardized laboratory conditions (temperature, light cycle, feeding).
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Test Solutions: Prepare a series of test solutions with varying concentrations of this compound in a suitable culture medium. Include a control group with no this compound.
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Exposure: Place a set number of daphnids (e.g., 10 neonates <24 hours old) into beakers containing the different test concentrations. Use at least three replicates per concentration.
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Observation: Incubate for a standard period (e.g., 48 hours) under controlled conditions. At the end of the period, count the number of mobile and immobile daphnids in each beaker.
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Data Analysis: Calculate the percentage mortality for each concentration. Use probit analysis or a similar statistical method to determine the concentration of this compound that is lethal to 50% of the test population (LC50).
Mandatory Visualizations
Caption: Workflow for assessing this compound's environmental impact.
Caption: Decision tree for troubleshooting leaching study results.
References
Improving the efficacy of Daimuron under different soil and climate conditions
Welcome to the technical support center for Daimuron. This resource is designed for researchers, scientists, and professionals in drug and herbicide development. Here you will find troubleshooting guidance, frequently asked questions, detailed experimental protocols, and data to assist in your research and experimentation with this compound under various environmental conditions.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Question | Possible Causes & Solutions |
| Why am I observing reduced this compound efficacy in my field trials? | 1. Soil Properties: High organic matter or clay content can lead to increased adsorption of this compound, reducing its bioavailability. Consider adjusting application rates based on soil analysis. For new products, it may be useful to test rates at half and double the intended rate to assess efficacy across different soil types.[1]2. Climatic Conditions: Excessive rainfall can leach the herbicide from the root zone, while very dry conditions can reduce its uptake by plants due to moisture stress.[2] Herbicide performance is optimal when weeds are actively growing.[2]3. Weed Growth Stage: this compound is most effective on weeds at early growth stages.[1] Application on mature or stressed weeds may result in lower efficacy.[2]4. pH of Water: The pH of the water used for spraying can affect the stability and breakdown rate of the herbicide. |
| My results show significant variability between replicates or trial sites. What is the cause? | 1. Inconsistent Application: Ensure uniform sprayer calibration and application technique across all plots. Faulty spraying can be a major source of variability.2. Non-uniform Weed Distribution: Weed populations are rarely uniform. Use multiple, randomly selected quadrats within each plot for assessment to get a representative measure of efficacy.3. Micro-environmental Differences: Variations in soil composition, moisture, and topography even within a single site can affect herbicide performance. Documenting these variations is crucial for data analysis.4. Different Weather Conditions: Trials conducted in different seasons or years may be exposed to varied climatic conditions, impacting results. |
| I'm observing unexpected phytotoxicity in my crop species. Why is this happening? | 1. Application Rate: Applying rates higher than recommended, especially double the intended rate for testing, can reveal phytotoxicity issues.2. Environmental Stress: Crops under stress from drought, waterlogging, or extreme temperatures may be more susceptible to herbicide injury. Cold weather can reduce a crop's ability to metabolize the herbicide, leading to damage.3. Soil Type: Lighter, sandy soils with low organic matter may increase herbicide availability to crop roots, potentially causing injury, especially under wet conditions. |
| How can I confirm if a weed population is resistant to this compound? | A robust method is to conduct a whole-plant bioassay in a controlled greenhouse environment. This involves:1. Collecting seed samples from the suspected resistant population and a known susceptible population.2. Growing plants to a specific stage and applying a range of this compound doses.3. Assessing survival rates and biomass reduction compared to the susceptible check population 28-35 days after application. A population is considered resistant if survival is >20% at the recommended field dose. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mode of action for this compound? A1: this compound is a phenylurea herbicide. Its primary mode of action is the inhibition of root and underground stem elongation, which in turn controls the growth of the aboveground parts of the plant. Unlike many other phenylurea herbicides, this compound is not a photosynthesis inhibitor.
Q2: How is this compound absorbed and translocated in plants? A2: this compound is primarily absorbed by the roots of plants from the soil. Its effect, which is the inhibition of root system development, can be delayed as it relies on this uptake mechanism.
Q3: What are the main environmental factors influencing this compound's efficacy? A3: The key factors are soil conditions, climate, and weed-related factors.
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Soil: Efficacy can be reduced in soils with high organic matter or clay content due to adsorption. Soil moisture is critical for uptake.
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Climate: Adequate rainfall is needed to move this compound into the root zone, but excessive rain can cause leaching. Temperature affects plant growth and, consequently, herbicide uptake and translocation.
Q4: What are the expected degradation pathways for this compound in the environment? A4: While specific data for this compound is limited, herbicides in the phenylurea class, such as Diuron, degrade primarily through two pathways: chemical hydrolysis and microbial degradation. Both processes typically involve the cleavage of the sulfonylurea bridge as the initial step. The rate of degradation is significantly influenced by soil pH and microbial activity.
Q5: Can this compound be used as a herbicide safener? A5: Yes, this compound has been shown to have a safening effect in rice, protecting it from injury caused by other herbicides, particularly those from the sulfonylurea class. This protective action appears to result from a reduction in the uptake of the primary herbicide by the rice seedlings.
Data Hub: Efficacy Trends
The following tables summarize the expected qualitative and quantitative impact of key soil and climate parameters on the efficacy of phenylurea herbicides like this compound. This data is synthesized from general herbicide research and should be used as a guide for experimental design.
Table 1: Expected Impact of Soil Properties on this compound Efficacy
| Soil Property | Typical Range | Expected Impact on Efficacy | Rationale |
| Organic Matter (%) | 1 - 10% | Decreases with increasing OM | Higher organic matter leads to increased herbicide adsorption, reducing bioavailability for root uptake. |
| Clay Content (%) | 10 - 50% | Decreases with increasing clay content | Clay minerals, particularly 2:1 types like montmorillonite, can adsorb herbicide molecules, making them unavailable. |
| Soil pH | 5.0 - 8.0 | Variable | pH affects the rate of chemical hydrolysis and microbial degradation. For many phenylurea herbicides, degradation is faster in acidic conditions. |
| Cation Exchange Capacity (CEC) (cmolc/kg) | 5 - 40 | Decreases with increasing CEC | Higher CEC, often linked to higher clay and organic matter, indicates more potential sites for herbicide adsorption. |
Table 2: Expected Impact of Climatic Conditions on this compound Efficacy
| Climatic Factor | Condition | Expected Impact on Efficacy | Rationale |
| Soil Moisture | Low (Drought) | Low | Reduced herbicide transport to roots and decreased plant uptake due to moisture stress. |
| Optimal | High | Facilitates herbicide movement into the root zone and active uptake by growing weeds. | |
| High (Waterlogged) | Low | Potential for herbicide to be leached below the root zone; anaerobic conditions can alter degradation pathways and reduce plant respiration and uptake. | |
| Temperature | Low | Low / Slow | Slows down weed growth and metabolic processes, leading to reduced herbicide absorption and translocation. |
| Optimal | High | Promotes active weed growth, maximizing herbicide uptake and efficacy. | |
| High | Variable | Can increase herbicide breakdown on the soil surface (volatilization/photodegradation) but may also speed up uptake in non-stressed plants. |
Experimental Protocols
Protocol 1: Greenhouse Whole-Plant Bioassay for Efficacy and Resistance Testing
This protocol is adapted from standardized methods for testing herbicide efficacy.
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Seed Collection & Preparation:
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Collect mature seeds from at least 30 random plants of the target weed species from the field of interest.
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Include a known susceptible population as a control.
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Clean and store seeds in dry, cool conditions until use.
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-
Plant Cultivation:
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Sow seeds in pots filled with a standardized soil mix.
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Grow plants in a greenhouse under controlled temperature and light conditions.
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Thin seedlings to a uniform number per pot (e.g., 4-5 plants).
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-
Herbicide Application:
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Apply this compound at a designated plant growth stage (e.g., two-to-three leaf stage).
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Use a cabinet sprayer to ensure uniform application.
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Treatments should include an untreated control and a range of doses (e.g., 0x, 0.5x, 1x, 2x, 4x the recommended field rate). Replicate each treatment at least twice.
-
-
Data Collection and Analysis:
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Assess plant survival and visual injury 28-35 days after treatment.
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Harvest the above-ground biomass, dry in an oven, and record the dry weight.
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Express plant survival as a percentage of the initial number of plants.
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Calculate the percentage of biomass reduction relative to the untreated control.
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Analyze data using appropriate statistical methods to determine dose-response curves and resistance factors.
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Protocol 2: Laboratory Soil Degradation Study
This protocol outlines a method to assess the degradation rate of this compound in different soil types.
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Soil Collection and Characterization:
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Collect soil samples from different locations representing a range of textures, organic matter content, and pH.
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Analyze each soil for key properties (particle size distribution, % organic carbon, pH, CEC).
-
-
Experimental Setup:
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Weigh a standardized amount of air-dried, sieved soil into glass incubation flasks.
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Adjust soil moisture to a specific level (e.g., 60% of water holding capacity).
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Fortify the soil with a known concentration of this compound dissolved in a carrier solvent. Include control samples treated only with the solvent.
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Incubate the flasks in the dark at a constant temperature.
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Sampling and Extraction:
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Collect triplicate soil samples at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90 days).
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Extract this compound from the soil samples using an appropriate solvent (e.g., acetonitrile) and a suitable extraction technique like QuEChERS.
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-
Analysis and Data Interpretation:
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Quantify the concentration of this compound in the extracts using analytical instrumentation such as HPLC or LC-MS.
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Plot the concentration of this compound versus time for each soil type.
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Calculate the degradation half-life (DT50) for this compound in each soil by fitting the data to an appropriate kinetic model (e.g., first-order kinetics).
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Visualizations
Caption: Factors influencing the field efficacy of this compound.
Caption: Workflow for a whole-plant herbicide efficacy bioassay.
Caption: Proposed degradation pathway for this compound in soil environments.
References
Troubleshooting poor performance of Daimuron as a herbicide safener
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Daimuron as a herbicide safener.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving this compound.
Question: Why am I observing poor safening performance with this compound, resulting in crop injury?
Answer: Poor safening performance of this compound can stem from several factors related to its application, the experimental conditions, or its mechanism of action. Here are potential causes and troubleshooting steps:
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Suboptimal this compound Concentration: The concentration of this compound is critical for its efficacy. An insufficient concentration may not provide adequate protection to the crop.
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Troubleshooting:
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Verify the calculations for your working solution.
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Conduct a dose-response experiment to determine the optimal concentration for your specific crop variety and herbicide combination.
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Incorrect Application Timing: The timing of this compound application relative to the herbicide treatment is crucial. For this compound to be effective, it needs to be taken up by the plant and initiate its protective mechanisms before the herbicide causes significant damage.
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Environmental Factors: Environmental conditions can influence both the uptake and metabolism of this compound and the herbicide.
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Troubleshooting:
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Soil Moisture: Extreme soil moisture conditions (either too dry or waterlogged) can affect root uptake. Ensure optimal soil moisture for your crop.
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Temperature: Temperature can influence metabolic rates in the plant. Significant deviations from the optimal growing temperature of your crop may affect this compound's performance. Maintain consistent and optimal temperature conditions.
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Herbicide Partner and Rate: this compound is particularly effective in safening rice against sulfonylurea herbicides like bensulfuron-methyl.[3][4] Its performance with other classes of herbicides may be variable.
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Troubleshooting:
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Confirm that the chosen herbicide is compatible with this compound safening. This compound is known to be effective against chloroacetanilide herbicides as well.[5]
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An excessively high herbicide application rate may overwhelm the safening capacity of this compound. Re-evaluate the herbicide dose to ensure it is within the recommended range for safener use.
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Crop Variety Susceptibility: Different varieties of the same crop can exhibit varying levels of sensitivity to herbicides and responsiveness to safeners.
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Troubleshooting:
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Consult literature to see if your specific crop variety has been evaluated with this compound.
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Consider screening a few different varieties to find one that responds well to the this compound/herbicide combination.
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Question: I am not observing the expected reduction in herbicide uptake by the crop after this compound treatment. What could be the issue?
Answer: this compound's primary safening mechanism is the reduction of herbicide uptake by the plant. If you are not observing this effect, consider the following:
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Formulation and Adjuvants: The formulation of this compound and any adjuvants used can significantly impact its availability and interaction with the plant surface and soil.
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Troubleshooting:
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Ensure you are using a high-quality formulation of this compound.
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If preparing your own solutions, ensure this compound is fully solubilized. This compound has low aqueous solubility.
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Evaluate the impact of any adjuvants (surfactants, oils) in your spray solution, as they can alter the uptake characteristics of both the safener and the herbicide.
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Method of Application: The method of application can influence where the safener is placed relative to the emerging crop and the herbicide.
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Troubleshooting:
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For soil-applied herbicides, ensure this compound is incorporated into the soil zone where the crop roots will be actively growing.
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For seed treatments, inadequate or uneven application can lead to inconsistent protection.
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Frequently Asked Questions (FAQs)
What is the primary mechanism of action for this compound as a herbicide safener?
The primary mechanism of action for this compound is the reduction of herbicide uptake by the protected crop. For example, in rice, this compound significantly reduces the uptake of the herbicide bensulfuron-methyl by the seedlings. While enhanced herbicide metabolism is a common mechanism for many safeners, studies on this compound suggest that its effect on metabolism is less significant than its impact on uptake.
Which crops and herbicides is this compound typically used with?
This compound is primarily used as a safener in rice (Oryza sativa). It is particularly effective at protecting rice from injury caused by sulfonylurea herbicides, such as bensulfuron-methyl. It also shows a protective effect against chloroacetanilide herbicides.
Does this compound have any herbicidal activity on its own?
Yes, this compound is also registered as a herbicide for controlling cyperaceous (sedge) and annual grass weeds in paddy rice. At higher concentrations, it can inhibit the root elongation of certain plants.
How does this compound's efficacy compare to other safeners?
The efficacy of a safener is highly dependent on the crop, herbicide, and environmental conditions. Some studies have compared this compound to its analogues, showing that modifications to its chemical structure can significantly alter its safening activity. For general herbicide detoxification, other safeners may act more strongly by inducing metabolic pathways involving glutathione S-transferases (GSTs) and cytochrome P450 monooxygenases.
Data Presentation
Table 1: Effect of this compound and its Analogues on Rice Root Length and Bensulfuron-methyl Uptake.
| Compound (at 10 µM) | Rice Root Length Reduction (%) | Reduction in Bensulfuron-methyl Uptake | Safening Efficacy against Bensulfuron-methyl |
| This compound | 25 | Moderate | Moderate |
| R-MBTU | 17 | Moderate | Moderate |
| S-MBTU | 0 | Drastic | Excellent |
Data synthesized from a study on etiolated rice seedlings.
Experimental Protocols
Protocol 1: Evaluation of this compound Safening Efficacy in Rice Seedlings
Objective: To determine the effectiveness of this compound in protecting rice seedlings from herbicide-induced injury.
Materials:
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Rice seeds (e.g., Oryza sativa L. cv. Lemont)
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This compound
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Herbicide (e.g., bensulfuron-methyl)
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Agar or liquid growth medium
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Petri dishes or hydroponic containers
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Growth chamber with controlled light and temperature
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Ruler or digital caliper
Methodology:
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Seed Sterilization and Germination:
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Surface sterilize rice seeds with a 1% sodium hypochlorite solution for 10 minutes, followed by three rinses with sterile distilled water.
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Germinate seeds on moist filter paper in the dark at 28°C for 48 hours.
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Preparation of Treatment Solutions:
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Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and then dilute to the final desired concentrations (e.g., 1 µM, 10 µM, 100 µM) in the growth medium.
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Prepare a stock solution of the herbicide and dilute to a concentration known to cause injury (e.g., an I50 concentration for root growth inhibition).
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Prepare treatment groups:
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Control (growth medium only)
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This compound only (at each concentration)
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Herbicide only
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This compound + Herbicide (for each concentration of this compound)
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Seedling Growth Assay:
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Transfer uniformly germinated seedlings to either agar plates or a hydroponic system containing the respective treatment solutions.
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Place the seedlings in a growth chamber under controlled conditions (e.g., 28°C, 16h light/8h dark cycle).
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Data Collection and Analysis:
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After a set period (e.g., 7-10 days), carefully remove the seedlings.
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Measure the root length and shoot height of each seedling.
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Calculate the percent inhibition of root and shoot growth for each treatment relative to the control.
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Assess visual signs of phytotoxicity (e.g., chlorosis, necrosis).
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Statistically analyze the data to determine if this compound significantly reduces the herbicide-induced growth inhibition.
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Mandatory Visualizations
Caption: this compound's primary mechanism of reducing herbicide uptake.
Caption: Workflow for evaluating this compound's safening efficacy.
Caption: Troubleshooting logic for poor this compound performance.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Mechanism of Safening Action of Dymuron and Its Two Monomethyl Analogues against Bensulfuron-methyl Injury to Rice (Oryza sativa) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound [sitem.herts.ac.uk]
- 5. medchemexpress.com [medchemexpress.com]
Enhancing the analytical sensitivity for trace-level detection of Daimuron
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the analytical sensitivity for the trace-level detection of the herbicide Daimuron.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is trace-level detection important?
A1: this compound is a urea-based herbicide used to control weeds in various agricultural settings. Trace-level detection is crucial for environmental monitoring, food safety assessment, and toxicological studies to ensure levels do not exceed regulatory limits and to understand its environmental fate and potential impact on non-target organisms.
Q2: What are the most common analytical techniques for detecting trace levels of this compound?
A2: The most common and highly sensitive methods for trace-level detection of this compound involve liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[1][2] This technique offers excellent selectivity and sensitivity, allowing for quantification at very low concentrations. Gas chromatography (GC) based methods can also be used.[3][4]
Q3: What are typical Limits of Detection (LOD) and Quantification (LOQ) for this compound?
A3: LODs and LOQs are dependent on the specific method, instrument, and matrix. For multi-residue methods that include urea herbicides like this compound in water samples, LOQs can range from 1 to 59 ng/L.[1] With optimized Solid Phase Extraction (SPE) and UHPLC-MS/MS, detection limits can be pushed into the picogram per milliliter (pg/mL) range. It is essential to validate these limits for each specific matrix and method.
Q4: What is a "matrix effect" and how does it affect this compound analysis?
A4: The matrix effect is the alteration of an analyte's signal (suppression or enhancement) due to the presence of other co-extracted components from the sample (e.g., salts, organic matter). In LC-MS/MS analysis of this compound, matrix effects are a major concern as they can lead to significant errors in quantification, affecting accuracy and precision.
Troubleshooting Guide
Issue 1: Low or No Signal/Peak for this compound
Q: I've injected my extracted sample, but I'm seeing a very low or no peak for this compound. What are the possible causes and solutions?
A: This is a common issue that can stem from problems in sample preparation, the chromatographic system, or the mass spectrometer.
| Possible Cause | Troubleshooting Steps |
| Inefficient Extraction | Review your sample preparation protocol. Ensure the pH of the sample is optimized for this compound extraction. For water samples, check the efficiency of your Solid Phase Extraction (SPE) cartridge and elution solvent. For soil, ensure complete drying and homogenization. |
| Analyte Degradation | This compound may degrade under certain pH or temperature conditions. Ensure samples are stored properly (e.g., at <8°C) and processed in a timely manner. Use fresh standards for comparison. |
| Poor Ionization in MS | Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas temperature, nebulizer pressure) for this compound. Ensure the mobile phase composition is compatible with efficient ionization. |
| Incorrect MRM Transition | Verify that you are using the correct precursor and product ion masses for this compound in your Multiple Reaction Monitoring (MRM) method. Infuse a standard solution directly into the mass spectrometer to confirm the transition and optimize collision energy. |
Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)
Q: My this compound peak is not symmetrical. What could be the problem?
A: Poor peak shape is typically related to chromatographic issues or problems with the sample injection.
| Possible Cause | Troubleshooting Steps |
| Column Contamination | Co-extracted matrix components can accumulate on the analytical column. Implement a robust column washing step after each run or batch. If the problem persists, try flushing the column or replacing it. |
| Incompatible Injection Solvent | The solvent used to dissolve the final extract should be similar in strength to the initial mobile phase to prevent peak distortion. If using a strong solvent, reduce the injection volume. |
| Column Overloading | Injecting too high a concentration of the analyte or matrix components can lead to peak fronting. Dilute the sample extract and re-inject. |
| Secondary Interactions | Acidifying the mobile phase (e.g., with 0.1% formic acid) can help improve the peak shape for urea herbicides by ensuring the analyte is in a single ionic form. |
Issue 3: Inconsistent or Irreproducible Peak Areas
Q: I'm getting highly variable peak areas for this compound across replicate injections of the same sample. How can I improve reproducibility?
A: This issue often points to matrix effects or instrument instability.
| Possible Cause | Troubleshooting Steps |
| Significant Matrix Effect | Matrix components can suppress or enhance the this compound signal inconsistently. The most effective solution is to use a stable isotope-labeled internal standard (SIL-IS) for this compound. If a SIL-IS is unavailable, use a closely related compound as an internal standard. |
| Alternatively, prepare calibration standards in a blank matrix extract that closely matches your samples (matrix-matched calibration). | |
| Diluting the sample extract can also minimize matrix effects, but this may compromise the limit of quantification. | |
| Autosampler/Injector Issues | Check the autosampler for air bubbles in the syringe or sample loop. Ensure the injection volume is consistent. Perform a system suitability test with a pure standard to verify instrument performance. |
| Fluctuating MS Source Conditions | A dirty or unstable ion source can cause signal fluctuation. Clean the MS source components (e.g., capillary, skimmer) according to the manufacturer's recommendations. |
Quantitative Data Summary
The following table summarizes typical performance data for methods used in the analysis of urea herbicides, including this compound, in various matrices.
| Analytical Method | Matrix | Sample Preparation | LOQ (Limit of Quantification) | Recovery (%) | Reference |
| HPLC-ESI-MS/MS | Freshwater, Estuarine Water | Solid Phase Extraction (SPE) | 5 - 59 ng/L | Not Specified | |
| UHPLC-MS/MS | Drinking Water | Solid Phase Extraction (SPE) | 0.1 - 1.5 pg/mL (LOD) | 63 - 116% | |
| LC-MS/MS | Honeybees | Modified QuEChERS | 0.005 mg/kg | 70 - 119% | |
| GC-MS/MS | Various Foods | QuEChERS | 10 µg/kg | 60 - 140% |
Note: LOQ values are highly matrix and instrument-dependent. The listed values should be used as a general guideline.
Experimental Protocols
Protocol 1: this compound Analysis in Water by SPE and LC-MS/MS
This protocol outlines a general procedure for the extraction and analysis of this compound from water samples.
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Sample Preparation & Filtration:
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Collect a 500 mL water sample in an amber glass bottle.
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Filter the sample through a 0.45 µm filter to remove particulate matter.
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Spike the sample with an appropriate internal standard (e.g., a stable isotope-labeled this compound analog).
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Solid Phase Extraction (SPE):
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Condition an SPE cartridge (e.g., Oasis HLB) with 5 mL of methanol followed by 5 mL of deionized water.
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Load the water sample onto the cartridge at a flow rate of approximately 5-10 mL/min.
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After loading, wash the cartridge with 5 mL of deionized water to remove interfering polar compounds.
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Dry the cartridge under vacuum or with nitrogen for 10-15 minutes.
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Elute this compound from the cartridge using 5-10 mL of an appropriate solvent (e.g., methanol or acetonitrile).
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Concentration and Reconstitution:
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Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
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Reconstitute the residue in a small, known volume (e.g., 500 µL) of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).
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Vortex briefly and transfer to an autosampler vial for analysis.
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-
LC-MS/MS Analysis:
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LC System: UHPLC system.
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Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
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Mobile Phase A: 0.1% Formic Acid in Water.
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Mobile Phase B: 0.1% Formic Acid in Acetonitrile/Methanol.
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Gradient: A typical gradient would start at 5-10% B, ramp up to 95-100% B, hold, and then re-equilibrate.
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Flow Rate: 0.3 - 0.5 mL/min.
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Injection Volume: 5 - 10 µL.
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MS System: Triple quadrupole mass spectrometer with an ESI source operating in positive ion mode.
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Analysis Mode: Multiple Reaction Monitoring (MRM). Monitor at least two specific precursor-product ion transitions for this compound for confirmation and quantification.
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Visualizations
Caption: General workflow for trace-level this compound analysis.
References
Technical Support Center: Mitigating Daimuron Phytotoxicity in Sensitive Rice Cultivars
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the phytotoxicity of Daimuron on sensitive rice cultivars.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its typical applications in rice cultivation?
A1: this compound is a urea-based herbicide primarily used to control annual and perennial weeds in rice paddies. It is particularly effective against sedges and some grasses. Interestingly, this compound also exhibits a safening effect, protecting rice plants from injury caused by other herbicides, such as bensulfuron-methyl.[1][2][3] This dual role can be a source of confusion when phytotoxicity symptoms are observed.
Q2: Can this compound itself be phytotoxic to rice?
A2: Yes, under certain conditions and with sensitive rice cultivars, this compound can cause phytotoxicity.[4] Research has shown that this compound can inhibit rice root growth. For instance, a concentration of 10 µM this compound has been observed to reduce the root length of the 'Lemont' rice cultivar by 25%.[4]
Q3: What are the typical symptoms of this compound phytotoxicity in sensitive rice cultivars?
A3: While specific symptoms for this compound are not extensively detailed in the available literature, general symptoms of herbicide phytotoxicity in rice can be used as a guide. These include:
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Stunting: Reduced overall plant height and biomass accumulation.
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Chlorosis: Yellowing of the leaves due to reduced chlorophyll content.
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Root Growth Inhibition: A significant decrease in root length and overall root mass.
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Reduced Tillering: A lower number of tillers compared to healthy plants.
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Delayed Development: Slower progression through growth stages.
Q4: Are there known strategies to mitigate this compound phytotoxicity?
A4: While research on specific safeners for this compound's own phytotoxicity is limited, general strategies for mitigating herbicide-induced stress in rice can be applied:
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Use of Plant Growth Regulators (PGRs): Application of brassinolides and gibberellic acid has been shown to alleviate herbicide stress in rice.
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Nutrient Management: Supplementing with a balanced NPK fertilizer can help plants recover from herbicide-induced stress.
-
Cultivar Selection: The most effective long-term strategy is to screen and select rice cultivars that exhibit higher tolerance to this compound.
Q5: What is the biochemical mechanism behind this compound's phytotoxicity and its mitigation?
A5: The precise mechanism of this compound's phytotoxicity is not fully elucidated. However, it is known that herbicide stress, in general, can lead to oxidative stress in plants. Mitigation strategies often involve enhancing the plant's natural detoxification pathways. Herbicide safeners typically work by inducing the expression of genes that encode for detoxifying enzymes, such as:
-
Glutathione S-transferases (GSTs): These enzymes conjugate glutathione to herbicide molecules, rendering them less toxic and more easily sequestered.
-
Cytochrome P450 monooxygenases (P450s): These enzymes are involved in the oxidation and detoxification of a wide range of xenobiotics, including herbicides. There is evidence that this compound can induce the in vivo activity of rice P450s.
Troubleshooting Guides
Problem 1: Observed stunting and chlorosis in rice seedlings after this compound application.
| Possible Cause | Troubleshooting Step |
| Sensitive Rice Cultivar | Verify the known tolerance of your rice cultivar to this compound. If unknown, consider performing a cultivar sensitivity screening (see Experimental Protocol 1). |
| High Application Rate | Review your experimental protocol to ensure the correct concentration of this compound was applied. Calibrate your application equipment. |
| Environmental Stress | Assess for other stressors such as nutrient deficiency, water stress, or extreme temperatures, which can exacerbate herbicide phytotoxicity. |
| Incorrect Growth Stage at Application | Confirm that this compound was applied at the recommended growth stage for your rice cultivar. |
Problem 2: Significant root growth inhibition in hydroponic or agar-based assays.
| Possible Cause | Troubleshooting Step |
| This compound Concentration Too High | Perform a dose-response experiment (see Experimental Protocol 1) to determine the EC50 (half maximal effective concentration) for your specific rice cultivar. |
| Nutrient Imbalance in Media | Ensure your growth medium is properly formulated and pH-balanced, as nutrient deficiencies can increase susceptibility to herbicide stress. |
| Sub-optimal Growth Conditions | Check and optimize light, temperature, and humidity conditions in your growth chamber or greenhouse. |
Quantitative Data Summary
The following table summarizes the known quantitative effects of this compound on a sensitive rice cultivar.
| Rice Cultivar | This compound Concentration | Parameter | Observed Effect | Reference |
| Lemont | 10 µM | Root Length | 25% reduction | |
| Lemont | 10 µM (in combination with bensulfuron-methyl) | Bensulfuron-methyl uptake | Reduced |
Experimental Protocols
Protocol 1: Screening Rice Cultivars for this compound Sensitivity
Objective: To assess the phytotoxicity of this compound on different rice cultivars and identify sensitive and tolerant lines.
Methodology:
-
Seed Sterilization and Germination:
-
Surface sterilize rice seeds with 70% ethanol for 1 minute, followed by 2.5% sodium hypochlorite for 15 minutes.
-
Rinse seeds thoroughly with sterile distilled water.
-
Germinate seeds on moist filter paper in petri dishes in the dark at 28°C for 3 days.
-
-
Hydroponic Culture Setup:
-
Prepare a hydroponic solution (e.g., half-strength Hoagland's solution).
-
Transfer uniformly germinated seedlings to a floating mesh placed on containers filled with the hydroponic solution.
-
Allow seedlings to acclimate for 3-4 days in a growth chamber with a 14-hour light/10-hour dark cycle at 28°C/25°C.
-
-
This compound Treatment:
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Prepare a stock solution of this compound.
-
Prepare a range of this compound concentrations (e.g., 0 µM, 1 µM, 5 µM, 10 µM, 20 µM, 50 µM) in the hydroponic solution.
-
Replace the hydroponic solution in the seedling containers with the respective this compound treatment solutions. Include a control group with 0 µM this compound.
-
-
Data Collection (after 7-10 days of treatment):
-
Visual Phytotoxicity Scoring: Score plants on a scale of 1 to 9 (1 = no injury, 9 = complete death).
-
Shoot and Root Length: Measure the length of the longest shoot and the longest root of each seedling.
-
Biomass: Carefully separate shoots and roots, and measure their fresh weight. Dry the tissues at 70°C for 48 hours and measure the dry weight.
-
Chlorophyll Content: Measure the chlorophyll content of the leaves (see Protocol 2).
-
Expected Outcome: Identification of sensitive cultivars showing significant reductions in growth parameters at lower this compound concentrations and tolerant cultivars showing minimal effects.
Protocol 2: Measurement of Total Chlorophyll Content
Objective: To quantify the effect of this compound on the chlorophyll content of rice leaves.
Methodology:
-
Sample Collection: Collect a known weight (e.g., 100 mg) of fresh leaf tissue from both control and this compound-treated plants.
-
Pigment Extraction:
-
Grind the leaf tissue with a mortar and pestle in 10 mL of 80% acetone.
-
Transfer the homogenate to a centrifuge tube and centrifuge at 5000 x g for 10 minutes.
-
Collect the supernatant.
-
-
Spectrophotometric Measurement:
-
Measure the absorbance of the supernatant at 645 nm and 663 nm using a spectrophotometer.
-
Use 80% acetone as a blank.
-
-
Calculation:
-
Chlorophyll a (mg/L) = (12.7 × A663) - (2.69 × A645)
-
Chlorophyll b (mg/L) = (22.9 × A645) - (4.68 × A663)
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Total Chlorophyll (mg/L) = (20.2 × A645) + (8.02 × A663)
-
Calculate the chlorophyll content per gram of fresh tissue.
-
Expected Outcome: A dose-dependent decrease in total chlorophyll content in sensitive rice cultivars treated with this compound.
Protocol 3: Assay of Glutathione S-Transferase (GST) Activity
Objective: To determine if this compound treatment or the application of a potential safener induces GST activity in rice tissues.
Methodology:
-
Enzyme Extraction:
-
Homogenize 1g of fresh rice tissue (root or shoot) in an ice-cold extraction buffer (e.g., 0.1 M potassium phosphate buffer, pH 6.5, containing 1 mM EDTA).
-
Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.
-
Collect the supernatant as the crude enzyme extract.
-
-
Protein Quantification: Determine the protein concentration of the crude extract using the Bradford method.
-
GST Activity Assay:
-
Prepare a reaction mixture containing 0.1 M potassium phosphate buffer (pH 6.5), 1 mM 1-chloro-2,4-dinitrobenzene (CDNB), and 1 mM reduced glutathione (GSH).
-
Initiate the reaction by adding the crude enzyme extract.
-
Monitor the increase in absorbance at 340 nm for 5 minutes using a spectrophotometer. This measures the formation of the GSH-CDNB conjugate.
-
-
Calculation: Calculate the specific activity of GST (µmol/min/mg protein) using the extinction coefficient of the GSH-CDNB conjugate (9.6 mM⁻¹ cm⁻¹).
Expected Outcome: Increased GST activity in rice treated with a safener, potentially indicating an enhanced capacity to detoxify this compound.
Visualizations
Caption: Logical workflow of this compound phytotoxicity and mitigation strategies.
Caption: Experimental workflow for evaluating this compound phytotoxicity and mitigation.
Caption: Putative signaling pathway for this compound-induced stress response in rice.
References
Addressing challenges in the large-scale synthesis of Daimuron
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the large-scale synthesis of Daimuron. Here, you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to address challenges encountered during synthesis and purification.
Troubleshooting Guide
This guide addresses common issues encountered during the large-scale synthesis of this compound in a question-and-answer format.
Issue 1: Low Yield of α,α-Dimethylbenzyl Isocyanate Intermediate
-
Question: My reaction to produce α,α-dimethylbenzyl isocyanate from α,α-dimethylbenzyl chloride and sodium cyanate is giving a low yield. What are the likely causes and how can I improve it?
-
Answer: Low yields in this step are often due to side reactions or incomplete conversion. Here are some potential causes and solutions:
-
Moisture: The presence of water can lead to the hydrolysis of the starting material to form a carbinol, or decomposition of the isocyanate product. Ensure all reactants and solvents are anhydrous.
-
Suboptimal Temperature: The reaction temperature should be carefully controlled, typically between 20°C and 80°C.[1] Too high a temperature can promote the formation of byproducts.
-
Insufficient Catalyst: The use of a catalyst, such as a metal chloride, is crucial for this reaction.[2] Ensure the correct catalyst loading is used, typically between 0.5 to 10 mole % based on the α,α-dimethylbenzyl halide.[1]
-
Inadequate Mixing: In a large-scale reaction, inefficient mixing can lead to localized concentration gradients and reduced reaction rates. Ensure vigorous and consistent stirring throughout the reaction.
-
Issue 2: Formation of Substituted Urea Byproducts
-
Question: I am observing the formation of significant amounts of substituted urea byproducts. What is causing this and how can I minimize it?
-
Answer: The formation of substituted urea byproducts can occur if the intermediate α,α-dimethylbenzyl isocyanate reacts with amine impurities or byproducts.
-
Amine Impurities: The isocyanate intermediate can decompose to form an amine, which then reacts with another isocyanate molecule. This is more likely to occur in the presence of moisture.[1] Maintaining anhydrous conditions is critical.
-
Reaction with p-Toluidine: If the isocyanate intermediate is not fully isolated before the addition of p-toluidine, side reactions can occur. Ensure the filtration to remove by-product sodium chloride is thorough.[2]
-
Issue 3: Difficulty in Purifying the Final this compound Product
-
Question: I am struggling to achieve high purity for the final this compound product. What purification strategies are most effective on a large scale?
-
Answer: this compound's low aqueous solubility suggests that crystallization from an appropriate organic solvent is a viable large-scale purification method.
-
Solvent Selection: Choose a solvent in which this compound has high solubility at elevated temperatures and low solubility at room temperature. Toluene or chlorobenzene are reported as suitable reaction solvents and could be investigated for crystallization.
-
Crystallization Conditions: Control the cooling rate during crystallization to obtain well-formed crystals and minimize impurity inclusion.
-
Washing: Wash the filtered crystals with a cold, non-polar solvent to remove residual impurities from the surface.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the most recommended synthetic route for the large-scale production of this compound?
-
A1: The reaction of α,α-dimethylbenzyl isocyanate with p-toluidine is highly recommended. This method is reported to have mild reaction conditions, a high yield, readily available raw materials, and produces few waste products.
-
-
Q2: What are the key physical and chemical properties of this compound to consider during synthesis and purification?
-
A2: this compound is a white, needle-like crystalline solid with a melting point of 203°C. It has very low water solubility (4.47e-06 M), which is a critical factor for purification by crystallization.
-
-
Q3: What analytical techniques are suitable for monitoring the reaction progress and assessing the purity of this compound?
-
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for monitoring the consumption of reactants and the formation of this compound. Gas Chromatography-Mass Spectrometry (GC-MS) can be used for identifying and quantifying volatile impurities and byproducts.
-
Data Presentation
Table 1: Reactant and Catalyst Ratios for α,α-Dimethylbenzyl Isocyanate Synthesis
| Reactant/Catalyst | Molar Ratio (relative to α,α-dimethylbenzyl chloride) | Reference |
| Sodium Cyanate | 1.8 | |
| Zinc Chloride | 0.01 | |
| Pyridine | 0.02 |
Table 2: Physical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 268.35 g/mol | |
| Appearance | White needle-like crystal | |
| Melting Point | 203 °C | |
| Boiling Point | 394.4 °C at 760 mmHg | |
| Water Solubility | 4.47e-06 M |
Experimental Protocols
Protocol 1: Large-Scale Synthesis of α,α-Dimethylbenzyl Isocyanate
-
Reactor Setup: In a suitable large-scale reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, add ethyl acetate.
-
Reactant Charging: Add 90% sodium cyanate (1.8 equivalents), zinc chloride (0.01 equivalents), and pyridine (0.02 equivalents) to the reactor.
-
Heating: Stir the mixture and heat to 50°C.
-
Addition of Starting Material: Slowly add α,α-dimethylbenzyl chloride (1.0 equivalent) to the heated mixture.
-
Reaction: Maintain the reaction temperature at 50°C for 1 hour with continuous stirring.
-
Work-up: After the reaction is complete, cool the mixture and filter to remove the byproduct, sodium chloride. The resulting filtrate contains the α,α-dimethylbenzyl isocyanate.
Protocol 2: Large-Scale Synthesis of this compound
-
Reactor Setup: In a separate large-scale reactor equipped with a mechanical stirrer and thermometer, add toluene or chlorobenzene.
-
Addition of p-Toluidine: Add p-toluidine to the solvent and stir to dissolve.
-
Addition of Isocyanate: Slowly add the filtered solution of α,α-dimethylbenzyl isocyanate from Protocol 1 to the p-toluidine solution. An exothermic reaction may occur, so control the addition rate to maintain a safe temperature.
-
Reaction: Stir the reaction mixture at room temperature. The reaction to form this compound is typically fast and proceeds in almost quantitative yield.
-
Product Isolation: The this compound product will precipitate out of the solution as a solid.
-
Purification: Filter the solid product and wash with a small amount of cold toluene or a non-polar solvent.
-
Drying: Dry the purified this compound under vacuum.
Visualizations
Caption: Experimental workflow for the large-scale synthesis of this compound.
Caption: Reaction pathway for the formation of this compound.
References
Improving the formulation of Daimuron for better stability and application
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the formulation of Daimuron for better stability and application.
Troubleshooting Guides
This section addresses specific issues that may arise during the formulation and stability testing of this compound.
| Problem ID | Question | Possible Causes | Suggested Solutions |
| DF-001 | My this compound formulation shows poor physical stability (e.g., sedimentation, caking). | 1. Inadequate dispersion of this compound particles. 2. Inappropriate choice of suspending or anti-caking agents. 3. Particle growth during storage.[1] | 1. Optimize the milling process to achieve a smaller and more uniform particle size. 2. Screen different suspending agents (e.g., xanthan gum, bentonite clay) and anti-caking agents (e.g., silica) at various concentrations. 3. Evaluate the effect of crystal growth inhibitors. |
| DF-002 | The active ingredient (this compound) concentration is decreasing over time in my aqueous formulation. | 1. Chemical degradation, likely through hydrolysis of the urea bridge, which can be pH-dependent.[2] 2. Photodegradation if the formulation is exposed to light. | 1. Adjust the pH of the formulation to a range where this compound exhibits maximum stability (perform a pH-rate profile study). 2. Protect the formulation from light by using amber-colored containers or adding a UV-blocking agent.[3] 3. Consider developing a non-aqueous formulation, such as an oil dispersion (OD), for moisture-sensitive active ingredients.[4] |
| DF-003 | I'm observing poor performance of my this compound formulation in bioassays. | 1. Poor bioavailability due to large particle size or aggregation. 2. Incompatibility with other components in the spray tank mixture.[5] 3. Degradation of the active ingredient. | 1. Ensure optimal particle size and dispersion. 2. Conduct a jar test to check for physical compatibility with other agrochemicals before tank mixing. 3. Verify the concentration of this compound in the formulation using a validated analytical method (see Experimental Protocols). |
| DF-004 | My analytical method for this compound is giving inconsistent results. | 1. Poor extraction of this compound from the formulation matrix. 2. Interference from excipients in the formulation. 3. Degradation of this compound during sample preparation or analysis. | 1. Optimize the extraction solvent and procedure. 2. Ensure the chromatographic method effectively separates this compound from all potential interferences. 3. Use a validated, stability-indicating HPLC method (see Experimental Protocols). |
Frequently Asked Questions (FAQs)
Formulation Development
-
Q1: What are the key considerations when selecting excipients for a this compound formulation?
-
A1: Compatibility with this compound is paramount to prevent chemical degradation. For solid formulations, consider fillers, binders, and disintegrants. For liquid formulations, the choice of solvents, suspending agents, and surfactants is critical. All excipients should be of high purity to avoid introducing impurities that could catalyze degradation.
-
-
Q2: What is a suitable starting point for a solid this compound formulation?
-
A2: A water-dispersible granule (WG) is a good option for improved handling and stability. A hypothetical starting formulation could be:
-
| Component | Function | Example Concentration (% w/w) |
| This compound | Active Ingredient | 80.0 |
| Lignosulfonate | Dispersing Agent | 10.0 |
| Naphthalene sulfonate condensate | Wetting Agent | 2.0 |
| Kaolin | Filler | 8.0 |
-
Q3: How can I improve the stability of this compound in a liquid formulation?
-
A3: As this compound is a urea-based compound, it may be susceptible to hydrolysis. Consider formulating in a non-aqueous solvent system (an Oil Dispersion - OD) or a suspension concentrate (SC) with carefully controlled pH and water activity.
-
Stability Testing
-
Q4: What is a stability-indicating analytical method?
-
A4: It is a validated analytical method that can accurately quantify the active ingredient without interference from its degradation products, process impurities, or other excipients. An HPLC-UV method is commonly used for this purpose.
-
-
Q5: How should I set up an accelerated stability study for a new this compound formulation?
-
A5: Accelerated stability studies are conducted at elevated temperatures and humidity to predict the shelf-life of a product. According to ICH guidelines, typical conditions are 40°C ± 2°C / 75% RH ± 5% RH for 6 months.
-
| Parameter | Storage Condition | Testing Frequency |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH | 0, 3, 6, 9, 12, 18, 24 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 0, 3, 6 months |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for this compound Quantification
This method is designed to be a starting point for a stability-indicating assay for this compound.
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
-
Mobile Phase:
-
Acetonitrile and water (e.g., 45:55 v/v) in an isocratic elution.
-
-
Flow Rate:
-
1.0 mL/min
-
-
Detection Wavelength:
-
254 nm
-
-
Sample Preparation:
-
Accurately weigh a portion of the this compound formulation.
-
Disperse/dissolve in a suitable solvent (e.g., acetonitrile).
-
Sonicate to ensure complete dissolution/extraction.
-
Filter through a 0.45 µm filter before injection.
-
-
Quantification:
-
External standard method using a certified reference standard of this compound.
-
Protocol 2: Accelerated Stability Study
This protocol outlines the steps for conducting an accelerated stability study on a new this compound formulation.
-
Prepare the Formulation: Prepare several batches of the final this compound formulation in its proposed commercial packaging.
-
Initial Analysis (Time 0): Analyze samples from each batch for initial this compound concentration, physical appearance, pH (for liquid formulations), and other relevant quality parameters.
-
Storage: Place the packaged samples in a stability chamber set to accelerated conditions (e.g., 40°C / 75% RH).
-
Time Point Analysis: At specified time points (e.g., 1, 3, and 6 months), remove samples from the chamber and allow them to equilibrate to room temperature.
-
Analysis: Analyze the samples for the same parameters as in the initial analysis.
-
Data Evaluation: Plot the concentration of this compound versus time to determine the degradation kinetics and predict the shelf life.
Visualizations
Caption: Proposed hydrolytic degradation pathway of this compound.
Caption: Workflow for an accelerated stability study of a this compound formulation.
References
Technical Support Center: Accelerating Daimuron Biodegradation in Contaminated Soil
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on methods to accelerate the biodegradation of Daimuron in contaminated soil.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms for accelerating this compound biodegradation in soil?
A1: The primary mechanisms involve optimizing environmental conditions and employing microbiological strategies. These include:
-
Bioaugmentation: Introducing specific microorganisms or microbial consortia with known this compound-degrading capabilities into the contaminated soil.
-
Biostimulation: Amending the soil with nutrients (e.g., carbon and nitrogen sources) and optimizing physicochemical conditions (pH, moisture, temperature) to stimulate the growth and activity of indigenous this compound-degrading microorganisms.
-
Composting: Incorporating contaminated soil into a composting process where elevated temperatures and high microbial activity can enhance the degradation of the herbicide.
Q2: Which microorganisms are known to degrade phenylurea herbicides like this compound?
A2: While specific studies on this compound are limited, research on structurally similar phenylurea herbicides, such as Diuron, has identified several effective microbial genera. These are likely candidates for this compound degradation and include:
-
Bacteria: Arthrobacter, Bacillus, Pseudomonas, Acinetobacter, Sphingomonas, and Variovorax.[1][2]
-
Fungi: Aspergillus, Mortierella, and Penicillium.
Microbial consortia, containing multiple complementary strains, often exhibit higher degradation efficiency than single microorganisms.[2]
Q3: What are the key environmental factors influencing the rate of this compound biodegradation?
A3: Several soil properties and environmental conditions critically influence the rate of microbial degradation of this compound:
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Moisture Content: Adequate moisture is essential for microbial activity.[3] Optimal conditions are typically between 60% and 80% humidity.
-
Temperature: Higher temperatures generally increase the rate of microbial metabolism and enzymatic activity, thus accelerating degradation.
-
pH: Soil pH affects both the chemical stability of this compound and the activity of microbial populations. A near-neutral pH (6.0–7.5) is often optimal for the degradation of many herbicides.
-
Organic Matter: The presence of organic matter can enhance microbial activity by providing a source of carbon and energy.[3]
Q4: What is the expected metabolic pathway for this compound degradation?
A4: Based on the degradation of the closely related herbicide Diuron, the metabolic pathway for this compound is expected to involve initial demethylation and hydrolysis of the urea bridge to form 3,4-dichloroaniline (3,4-DCA). This intermediate is then further degraded through ring cleavage. The complete breakdown ultimately leads to simpler, non-toxic compounds.
Troubleshooting Guides
Issue 1: Slow or no degradation of this compound observed in my soil microcosm experiment.
-
Question: I've inoculated my this compound-contaminated soil sample, but I'm not seeing a significant decrease in its concentration after several weeks. What could be the issue?
-
Answer: Several factors could be limiting the biodegradation process. Consider the following troubleshooting steps:
-
Verify Inoculum Viability: Ensure that the microbial culture used for inoculation was viable and active. It's advisable to check the culture's purity and cell density before starting the experiment.
-
Assess Soil Physicochemical Properties: The soil's pH, moisture content, and temperature might not be optimal for the introduced microorganisms. Measure these parameters and adjust them to the optimal range for your microbial strain(s).
-
Nutrient Limitation: The soil may be deficient in essential nutrients (e.g., nitrogen, phosphorus) required for microbial growth and metabolism. Consider amending the soil with a suitable nutrient solution.
-
Bioavailability of this compound: this compound may be strongly adsorbed to soil particles, making it unavailable to microorganisms. The addition of surfactants or certain types of organic matter can sometimes increase its bioavailability.
-
Toxicity of Intermediates: The accumulation of toxic intermediate metabolites, such as 3,4-DCA, can inhibit further degradation. Monitor the concentration of key metabolites. If they accumulate, the microorganisms in your system may not be capable of degrading them.
-
Issue 2: Inconsistent results across replicate experiments.
-
Question: I am getting significant variability in this compound degradation rates between my replicate soil samples. How can I improve the consistency of my experiments?
-
Answer: Inconsistent results often stem from a lack of homogeneity in the experimental setup. Here are some suggestions:
-
Homogenize Soil Samples: Thoroughly mix the contaminated soil before distributing it into experimental units to ensure a uniform initial concentration of this compound and consistent soil properties.
-
Standardize Inoculation: Ensure that each replicate receives the same volume and concentration of the microbial inoculum. Mix the inoculum into the soil thoroughly.
-
Control Environmental Conditions: Maintain consistent temperature, moisture, and aeration across all replicates. Use a controlled environment chamber or incubator. Ensure even watering of all samples.
-
Consistent Sampling: Develop and follow a standardized protocol for collecting soil subsamples for analysis. Ensure that the subsamples are representative of the entire replicate.
-
Issue 3: Difficulty in extracting and quantifying this compound and its metabolites from soil.
-
Question: I am struggling to get good recovery rates for this compound and its metabolites during extraction for HPLC or GC analysis. What can I do?
-
Answer: Efficient extraction is crucial for accurate quantification. Consider these points:
-
Optimize Extraction Solvent: The choice of solvent is critical. A mixture of polar and non-polar solvents is often effective for extracting herbicides and their metabolites from soil. Experiment with different solvent systems and ratios.
-
Improve Extraction Technique: Techniques like sonication or pressurized liquid extraction (PLE) can improve extraction efficiency compared to simple shaking.
-
Sample Cleanup: Soil extracts often contain co-extractives that can interfere with chromatographic analysis. Use a solid-phase extraction (SPE) cleanup step to remove interfering substances.
-
Matrix Effects: The soil matrix can suppress or enhance the analytical signal. Use matrix-matched calibration standards to compensate for these effects.
-
Data Presentation
Table 1: Factors Influencing the Biodegradation of Phenylurea Herbicides in Soil
| Factor | Effect on Biodegradation Rate | Optimal Conditions/Remarks |
| Temperature | Increases with temperature to an optimum, then decreases. | Moderate to warm temperatures generally enhance microbial degradation. |
| Moisture | Increases with moisture to an optimum, then can decrease in waterlogged (anaerobic) conditions. | Adequate moisture is crucial for microbial activity. |
| pH | Dependent on the microbial species; generally optimal in the near-neutral range. | Can affect both microbial activity and the chemical form of the herbicide. |
| Soil Organic Matter | Can increase degradation by enhancing microbial activity but may also decrease it by strong adsorption, reducing bioavailability. | The effect is complex and depends on the type of organic matter and soil properties. |
| Nutrient Availability | Addition of carbon and nitrogen sources can stimulate microbial growth and co-metabolism. | Biostimulation can be a key strategy for enhancement. |
| Microbial Population | Higher density of specific degraders leads to faster degradation. | Bioaugmentation with adapted microbial consortia is often effective. |
Table 2: Half-life (DT50) of Structurally Similar Herbicides in Soil (for reference)
No specific quantitative data for this compound's half-life was found. The following data for related compounds is provided for reference and comparative purposes.
| Herbicide | Soil Type | Half-life (DT50) in Days | Reference Conditions |
| Diuron | Sediment | 22 - 49 | Biological degradation |
| Imazosulfuron | Sandy Loam | ~70 | Aerobic laboratory conditions |
| Imazosulfuron | Sandy Loam | ~4 | Anaerobic laboratory conditions |
| Rimsulfuron | Alluvial Sandy Loam | 7 | Aqueous soil suspension (pH 8) |
Experimental Protocols
Protocol 1: Soil Bioassay for Assessing this compound Biodegradation
This protocol provides a method to assess the biological degradation of this compound in a soil sample by observing its phytotoxicity to sensitive indicator plants.
Materials:
-
This compound-contaminated soil
-
Uncontaminated control soil (from a site with no history of herbicide application)
-
Pots or containers (at least 3 per treatment)
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Seeds of a sensitive indicator plant (e.g., oats, soybeans)
-
Activated charcoal (optional, for creating a 'zero-herbicide' control)
-
Water
-
Controlled environment chamber or greenhouse
Procedure:
-
Sample Preparation:
-
Collect a representative sample of the this compound-contaminated soil. Remove large debris like rocks and roots.
-
If the soil is very wet, allow it to air-dry to a workable consistency. Break up any large clumps.
-
Thoroughly homogenize the soil sample by mixing.
-
-
Experimental Setup:
-
Treatment Group: Fill at least three pots with the homogenized this compound-contaminated soil.
-
Control Group 1 (Uncontaminated Soil): Fill at least three pots with the uncontaminated control soil. This will show normal plant growth.
-
(Optional) Control Group 2 (Inactivated Contaminated Soil): To confirm that any observed effects are due to the herbicide, you can create a control where the herbicide is deactivated. Mix a small amount of activated charcoal into a subsample of the contaminated soil. Fill at least three pots with this mixture.
-
-
Planting:
-
Plant a consistent number of seeds (e.g., 5-10) in each pot at a uniform depth (e.g., 1-2 cm).
-
Lightly water the pots to moisten the soil, but avoid overwatering.
-
-
Incubation and Observation:
-
Place the pots in a location with adequate sunlight and warmth (e.g., 20-25°C).
-
Water the pots as needed to maintain consistent soil moisture.
-
Observe the plants over a period of 2-4 weeks. Look for signs of phytotoxicity in the treatment group compared to the controls, such as stunted growth, chlorosis (yellowing), or necrosis (tissue death).
-
-
Interpretation:
-
If the plants in the contaminated soil show signs of injury while the plants in the control soils grow normally, it indicates the presence of phytotoxic levels of this compound.
-
To assess biodegradation over time, this bioassay can be repeated on soil samples that have undergone a bioremediation treatment for a certain period. A reduction in phytotoxicity over time suggests that biodegradation is occurring.
-
Mandatory Visualizations
Caption: Experimental workflow for evaluating this compound biodegradation.
Caption: Probable metabolic pathway of this compound biodegradation.
References
- 1. Degradation of Diuron by a Bacterial Mixture and Shifts in the Bacterial Community During Bioremediation of Contaminated Soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterizing the Microbial Consortium L1 Capable of Efficiently Degrading Chlorimuron-Ethyl via Metagenome Combining 16S rDNA Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Validation & Comparative
Comparative study of Daimuron versus other herbicide safeners for rice
A Comparative Analysis of Daimuron and Other Herbicide Safeners in Rice Cultivation
Introduction
Herbicides are essential for modern rice cultivation, enabling effective weed control and ensuring optimal crop yields. However, the application of certain herbicides can lead to phytotoxicity in rice, causing injury and reducing productivity. Herbicide safeners are chemical agents applied with herbicides to protect crops from such damage without compromising weed control efficacy. This compound is a phenylurea-based herbicide that also exhibits safening properties in rice, particularly against sulfonylurea herbicides. This guide provides a comparative study of this compound versus other prominent herbicide safeners used in rice, such as fenclorim and isoxadifen-ethyl. The comparison is based on their performance, mechanisms of action, and supporting experimental data, aimed at researchers, scientists, and professionals in drug development.
Performance Data of Herbicide Safeners in Rice
The following tables summarize the quantitative performance data of this compound and other selected herbicide safeners from various experimental studies.
Table 1: Performance of this compound as a Safener for Bensulfuron-methyl in Rice
| Safener (Concentration) | Herbicide (Concentration) | Rice Cultivar | Parameter Measured | Observation |
| This compound (10 µM) | Bensulfuron-methyl | Lemont | Root Length Reduction | 25% |
| S-MBTU (analogue) (10 µM) | Bensulfuron-methyl | Lemont | Root Length Reduction | No effect |
| R-MBTU (analogue) (10 µM) | Bensulfuron-methyl | Lemont | Root Length Reduction | 17% |
Data from bioassays using etiolated rice seedlings. S-MBTU and R-MBTU are optically active monomethyl analogues of this compound.
Table 2: Performance of Fenclorim as a Safener for Chloroacetamide Herbicides in Rice
| Safener | Herbicide (Rate) | Rice Injury Reduction | Yield Increase | Weed Control Efficacy |
| Fenclorim (seed treatment) | Acetochlor (1,260 g ai ha⁻¹) | Reduced injury to ≤19% | - | ≥88% barnyardgrass control; ≥45% weedy rice control[1][2] |
| Fenclorim (seed soaking) | Pretilachlor (450 g a.i. ha⁻¹) | - | 56%[3] | Significantly reduced weed population, height, and dry matter |
| Fenclorim (seed soaking) | Pretilachlor (900 g a.i. ha⁻¹) | - | 50%[3] | Significantly reduced weed population, height, and dry matter |
Table 3: Performance of Isoxadifen-ethyl as a Safener for Fenoxaprop-P-ethyl in Rice
| Safener | Herbicide | Observation |
| Isoxadifen-ethyl | Fenoxaprop-P-ethyl | Decreases phytotoxicity in cultivated rice[4] |
| Isoxadifen-ethyl derivatives (seed treatment) | Fenoxaprop-P-ethyl | Able to prevent damage caused by the herbicide |
Mechanisms of Action
Herbicide safeners primarily function by accelerating the metabolism of herbicides in the crop plant, often through the induction of detoxification enzymes. However, this compound appears to employ a different primary mechanism.
This compound: The safening action of this compound and its more effective analogue, S-MBTU, against bensulfuron-methyl injury in rice is mainly attributed to a significant reduction in the uptake of the herbicide by the rice seedlings. While some changes in herbicide metabolism were observed, they were not considered the primary safening mechanism.
Other Safeners (e.g., Fenclorim, Isoxadifen-ethyl): The predominant mechanism for most other commercial safeners is the enhancement of herbicide detoxification within the crop. This is achieved by inducing the expression of genes encoding enzymes such as glutathione S-transferases (GSTs) and cytochrome P450 monooxygenases. These enzymes catalyze the conversion of herbicide molecules into non-toxic metabolites, which are then sequestered in the vacuole. For instance, fenclorim is known to induce GST activity in rice, leading to the detoxification of chloroacetamide herbicides like pretilachlor and acetochlor.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general signaling pathway for safener-induced herbicide detoxification and a conceptual workflow for evaluating herbicide safener efficacy.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of herbicide safener performance. Below are protocols for key experiments cited in this guide.
1. Protocol for Evaluating Safener Efficacy on Rice Seedling Growth (Root Length Bioassay)
-
Objective: To assess the protective effect of a safener against herbicide-induced root growth inhibition.
-
Materials: Rice seeds (e.g., cv. Lemont), agar, petri dishes, herbicide stock solution (e.g., bensulfuron-methyl), safener stock solution (e.g., this compound), sterile water, growth chamber.
-
Procedure:
-
Prepare agar medium (e.g., 0.8% w/v) and autoclave.
-
Cool the agar to approximately 45-50°C and add the herbicide and/or safener to achieve the desired final concentrations. Pour the medium into sterile petri dishes.
-
Surface-sterilize rice seeds (e.g., with 1% sodium hypochlorite for 15 minutes) and rinse thoroughly with sterile water.
-
Place the sterilized seeds on the surface of the agar in the petri dishes.
-
Incubate the plates in a dark growth chamber at a constant temperature (e.g., 28°C) for a specified period (e.g., 5-7 days).
-
After the incubation period, measure the length of the primary root of each seedling.
-
Calculate the average root length for each treatment and express it as a percentage of the control (no herbicide or safener).
-
2. Protocol for Field Evaluation of Herbicide Safeners
-
Objective: To evaluate the performance of a safener under field conditions in terms of crop safety, weed control, and yield.
-
Materials: Rice seeds, safener (for seed treatment or tank-mixing), herbicide, field plots, sprayer, standard agronomic inputs.
-
Procedure:
-
Design the experiment using a randomized complete block design with multiple replications.
-
Treat the rice seeds with the safener at the specified rate before planting, or prepare a tank-mix of the herbicide and safener.
-
Sow the rice seeds in the prepared field plots.
-
Apply the herbicide (with or without the safener) at the appropriate growth stage of the rice and weeds.
-
Assess crop injury at regular intervals after herbicide application using a visual rating scale (e.g., 0% = no injury, 100% = complete plant death).
-
Evaluate weed control by counting weed density and measuring weed biomass in designated quadrats within each plot.
-
At maturity, harvest the rice from a central area of each plot to determine the grain yield.
-
Analyze the data statistically to determine the significance of the safener's effect on crop injury, weed control, and yield.
-
3. Protocol for Glutathione S-Transferase (GST) Activity Assay
-
Objective: To measure the activity of GST enzymes in rice tissue following safener treatment.
-
Materials: Rice tissue (shoots or roots), extraction buffer, spectrophotometer, 1-chloro-2,4-dinitrobenzene (CDNB), reduced glutathione (GSH).
-
Procedure:
-
Harvest rice tissue from safener-treated and control plants.
-
Homogenize the tissue in a cold extraction buffer and centrifuge to obtain the crude enzyme extract (supernatant).
-
Prepare a reaction mixture containing buffer, GSH, and the enzyme extract.
-
Initiate the reaction by adding CDNB.
-
Measure the increase in absorbance at 340 nm over time using a spectrophotometer. The rate of increase in absorbance is proportional to the GST activity.
-
Calculate the specific activity of GST (e.g., in nmol/min/mg protein) after determining the protein concentration of the enzyme extract.
-
Conclusion
This compound demonstrates a distinct mechanism of action as a herbicide safener in rice, primarily by reducing the uptake of the herbicide bensulfuron-methyl. This contrasts with many other commercial safeners like fenclorim and isoxadifen-ethyl, which predominantly enhance the metabolic detoxification of herbicides through the induction of enzymes such as GSTs. The choice of a safener depends on the specific herbicide being used, the crop variety, and the prevailing weed spectrum. The experimental protocols provided in this guide offer a framework for the systematic evaluation and comparison of different herbicide safeners, enabling researchers and professionals to make informed decisions for effective and safe weed management in rice cultivation. Further research focusing on direct comparative field trials of this compound against a wider array of modern safeners would be beneficial for a more comprehensive understanding of their relative performance.
References
- 1. Evaluation of rice tolerance and weed control with acetochlor and fenclorim | Weed Technology | Cambridge Core [cambridge.org]
- 2. "Evaluation of Fenclorim Safener for Use in Rice with Group 15 Herbicid" by Tristen Heath Avent [scholarworks.uark.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Validating the Protective Effect of Daimuron Against Herbicide Injury: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the herbicide safener Daimuron's performance against other alternatives, supported by experimental data. It is designed to assist researchers in evaluating the protective effects of safeners against herbicide-induced injury in crops.
Comparative Performance of Herbicide Safeners
The following tables summarize quantitative data from various studies, comparing the efficacy of this compound and its analogues with other commercial safeners in protecting crops from herbicide injury.
Table 1: Comparison of Safener Efficacy in Reducing Herbicide Injury in Rice (Oryza sativa)
| Safener | Herbicide | Crop Injury Parameter | Safener Concentration | Herbicide Concentration | % Reduction in Injury / Increase in Tolerance | Reference |
| This compound | Bensulfuron-methyl | Root Length Reduction | 10 µM | Not Specified | 25% less reduction compared to herbicide alone | [1][2] |
| S-MTBU (this compound analogue) | Bensulfuron-methyl | Root Length Reduction | 10 µM | Not Specified | No effect on root growth (excellent protection) | [1][2] |
| R-MTBU (this compound analogue) | Bensulfuron-methyl | Root Length Reduction | 10 µM | Not Specified | 17% less reduction compared to herbicide alone | [1] |
| Mefenpyr-diethyl | Fenoxaprop-p-ethyl | Visual Injury | 18.75 g/ha | 69 g/ha | Prevented crop injury | |
| Fenclorim | Pretilachlor | Yield Increase | 2.5 g/kg of seed | Not Specified | >50% increase in yield |
Note: Data is compiled from multiple sources and experimental conditions may vary.
Table 2: Effect of Safeners on Plant Growth Parameters under Herbicide Stress
| Safener | Herbicide | Crop | Growth Parameter | % Increase in Growth Parameter with Safener | Reference |
| This compound Analogue (S-MTBU) | Bensulfuron-methyl | Rice | Root Length | Maintained normal root growth | |
| Mefenpyr-diethyl | Mesosulfuron-methyl | Wheat | Fresh Weight | Milder inhibition (7.2% reduction vs 29.9% without safener) | |
| Mefenpyr-diethyl | Mesosulfuron-methyl | Wheat | Plant Height | Milder inhibition (9.4% reduction vs 19.0% without safener) |
Note: Data is compiled from multiple sources and experimental conditions may vary.
Table 3: Influence of Safeners on Biochemical Markers in Herbicide-Stressed Plants
| Safener | Herbicide | Crop | Biochemical Marker | Observation | Reference |
| This compound | Bensulfuron-methyl | Rice | Herbicide Uptake | Reduced uptake of bensulfuron-methyl | |
| Mefenpyr-diethyl | Fenoxaprop-p-ethyl | Wheat | Glutathione S-transferase (GST) Activity | No direct correlation observed | |
| Mefenpyr-diethyl | Mesosulfuron-methyl | Wheat | Chlorophyll Content | Milder inhibition (35.7% reduction vs 92.5% without safener) | |
| Fenclorim | Pretilachlor | Rice | Glutathione S-transferase (GST) Activity | Induces GST production |
Note: Data is compiled from multiple sources and experimental conditions may vary.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Protocol for Assessing Herbicide Phytotoxicity and Safener Efficacy in Rice
Objective: To visually assess the degree of herbicide-induced injury in rice and the protective effect of a safener.
Materials:
-
Rice seeds (e.g., Oryza sativa L. cv. Lemont)
-
Herbicide (e.g., Bensulfuron-methyl)
-
Safener (e.g., this compound)
-
Pots or trays for planting
-
Growth medium (soil or hydroponic solution)
-
Controlled environment growth chamber or greenhouse
-
Phytotoxicity rating scale (0-10 or 0-100%)
Procedure:
-
Seed Treatment (if applicable): Treat rice seeds with the safener at a predetermined concentration (e.g., g/kg of seed) before planting.
-
Planting: Sow the treated and untreated rice seeds in pots or trays filled with the growth medium.
-
Growth Conditions: Place the pots in a controlled environment with optimal conditions for rice growth (e.g., temperature, light, humidity).
-
Herbicide Application: At a specific growth stage (e.g., 2-3 leaf stage), apply the herbicide at the desired concentration to both safener-treated and untreated plants. Include a control group with no herbicide application.
-
Phytotoxicity Assessment: Visually assess the plants for signs of injury at regular intervals (e.g., 7, 14, and 21 days after treatment). Use a rating scale where 0 indicates no injury and 10 (or 100%) indicates complete plant death. Symptoms to look for include stunting, chlorosis (yellowing), necrosis (tissue death), and malformation.
-
Data Analysis: Compare the phytotoxicity ratings between the safener-treated and untreated plants to determine the efficacy of the safener.
Protocol for Measuring Plant Fresh and Dry Weight
Objective: To quantify the impact of herbicide and safener treatments on plant biomass.
Materials:
-
Whole plants from the phytotoxicity experiment
-
Analytical balance
-
Drying oven
-
Paper bags
Procedure:
-
Harvesting: At the end of the experimental period, carefully remove the whole plants from the growth medium.
-
Washing: Gently wash the roots to remove any adhering soil or debris.
-
Fresh Weight Measurement: Blot the plants dry with a paper towel to remove excess surface water. Immediately weigh each plant on an analytical balance to determine the fresh weight.
-
Drying: Place each plant in a separate, labeled paper bag. Dry the plants in an oven at a low temperature (e.g., 60-70°C) for a minimum of 48 hours, or until a constant weight is achieved.
-
Dry Weight Measurement: After cooling the dried plants in a desiccator, weigh each plant on the analytical balance to determine the dry weight.
-
Data Analysis: Compare the fresh and dry weights of plants from different treatment groups to assess the impact on biomass.
Protocol for Chlorophyll Content Measurement
Objective: To determine the effect of herbicide and safener on the chlorophyll content of plant leaves, a key indicator of photosynthetic health.
Materials:
-
Fresh leaf tissue
-
80% acetone or 100% methanol
-
Spectrophotometer
-
Mortar and pestle or tissue homogenizer
-
Centrifuge and centrifuge tubes
-
Volumetric flasks
Procedure:
-
Sample Preparation: Collect a known weight (e.g., 0.1 g) of fresh leaf tissue from the treated and control plants.
-
Extraction: Grind the leaf tissue in a mortar and pestle with a small amount of 80% acetone or methanol until the tissue is completely macerated.
-
Centrifugation: Transfer the homogenate to a centrifuge tube and centrifuge to pellet the solid debris.
-
Supernatant Collection: Carefully collect the supernatant, which contains the chlorophyll, and transfer it to a volumetric flask.
-
Volume Adjustment: Bring the final volume of the extract to a known volume (e.g., 10 ml) with the extraction solvent.
-
Spectrophotometric Measurement: Measure the absorbance of the chlorophyll extract at 663 nm and 645 nm for acetone extracts, or 665.2 nm and 652.4 nm for methanol extracts, using a spectrophotometer. Use the extraction solvent as a blank.
-
Calculation: Use the appropriate equations (e.g., Arnon's equation for acetone extracts) to calculate the concentration of chlorophyll a, chlorophyll b, and total chlorophyll.
-
Data Analysis: Compare the chlorophyll content between different treatment groups.
Protocol for Glutathione S-transferase (GST) Activity Assay
Objective: To measure the activity of GST, a key detoxification enzyme, in plant tissues exposed to herbicides and safeners.
Materials:
-
Plant tissue (e.g., leaves or roots)
-
Extraction buffer (e.g., phosphate buffer)
-
1-chloro-2,4-dinitrobenzene (CDNB) solution
-
Reduced glutathione (GSH) solution
-
Spectrophotometer
Procedure:
-
Protein Extraction: Homogenize a known weight of plant tissue in ice-cold extraction buffer.
-
Centrifugation: Centrifuge the homogenate at high speed (e.g., 10,000 x g) at 4°C to pellet cell debris.
-
Supernatant Collection: Collect the supernatant, which contains the crude protein extract including GST.
-
Protein Quantification: Determine the total protein concentration of the extract using a standard method (e.g., Bradford assay).
-
Assay Reaction: In a cuvette, mix the protein extract with the reaction buffer, GSH solution, and CDNB solution.
-
Spectrophotometric Measurement: Immediately measure the increase in absorbance at 340 nm over time at a constant temperature (e.g., 25°C). The increase in absorbance is due to the formation of the GSH-CDNB conjugate, which is catalyzed by GST.
-
Calculation of GST Activity: Calculate the GST activity based on the rate of change in absorbance, the molar extinction coefficient of the product, and the protein concentration of the extract. Express the activity in units such as µmol/min/mg protein.
-
Data Analysis: Compare the GST activity levels between the safener-treated and untreated plants to determine if the safener induces this detoxification pathway.
Visualizations
The following diagrams illustrate the proposed mechanism of action for herbicide safeners and a typical experimental workflow.
Caption: Proposed signaling pathway for this compound's protective effect.
Caption: General experimental workflow for evaluating herbicide safeners.
References
Cross-Resistance Patterns of Weeds to Daimuron and Other Herbicides: A Comparative Guide
A comprehensive review of existing literature reveals a significant gap in research specifically detailing the cross-resistance patterns of weeds to the herbicide Daimuron. While extensive data exists on the mechanisms of weed resistance to various other herbicide classes, including ACCase inhibitors, ALS inhibitors, and photosystem II inhibitors, specific quantitative data and detailed experimental protocols for this compound remain largely unavailable in the public domain.
This compound, a phenylurea herbicide, is primarily recognized for its activity against grass weeds, particularly in rice cultivation. Its mode of action is understood to be the inhibition of root and underground stem elongation, distinguishing it from many other herbicides that target photosynthesis. Some sources also indicate that this compound can exhibit a safening effect when used in conjunction with sulfonylurea herbicides.
This guide aims to provide a framework for understanding and investigating cross-resistance patterns involving this compound by summarizing the general principles of herbicide resistance and outlining the experimental protocols typically employed in such studies. Due to the lack of specific data for this compound, this guide will draw parallels with other herbicides where cross-resistance has been extensively studied, particularly in problematic weeds like Echinochloa species.
Understanding Herbicide Resistance Mechanisms
Herbicide resistance in weeds is a complex phenomenon governed by two primary mechanisms: target-site resistance (TSR) and non-target-site resistance (NTSR).
-
Target-Site Resistance (TSR): This occurs when a mutation in the gene encoding the herbicide's target protein prevents the herbicide from binding effectively. This is a common mechanism of resistance to herbicides such as ACCase and ALS inhibitors.
-
Non-Target-Site Resistance (NTSR): This involves mechanisms that prevent the herbicide from reaching its target site at a lethal concentration. The most common form of NTSR is enhanced metabolic resistance, where the resistant plant can detoxify the herbicide more rapidly than susceptible plants. This mechanism can confer cross-resistance to herbicides from different chemical classes with different modes of action.
Potential Cross-Resistance Scenarios with this compound
Given this compound's mode of action, which is distinct from many major herbicide groups, the potential for cross-resistance could arise from several scenarios:
-
Metabolic Cross-Resistance: Weeds that have developed enhanced metabolic capabilities to detoxify other herbicides might also be able to metabolize this compound, leading to cross-resistance. This is a significant concern as it can lead to resistance to herbicides the weed population has never been exposed to.
-
Cross-Resistance within Urea Herbicides: While less common, target-site mutations could potentially confer resistance to other urea-based herbicides if they share a similar binding site.
Experimental Protocols for Investigating Cross-Resistance
To rigorously assess the cross-resistance patterns of weeds to this compound and other herbicides, a series of well-defined experiments are necessary. The following protocols are standard in herbicide resistance research and would be applicable to studies involving this compound.
Whole-Plant Dose-Response Assays
This is the foundational experiment to determine the level of resistance in a weed population.
Methodology:
-
Seed Collection: Collect mature seeds from both the suspected resistant weed population and a known susceptible population of the same species.
-
Plant Growth: Grow the seeds in a controlled environment (greenhouse or growth chamber) in pots containing a standardized soil mix.
-
Herbicide Application: At a specific growth stage (e.g., 2-3 leaf stage), apply a range of doses of this compound and other selected herbicides to different sets of plants from both the resistant and susceptible populations. A non-treated control for each population is essential.
-
Data Collection: After a set period (e.g., 21 days), assess the plants for visual injury, and measure plant biomass (fresh or dry weight).
-
Data Analysis: Calculate the herbicide dose required to cause 50% growth reduction (GR₅₀) for each population and herbicide. The resistance factor (RF) is then calculated by dividing the GR₅₀ of the resistant population by the GR₅₀ of the susceptible population.
Synergist Studies to Investigate Metabolic Resistance
Synergists are chemicals that inhibit specific enzyme families involved in herbicide metabolism, such as cytochrome P450 monooxygenases.
Methodology:
-
Plant Growth and Herbicide Application: Follow the same procedure as the dose-response assay.
-
Synergist Application: Apply a known P450 inhibitor (e.g., malathion) to a subset of the resistant plants shortly before or at the same time as the herbicide application.
-
Data Analysis: Compare the GR₅₀ values of the resistant population treated with the herbicide alone to those treated with the herbicide plus the synergist. A significant reduction in the GR₅₀ value in the presence of the synergist suggests that metabolic resistance is a key mechanism.
Data Presentation
The quantitative data from these experiments should be summarized in clear and structured tables for easy comparison.
Table 1: Hypothetical Dose-Response Data for this compound and Other Herbicides on a Susceptible (S) and Resistant (R) Weed Population
| Herbicide | Population | GR₅₀ (g a.i./ha) | Resistance Factor (RF) |
| This compound | S | 100 | |
| R | 500 | 5.0 | |
| Herbicide A (ACCase Inhibitor) | S | 50 | |
| R | 55 | 1.1 | |
| Herbicide B (ALS Inhibitor) | S | 10 | |
| R | 150 | 15.0 | |
| Herbicide C (Photosystem II Inhibitor) | S | 200 | |
| R | 210 | 1.05 |
Table 2: Hypothetical Effect of a P450 Synergist on the GR₅₀ of this compound in a Resistant Weed Population
| Treatment | GR₅₀ (g a.i./ha) | Fold Reversal of Resistance |
| This compound alone | 500 | - |
| This compound + Synergist | 150 | 3.3 |
Visualizing Experimental Workflows and Signaling Pathways
Diagrams created using the DOT language can effectively illustrate the logical flow of experiments and the underlying biological pathways.
The Environmental Footprint of Daimuron and Its Alternatives: A Comparative Analysis
A comprehensive guide for researchers and drug development professionals on the environmental impact of the phenylurea herbicide Daimuron and its alternatives. This report synthesizes available data on their environmental fate, ecotoxicity, and mode of action, while also highlighting significant data gaps, particularly for this compound.
Introduction
This compound, a phenylurea herbicide, is utilized for controlling cyperaceous and annual grass weeds, notably in paddy rice cultivation.[1] It also exhibits a safening effect, protecting rice from injury by other herbicides like bensulfuron-methyl.[1] Despite its application in agriculture, a comprehensive understanding of its environmental impact is markedly limited. Publicly available data on its environmental fate, persistence, and toxicity to non-target organisms are scarce, posing a challenge for a complete environmental risk assessment.[1] This guide provides a comparative analysis of this compound and selected alternatives used in rice cultivation, drawing upon available data for related compounds and general knowledge of the phenylurea herbicide class. The alternatives selected for this comparison are Propanil , Bensulfuron-methyl , and Pyribenzoxim , based on their use in similar agricultural settings.
Data Presentation: A Comparative Overview
Due to the limited quantitative environmental data for this compound, this section primarily focuses on its alternatives. The following tables summarize key environmental and ecotoxicological parameters.
Table 1: Environmental Fate of this compound Alternatives
| Herbicide | Soil Persistence (DT₅₀) | Water Solubility | Leaching Potential |
| Propanil | Not usually persistent[2] | Moderately soluble[2] | Not expected to leach to groundwater |
| Bensulfuron-methyl | Not expected to be persistent | Sparingly soluble | Moderately mobile, potential for leaching |
| Pyribenzoxim | Not persistent | Low | Data sparse, but low solubility suggests lower potential |
Table 2: Ecotoxicity of this compound Alternatives
| Herbicide | Acute Oral LD₅₀ (Rat) | Toxicity to Fish | Toxicity to Aquatic Invertebrates (Daphnia) | Toxicity to Algae | Toxicity to Honeybees |
| Propanil | Moderately toxic | Moderately to very highly toxic | Moderately toxic | - | - |
| Bensulfuron-methyl | Low toxicity | Moderately toxic | - | Very toxic | Moderately toxic |
| Pyribenzoxim | Low mammalian toxicity | Moderately toxic | Low toxicity | - | Moderately toxic |
Mechanism of Action: Phenylurea Herbicides
This compound belongs to the phenylurea class of herbicides. The primary mode of action for this class is the inhibition of photosynthesis at Photosystem II (PSII). These herbicides bind to the D1 protein within the PSII complex, which blocks the electron transport from the primary electron acceptor (Q_A) to the secondary electron acceptor (Q_B). This disruption halts the flow of electrons, leading to the production of reactive oxygen species and subsequent photo-oxidative damage to the plant cell, ultimately resulting in plant death.
Caption: Mode of action of phenylurea herbicides, including this compound.
Experimental Protocols
Standardized experimental protocols are crucial for assessing the environmental impact of herbicides. While specific studies on this compound are limited, the methodologies employed for other phenylurea herbicides provide a framework for analysis.
Residue Analysis in Soil and Water
A common method for determining the concentration of herbicide residues in environmental samples is through chromatographic techniques coupled with mass spectrometry.
Objective: To quantify the concentration of the herbicide and its primary metabolites in soil and water samples.
Methodology:
-
Sample Collection: Soil and water samples are collected from treated fields at various time intervals after application.
-
Extraction:
-
Soil: Herbicides are extracted from soil using an organic solvent such as methanol or acetonitrile. The mixture is shaken and then centrifuged to separate the solid and liquid phases.
-
Water: Solid-phase extraction (SPE) is often used to concentrate the analytes from water samples.
-
-
Clean-up: The crude extract is "cleaned up" to remove interfering substances. This can be achieved using techniques like dispersive solid-phase extraction (dSPE).
-
Analysis: The final extract is analyzed using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) coupled with a mass spectrometer (MS or MS/MS). The instrument separates the different compounds, and the mass spectrometer identifies and quantifies them based on their mass-to-charge ratio.
-
Quantification: The concentration of the herbicide and its metabolites is determined by comparing the peak areas from the sample to those of known concentration standards.
Caption: General workflow for herbicide residue analysis.
Aquatic Ecotoxicity Testing
To assess the toxicity to aquatic organisms, standardized laboratory tests are conducted.
Objective: To determine the concentration of the herbicide that causes adverse effects on representative aquatic organisms.
Methodology:
-
Test Organisms: Standard test species are used, such as Rainbow trout (Oncorhynchus mykiss) for fish, Daphnia magna for aquatic invertebrates, and Pseudokirchneriella subcapitata for algae.
-
Exposure: The organisms are exposed to a range of concentrations of the herbicide in a controlled laboratory setting for a specified period (e.g., 96 hours for fish acute toxicity, 48 hours for Daphnia acute toxicity).
-
Endpoint Measurement: The effect on the organisms is observed and measured. For acute tests, the endpoint is typically mortality (LC₅₀ - the concentration that is lethal to 50% of the test population) or immobilization (EC₅₀ - the concentration that causes an effect in 50% of the test population).
-
Data Analysis: Statistical methods are used to calculate the LC₅₀ or EC₅₀ values.
Environmental Impact of this compound's Alternatives
Propanil
Propanil is a post-emergence herbicide that is not typically persistent in soil and water. However, its major degradation product, 3,4-dichloroaniline (DCA), is of environmental concern due to its potential toxicity and persistence. Propanil itself is moderately to very highly toxic to freshwater fish and moderately toxic to aquatic invertebrates.
Bensulfuron-methyl
Bensulfuron-methyl is a selective herbicide used for both pre- and post-emergence weed control. While it is not expected to persist in soil, its moderate mobility raises concerns about its potential to leach into groundwater. A significant environmental concern with Bensulfuron-methyl is its high toxicity to aquatic plants, particularly algae. It is also moderately toxic to fish and honeybees.
Pyribenzoxim
Pyribenzoxim is a post-emergence herbicide that is not persistent in soil systems. It has a low aqueous solubility, which may reduce its potential for runoff into surface water. However, data on its environmental fate are sparse. It is reported to be moderately toxic to birds, fish, and honeybees.
Conclusion
A definitive comparative analysis of the environmental impact of this compound and its alternatives is hampered by the significant lack of publicly available data on this compound. While its mode of action as a phenylurea herbicide is understood, its environmental fate, persistence, and ecotoxicity remain largely uncharacterized.
In contrast, more information is available for its alternatives, such as Propanil, Bensulfuron-methyl, and Pyribenzoxim. These alternatives each present their own environmental considerations. Propanil's degradation product is a concern, while Bensulfuron-methyl poses a significant risk to aquatic plants. Pyribenzoxim shows moderate toxicity to a range of non-target organisms.
For researchers and drug development professionals, this analysis underscores the critical need for comprehensive environmental impact assessments for all active agricultural compounds. The data gaps for this compound highlight the importance of robust, transparent, and accessible environmental data to enable informed decisions and the development of safer, more sustainable agricultural practices. Further research is strongly encouraged to fill the existing knowledge gaps regarding the environmental footprint of this compound.
References
Validating Analytical Methods for Daimuron Detection in Complex Matrices: A Comparative Guide
For researchers, scientists, and professionals in drug development, the accurate detection and quantification of herbicides like Daimuron in complex matrices is critical for environmental monitoring, food safety, and toxicological studies. This guide provides an objective comparison of common analytical methods for this compound detection, supported by experimental data and detailed protocols to aid in method selection and validation.
Comparison of Analytical Techniques
The choice of an analytical method for this compound, a phenylurea herbicide, depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. The most frequently employed techniques are High-Performance Liquid Chromatography (HPLC) with UV or Diode Array Detection (DAD), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA).
-
High-Performance Liquid Chromatography (HPLC): This is a widely used method for analyzing phenylurea herbicides. It separates compounds based on their partitioning between a stationary and a mobile phase.[1] Reversed-phase HPLC with a C18 column is typical for this compound analysis.[1][2] Detection is commonly performed using a UV or a Diode Array Detector (DAD).[1][3] HPLC offers robust and reliable quantification.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides high selectivity and sensitivity. However, due to the thermal instability of many phenylurea herbicides, a derivatization step is often necessary to convert them into more volatile and thermally stable compounds before GC analysis. Mass spectrometry detection allows for highly confident identification of the analyte.
-
Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is an antibody-based immunoassay that offers a rapid and sensitive screening method. It is based on the specific binding of an antibody to the target analyte (this compound). Competitive ELISA is a common format for detecting small molecules like herbicides. While excellent for high-throughput screening, positive results from ELISA often require confirmation by a chromatographic method like HPLC or GC-MS.
Performance Characteristics
The following table summarizes the key performance characteristics of HPLC-UV/DAD, GC-MS, and ELISA for the analysis of phenylurea herbicides, providing a baseline for what can be expected for this compound detection.
| Analytical Technique | Target Analytes | Sample Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Analysis Time |
| HPLC-UV/DAD | Phenylurea Herbicides (e.g., Diuron, Linuron) | Water, Soil | 0.3 - 40 ng/L | 1.0 µg/L | 74 - 110 | ~11-13 min |
| GC-MS | Phenylurea Herbicides (with derivatization) | Natural Waters | 0.3 - 1.0 ng/L | 0.01 mg/kg | 79 - 109 | Variable (depends on derivatization) |
| ELISA | Specific Phenylurea Herbicides (e.g., Isoproturon) | Soil, Water | 0.11 - 0.16 ng/mL | 0.49 mg/kg | 85 - 119 | < 30 min (for fast assays) |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating analytical methods. Below are representative protocols for this compound detection using HPLC-UV, GC-MS, and ELISA.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This protocol is based on established methods for phenylurea herbicides in soil and water matrices.
Principle: The sample is extracted and concentrated using Solid Phase Extraction (SPE). The extracted this compound is then separated from other components on a C18 reversed-phase column and quantified by a UV detector.
Methodology:
-
Sample Preparation (Solid Phase Extraction - SPE):
-
Filter water samples through a 0.45 µm filter. For soil samples, perform a solid-liquid extraction with a solvent like methanol, followed by centrifugation.
-
Condition a C18 SPE cartridge by passing methanol followed by deionized water.
-
Load the water sample (or soil extract supernatant) onto the conditioned cartridge.
-
Wash the cartridge with deionized water to remove interferences.
-
Elute this compound from the cartridge using an organic solvent such as acetonitrile or methanol.
-
Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for HPLC analysis.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (e.g., 45:55 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detector set at an appropriate wavelength for this compound (e.g., 210 nm or 254 nm).
-
Quantification: Create a calibration curve using this compound standards of known concentrations.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general procedure for analyzing phenylurea herbicides, which typically requires derivatization.
Principle: this compound is extracted from the sample matrix and then chemically modified (derivatized) to increase its thermal stability and volatility. The derivatized analyte is then separated by gas chromatography and detected by a mass spectrometer, which provides high selectivity.
Methodology:
-
Sample Extraction:
-
Extract this compound from the sample matrix (e.g., soil, agricultural products) using a suitable solvent like acetonitrile or perform a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction.
-
Concentrate the extract.
-
-
Derivatization (if necessary):
-
Due to the thermal instability of phenylurea herbicides, a derivatization step is often required. This involves reacting the extract with a derivatizing agent to form a more stable compound.
-
-
GC-MS Conditions:
-
Column: Capillary column suitable for pesticide analysis (e.g., DB-5ms).
-
Injector: Splitless injection.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature gradient is used to separate the compounds, for example, starting at a low temperature and ramping up.
-
Ionization: Electron Ionization (EI).
-
MS Detection: The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity, monitoring characteristic ions for derivatized this compound.
-
Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol describes a competitive ELISA for the detection of a small molecule herbicide.
Principle: This is a competitive immunoassay. A known amount of this compound-protein conjugate is coated onto a microtiter plate. The sample containing unknown amounts of this compound is added along with a specific primary antibody. Free this compound in the sample competes with the coated this compound for binding to the limited amount of antibody. A secondary antibody conjugated to an enzyme (like HRP) is then added, followed by a substrate that produces a colored product. The color intensity is inversely proportional to the concentration of this compound in the sample.
Methodology:
-
Plate Coating: Coat a 96-well microtiter plate with a this compound-hapten-protein conjugate and incubate.
-
Blocking: Wash the plate and block any remaining non-specific binding sites with a blocking buffer (e.g., BSA solution).
-
Competitive Reaction:
-
Add this compound standards or sample extracts to the wells.
-
Immediately add a specific anti-Daimuron monoclonal or polyclonal antibody.
-
Incubate to allow competition between the free this compound (in the sample/standard) and the coated this compound for antibody binding.
-
-
Detection:
-
Wash the plate to remove unbound antibodies and sample components.
-
Add an enzyme-conjugated secondary antibody (e.g., anti-mouse IgG-HRP) that binds to the primary antibody. Incubate.
-
Wash the plate again.
-
Add a chromogenic substrate (e.g., TMB). The enzyme will convert the substrate to a colored product.
-
-
Measurement:
-
Stop the reaction with a stop solution (e.g., sulfuric acid).
-
Measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
Construct a standard curve by plotting absorbance versus the logarithm of the this compound concentration and use it to determine the concentration in the samples.
-
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the analysis of this compound in a complex matrix, from sample collection to final data interpretation.
Caption: General workflow for this compound analysis in complex matrices.
References
A Comparative Transcriptomic Analysis of Rice Responses to Phenylurea Herbicides: Daimuron and Diuron
A guide for researchers, scientists, and drug development professionals on the molecular effects of Daimuron and the alternative herbicide Diuron on rice. This guide provides a comparative overview of their impact on gene expression, supported by experimental data and detailed protocols.
Due to a lack of publicly available transcriptomic studies on the herbicide this compound, this guide presents a comparative framework using data from a comprehensive transcriptomic study on Diuron, a herbicide from the same phenylurea class. Both this compound and Diuron are known to act by inhibiting photosynthesis, providing a relevant basis for comparison. The data for Diuron is sourced from the study "Molecular Responses and Degradation Mechanisms of the Herbicide Diuron in Rice Crops". This guide will use Diuron as a case study to illustrate the expected transcriptomic responses in rice to a phenylurea herbicide, while providing a template for future comparative studies involving this compound.
Executive Summary
Herbicides are essential in modern agriculture for weed management, but their application can induce significant stress responses in crops. Understanding the molecular mechanisms underlying these responses is crucial for developing more selective herbicides and engineering herbicide-resistant crops. This guide focuses on the phenylurea class of herbicides, comparing the known transcriptomic effects of Diuron on rice with the anticipated, yet uncharacterized, effects of this compound.
Phenylurea herbicides primarily act by inhibiting Photosystem II (PSII) in the photosynthetic electron transport chain. This inhibition leads to the generation of reactive oxygen species (ROS), triggering a cascade of oxidative stress and subsequent cellular damage. In response, rice plants activate complex signaling pathways and reprogram their gene expression to mitigate the damage and detoxify the herbicide.
The transcriptomic analysis of rice treated with Diuron reveals a significant genetic reprogramming. Key observations include the downregulation of genes related to photosynthesis and biosynthesis of proteins, fatty acids, and carbohydrates. Conversely, a substantial number of genes involved in xenobiotic metabolism, detoxification, and anti-oxidation are upregulated. This guide presents this quantitative data in structured tables, details the experimental protocols for such a transcriptomic study, and provides visualizations of the experimental workflow and the herbicide-induced stress signaling pathway.
Data Presentation: Transcriptomic Response to Diuron
The following tables summarize the quantitative data from the transcriptomic study of rice treated with Diuron. This data serves as a proxy for the anticipated response to this compound, given their shared mode of action.
Table 1: Overview of Differentially Expressed Genes (DEGs) in Rice Treated with Diuron
| Treatment Group | Total DEGs | Up-regulated DEGs | Down-regulated DEGs |
| Diuron vs. Control | 1,057 | 445 | 612 |
Data is derived from a study on the biodegradation and adaptation mechanism of Achromobacter xylosoxidans SL-6 to diuron, which included transcriptomic analysis of rice response.[1][2]
Table 2: Functional Categorization of Key Differentially Expressed Genes in Rice Treated with Diuron
| Functional Category | Gene Expression Trend | Examples of Affected Pathways/Gene Families |
| Photosynthesis | Down-regulated | Photosystem I and II, Carbon fixation |
| Biosynthesis | Down-regulated | Protein, Fatty acid, and Carbohydrate synthesis |
| Xenobiotic Metabolism | Up-regulated | Cytochrome P450s, Glutathione S-transferases (GSTs) |
| Detoxification & Anti-oxidation | Up-regulated | Peroxidases, Superoxide dismutases (SODs) |
| Phytohormone Signaling | Up-regulated | Jasmonic acid (JA), Abscisic acid (ABA), Salicylic acid (SA) |
This table represents a summary of findings from the study on Diuron's molecular responses in rice.[3]
Experimental Protocols
This section outlines a typical experimental protocol for a comparative transcriptomics study of rice treated with herbicides. The protocol for Diuron is based on the methodology from the cited research, while the protocol for this compound is a proposed methodology based on standard practices.
Hypothetical Protocol for this compound Treatment and RNA-Seq Analysis
-
Plant Growth and Treatment: Rice seeds (e.g., Oryza sativa L. cv. Nipponbare) would be surface-sterilized and germinated in a controlled environment (e.g., 28°C day/25°C night, 12h photoperiod). At the three-leaf stage, seedlings would be treated with a sublethal concentration of this compound (determined by preliminary dose-response experiments) and a mock control (e.g., 0.1% DMSO).
-
Sample Collection: Leaf and root tissues would be harvested at various time points post-treatment (e.g., 6, 12, 24, and 48 hours) from both this compound-treated and control plants. Samples would be immediately frozen in liquid nitrogen and stored at -80°C.
-
RNA Extraction and Library Preparation: Total RNA would be extracted from the collected tissues using a suitable kit (e.g., RNeasy Plant Mini Kit, Qiagen). RNA quality and quantity would be assessed using a spectrophotometer and a bioanalyzer. RNA sequencing libraries would be prepared using a commercial kit (e.g., NEBNext Ultra II RNA Library Prep Kit for Illumina).
-
RNA Sequencing: The prepared libraries would be sequenced on an Illumina sequencing platform (e.g., NovaSeq 6000) to generate a sufficient number of paired-end reads per sample.
-
Bioinformatic Analysis:
-
Quality Control: Raw sequencing reads would be filtered to remove low-quality reads and adapter sequences.
-
Read Mapping: Clean reads would be mapped to the rice reference genome (e.g., MSU Rice Genome Annotation Project database).
-
Differential Gene Expression Analysis: Gene expression levels would be quantified, and differentially expressed genes (DEGs) between this compound-treated and control samples would be identified using software such as DESeq2 or edgeR.
-
Functional Annotation and Enrichment Analysis: DEGs would be annotated, and Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses would be performed to identify significantly affected biological processes and pathways.
-
Protocol for Diuron Treatment and RNA-Seq Analysis (Based on existing research)
-
Plant Material and Growth Conditions: Rice seedlings (Oryza sativa) were cultivated in a controlled environment.
-
Herbicide Treatment: Seedlings were exposed to Diuron at concentrations ranging from 0.125 to 2.0 mg L⁻¹.
-
RNA Extraction and Sequencing: RNA was extracted from the rice tissues, followed by the construction of RNA-sequencing libraries. High-throughput sequencing was performed to obtain the transcriptomic profiles.[3][4]
-
Data Analysis: The sequencing data was analyzed to identify differentially expressed genes between Diuron-treated and control samples. Functional annotation and pathway analysis were conducted to understand the biological implications of the observed gene expression changes.
Mandatory Visualization
Experimental Workflow
Caption: A generalized workflow for a comparative transcriptomics study of rice treated with herbicides.
Phenylurea Herbicide-Induced Signaling Pathway
Caption: Herbicide-induced oxidative stress signaling pathway in rice.
Conclusion
While a direct comparative transcriptomic study between this compound and another herbicide in rice is not yet available, the existing research on Diuron provides a strong foundation for understanding the molecular responses of rice to phenylurea herbicides. The inhibition of Photosystem II by these herbicides triggers a well-defined oxidative stress response, leading to significant changes in gene expression. The upregulation of detoxification and antioxidant pathways, coupled with the downregulation of photosynthesis and primary metabolism, represents a clear molecular signature of herbicide stress in rice.
This guide serves as a valuable resource for researchers by summarizing the current knowledge, providing standardized experimental protocols, and visualizing the key biological processes. Future transcriptomic studies on this compound are essential to confirm if it elicits a similar response to Diuron and to identify any unique molecular effects. Such research will be instrumental in advancing our understanding of herbicide-crop interactions and in the development of improved agricultural technologies.
References
- 1. Comprehensive toxicological, metabolomic, and transcriptomic analysis of the biodegradation and adaptation mechanism by Achromobacter xylosoxidans SL-6 to diuron - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Assessing the Long-Term Ecological Effects of Daimuron: A Comparative Guide
A critical evaluation of the herbicide Daimuron reveals a significant lack of comprehensive data on its long-term ecological effects. This guide provides a comparative analysis of this compound, related chemical alternatives, and integrated management practices to offer researchers and drug development professionals a broader perspective on weed management strategies and their environmental implications.
This compound, a urea-based herbicide primarily used for controlling cyperaceous and annual grass weeds in paddy rice, has limited publicly available data regarding its environmental fate, ecotoxicity, and long-term ecological impact. This scarcity of information makes a direct, data-driven assessment of its long-term effects challenging. To provide a useful comparison for researchers, this guide will evaluate this compound alongside other herbicides used in similar agricultural contexts and will also explore the principles of Integrated Weed Management (IWM) as a non-chemical alternative.
The herbicides selected for comparison are:
-
Diuron: A phenylurea herbicide, chemically related to this compound, with more extensive research on its ecological effects.
-
Propanil: A widely used post-emergence herbicide in rice cultivation.
-
Bensulfuron-methyl: A sulfonylurea herbicide also used for weed control in rice.
Comparative Analysis of Ecological Effects
The long-term ecological impact of a herbicide is determined by its persistence in the environment and its toxicity to non-target organisms. The following sections and tables summarize the available data for this compound and its alternatives.
Effects on Soil Ecosystems
Herbicides can have lasting effects on soil health by altering microbial communities, which are crucial for nutrient cycling and soil fertility.
Table 1: Comparison of Effects on Soil Microbial Communities
| Herbicide/Methodology | Key Findings on Soil Microbial Communities | Supporting Experimental Data |
| This compound | No specific long-term data available. | - |
| Diuron | Decreases microbial activity and populations. The impact is more severe in black soils than in red soils for bacterial populations, while the reverse is true for fungal populations. Can cause a significant shift in the bacterial community. | Microcalorimetry showed a decrease in the thermal effect from microbial activity with increasing Diuron concentration. Plate counting methods revealed a decline in microbial populations with higher Diuron doses. |
| Propanil | Can cause significant changes in the bacterial community under anaerobic conditions. | Studies have shown shifts in bacterial populations in sediment slurries treated with propanil. |
| Bensulfuron-methyl | Generally does not persist in soil, suggesting a lower long-term impact on soil microbes at recommended application rates. | Data on direct long-term impact on soil microbial communities is limited in the provided search results. |
| Integrated Weed Management (IWM) | Promotes soil health by reducing reliance on chemical inputs, which helps in preserving beneficial soil organisms. | Practices like crop rotation and cover cropping within IWM improve soil structure and enhance organic matter, fostering a healthy microbial environment. |
Effects on Aquatic Ecosystems
Herbicides can enter aquatic ecosystems through runoff and leaching, posing a risk to aquatic organisms.
Data on this compound's aquatic toxicity is scarce. However, Diuron is known to be moderately toxic to aquatic invertebrates. It can inhibit the photosynthetic efficiency of seagrass even at low concentrations, with significant mortality observed at higher concentrations. Propanil is also toxic to some early life-stage aquatic organisms and is moderately toxic to certain water fleas and rainbow trout. Its degradation product, 3,4-dichloroaniline, is frequently detected in groundwater and surface water, posing a significant environmental concern. Bensulfuron-methyl is considered a concern for aquatic plants and algae, with studies showing it to be more toxic than some other herbicides to certain freshwater phytoplankton species.
Table 2: Comparison of Aquatic Ecotoxicity
| Herbicide/Methodology | Acute Toxicity to Aquatic Organisms (LC50/EC50) | Persistence and Fate in Aquatic Environments |
| This compound | Data not available. | Low aqueous solubility, but other data on environmental fate is limited. |
| Diuron | Moderately toxic to most aquatic invertebrates. 96-hour LC50 for fish is generally low, indicating low acute toxicity. | Persistent in water. Can persist in soil for over a year and potentially leach into groundwater. |
| Propanil | Moderately to very highly toxic to freshwater fish (LC50 for rainbow trout is 2.3 ppm). Moderately toxic to the water flea Ceriodaphnia dubia. | Rapidly degraded by microbes, but the primary metabolite, 3,4-dichloroaniline, is persistent and detected in ground and surface waters. |
| Bensulfuron-methyl | 96-hour EC50 for freshwater algae ranges from 0.015 to 6.2 mg/l. Moderately toxic to fish. | Can be persistent in neutral to alkaline water systems. |
| Integrated Weed Management (IWM) | Aims to minimize chemical runoff into water bodies, thereby reducing the exposure of aquatic organisms to herbicides. | By reducing herbicide use, IWM helps protect water quality. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of typical experimental protocols used to assess the ecological effects of herbicides.
Protocol for Assessing Herbicide Impact on Soil Microbial Activity
This protocol describes a general method for evaluating the effect of a herbicide on the metabolic activity of soil microorganisms using microcalorimetry.
-
Soil Sample Preparation: Collect soil samples from the target area. For this experiment, 1.50 g of red Latosol soil was used.
-
Stimulation of Microbial Activity: To ensure measurable activity, the soil microorganisms are stimulated. In one study, this was achieved by adding 6.0 mg of glucose and 6.0 mg of ammonium sulfate to the soil sample.
-
Herbicide Application: The herbicide (in this case, Diuron) is added to the soil samples in increasing concentrations, ranging from zero to 333.33 micrograms per gram of soil.
-
Controlled Incubation: The treated soil samples are maintained under controlled conditions. For this experiment, a constant humidity of 35% and a temperature of 298.15 K (± 0.02 K) were maintained.
-
Microcalorimetry Measurement: The metabolic activity of the microorganisms is measured by recording power-time curves using a microcalorimeter. This technique measures the heat produced by microbial metabolic processes.
-
Data Analysis: The resulting power-time curves are analyzed to determine the total thermal effect, the lag-phase period, and the time to reach peak thermal effect. A decrease in the thermal effect and an increase in the lag-phase period indicate an inhibitory effect of the herbicide on the microbial population.
Protocol for Aquatic Toxicity Testing
This protocol outlines a general procedure for determining the acute toxicity of a herbicide to freshwater phytoplankton, a key component of aquatic ecosystems.
-
Test Organisms: Cultures of freshwater phytoplankton species are prepared. Examples include Scenedesmus acutus, Scenedesmus subspicatus, Chlorella vulgaris, and Chlorella saccharophila.
-
Herbicide Concentrations: A series of test solutions with varying concentrations of the herbicide (e.g., Bensulfuron-methyl and Cinosulfuron) are prepared.
-
Exposure: The phytoplankton cultures are exposed to the different herbicide concentrations for a specified period, typically 96 hours for acute toxicity tests.
-
Growth Measurement: The growth of the phytoplankton is monitored over the exposure period. This can be done by measuring cell density, chlorophyll content, or other indicators of biomass.
-
Data Analysis: The growth data is used to calculate the herbicide concentration that causes a 50% reduction in growth (EC50) over the 96-hour period. A lower EC50 value indicates higher toxicity.
-
Hazard Evaluation: The effective concentrations can be transformed into a percentage of the herbicide's saturation level in water to provide a preliminary assessment of the potential hazard to aquatic systems.
Visualizations
The following diagrams illustrate key pathways and concepts related to the herbicides and management strategies discussed.
Caption: Experimental workflow for assessing herbicide impact on soil microbial activity.
Caption: Logical relationship of Integrated Weed Management (IWM) principles.
Caption: Signaling pathway of ALS inhibition by Bensulfuron-methyl.
Conclusion
The significant lack of data on the long-term ecological effects of this compound is a critical knowledge gap that hinders a thorough environmental risk assessment. In contrast, more extensive research on related herbicides like Diuron, and other alternatives such as Propanil and Bensulfuron-methyl, reveals a range of potential long-term ecological impacts, including effects on soil microbial communities and aquatic ecosystems. The persistence of these herbicides and their degradation products in the environment is a key factor in their long-term risk profile.
Integrated Weed Management (IWM) emerges as a promising and sustainable alternative that minimizes the reliance on chemical herbicides, thereby reducing their associated ecological risks. IWM focuses on a holistic approach that combines various control methods to manage weed populations effectively while promoting environmental health and biodiversity. For researchers and professionals in drug development, understanding the ecological footprint of different weed management strategies is essential for developing and promoting environmentally responsible agricultural practices. Further research into the long-term ecological effects of this compound is strongly recommended to enable a more complete and direct comparison with its alternatives.
A Comparative Analysis of the Degradation Rates of Daimuron and Structurally Similar Phenylurea Herbicides
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comparative study on the degradation rates of the phenylurea herbicide Daimuron and its structural analogs. Due to a significant lack of publicly available data on the environmental fate of this compound, this report focuses on a comparative analysis of similar, more extensively studied phenylurea compounds: Diuron, Linuron, Tebuthiuron, and Isoproturon. The degradation of these compounds through hydrolysis, photolysis, and aerobic soil metabolism is examined, with quantitative data presented for comparison. Detailed experimental protocols, based on internationally recognized guidelines, are also provided.
Executive Summary
This compound, a phenylurea herbicide, has very limited available data regarding its environmental degradation rates. In contrast, extensive research has been conducted on structurally similar compounds such as Diuron, Linuron, Tebuthiuron, and Isoproturon. This guide synthesizes the available data for these analogs to provide a comparative framework for estimating the potential environmental persistence of this compound. The degradation of these herbicides is primarily governed by microbial activity in soil and, to a lesser extent, by hydrolysis and photolysis in aqueous environments. Generally, phenylurea herbicides exhibit moderate to high persistence in soil, with half-lives ranging from weeks to over a year, depending on environmental conditions. Hydrolysis is typically slow under neutral pH conditions but can be more significant under acidic or alkaline conditions. Photolysis can contribute to degradation in surface waters, with rates influenced by water clarity and the presence of photosensitizers.
Comparative Degradation Rate Data
The following tables summarize the available quantitative data for the degradation of this compound and its structural analogs under different environmental conditions.
Table 1: Chemical Structures of Compared Compounds
| Compound Name | Chemical Structure |
| This compound | 1-(1-methyl-1-phenylethyl)-3-(p-tolyl)urea
|
| Diuron | 3-(3,4-dichlorophenyl)-1,1-dimethylurea
|
| Linuron | 3-(3,4-dichlorophenyl)-1-methoxy-1-methylurea
|
| Tebuthiuron | 1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-1,3-dimethylurea
|
| Isoproturon | 3-(4-isopropylphenyl)-1,1-dimethylurea
|
Table 2: Comparative Degradation Half-lives (DT50) of Phenylurea Herbicides
| Compound | Hydrolysis DT50 (days) | Photolysis in Water DT50 (days) | Aerobic Soil DT50 (days) |
| This compound | No data available | No data available | No data available |
| Diuron | Stable at pH 5-9[1]; >4 months at 40°C[2] | 6.7 - 43[3] | 30 - 365 (typical 90)[4] |
| Linuron | 7.2 - 11.8 (stagnant water)[5] | >15 (on soil) | 30 - 150 (average 60) |
| Tebuthiuron | >64 at pH 3, 6, 9 (25°C) | 79 - 103 | 360 (typical) |
| Isoproturon | 1560 at pH 7; 540 at pH 9 | Stable to acids and alkalis | 6 - 28 |
Note: DT50 (Dissipation Time 50%) is the time required for 50% of the initial concentration of a substance to degrade.
Degradation Pathways
The degradation of phenylurea herbicides generally proceeds through a series of common initial steps, including N-demethylation, N-demethoxylation (for compounds like Linuron), and hydrolysis of the urea bridge. These initial transformations are often followed by further degradation of the resulting aniline derivatives.
General Phenylurea Degradation Pathway
Key Degradation Products:
-
Diuron: Primary degradation products include 3-(3,4-dichlorophenyl)-1-methylurea (DCPMU), 3-(3,4-dichlorophenyl)urea (DCPU), and 3,4-dichloroaniline (DCA). Hydroxylated derivatives can also be formed through photolysis.
-
Linuron: Degrades to 3,4-dichloroaniline as a major intermediate.
-
Isoproturon: Metabolites include monodemethyl isoproturon (MDIPU), didemethyl isoproturon (DDIPU), and 4-isopropylaniline.
Experimental Protocols
The following sections outline the standardized methodologies for conducting key degradation studies, based on the Organization for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals.
Hydrolysis as a Function of pH (OECD Guideline 111)
This test determines the rate of abiotic hydrolysis of a chemical in aqueous solutions at environmentally relevant pH values.
Methodology Workflow:
A preliminary test is often conducted at an elevated temperature (e.g., 50°C) for 5 days to quickly assess stability. If significant degradation occurs, a more detailed study is performed at various temperatures to determine the degradation kinetics.
Phototransformation of Chemicals in Water (OECD Guideline 316)
This guideline is used to determine the rate and pathway of direct photolysis of chemicals in water under simulated sunlight.
Methodology Workflow:
The study allows for the determination of the quantum yield, which is a measure of the efficiency of a photon in bringing about a chemical change. This value can be used to model photodegradation rates under various environmental conditions.
Aerobic and Anaerobic Transformation in Soil (OECD Guideline 307)
This guideline evaluates the biodegradation of chemicals in soil under both aerobic and anaerobic conditions. It provides data on the rate of degradation and the formation and decline of major metabolites.
Methodology Workflow:
References
- 1. Diuron | C9H10Cl2N2O | CID 3120 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. OECD 316: Phototransformation of Chemicals in Water – Direct Photolysis | ibacon GmbH [ibacon.com]
- 3. This compound [sitem.herts.ac.uk]
- 4. Determination of the microscopic rate constants for the hydrolysis of diuron in soil/water mixture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Microbial degradation of isoproturon and related phenylurea herbicides in and below agricultural fields. | Semantic Scholar [semanticscholar.org]
Safety Operating Guide
Proper Disposal Procedures for Daimuron: A Guide for Laboratory Professionals
The responsible management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides essential safety and logistical information for the proper disposal of Daimuron, a phenylurea herbicide. Adherence to these procedural steps is critical for researchers, scientists, and drug development professionals to ensure a safe work environment and maintain regulatory compliance.
Core Principles of Chemical Waste Management
Before proceeding with specific disposal steps, it is crucial to understand the foundational principles of pesticide and chemical waste management:
-
Consult the Label and Safety Data Sheet (SDS): The product's label is the primary source of information for handling, storage, and disposal. The "Storage and Disposal" section provides legally binding instructions.[1] Always refer to the manufacturer's SDS for detailed hazard information.
-
Prioritize Waste Reduction: The most effective disposal method is to avoid generating waste. Purchase only the amount of this compound needed, and if possible, use any excess product for its intended purpose on a labeled site, which is the recommended way to dispose of leftover mixtures.[1]
-
Regulatory Compliance: Improper disposal of pesticides is a violation of federal law.[2] State and local regulations can be more stringent than federal requirements.[1][3] Always contact your institution's Environmental Health & Safety (EHS) department or your local hazardous waste authority for specific guidance.
Personal Protective Equipment (PPE)
Prior to handling this compound for any purpose, including disposal, all personnel must be equipped with the appropriate PPE to minimize exposure risk.
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile rubber.
-
Eye Protection: Use safety glasses with side shields or chemical safety goggles.
-
Body Protection: A fully-buttoned lab coat is mandatory.
-
Respiratory Protection: While not typically required for handling the solid product in a well-ventilated area, a respirator may be necessary if there is a risk of generating dust.
This compound: Chemical and Physical Properties
Understanding the properties of this compound is essential for its safe handling and disposal. While it is reported as not meeting GHS hazard criteria, it should be handled with the care afforded to all pesticides. It is known to be incompatible with strong oxidizing agents.
| Property | Data |
| Chemical Name | 1-(4-methylphenyl)-3-(2-phenylpropan-2-yl)urea |
| Synonyms | Dymron, Dimuron, Showrone |
| Molecular Formula | C₁₇H₂₀N₂O |
| Molecular Weight | 268.35 g/mol |
| CAS Number | 42609-52-9 |
| GHS Hazard Classification | Not Classified |
Step-by-Step Disposal Procedures
The correct disposal path for this compound depends on whether you are dealing with unused product, empty containers, or a spill.
Unused or unwanted this compound must be treated as hazardous waste. Never dispose of it via standard laboratory drains, regular trash, or by pouring it onto the ground.
Procedure for Unused Product:
-
Identify and Segregate: Clearly identify all materials containing this compound as hazardous waste. Do not mix it with other waste streams.
-
Containerize: Collect the waste this compound in a sealable, compatible container. The container should be in good condition and clearly labeled.
-
Labeling: Immediately affix a "Hazardous Waste" label to the container. The label must clearly identify the contents as "this compound Waste" and include any relevant hazard information.
-
Storage: Store the sealed waste container in a designated, well-ventilated waste accumulation area, away from incompatible materials like strong oxidizers.
-
Arrange for Disposal: Contact your institution's EHS department or a licensed hazardous waste contractor to arrange for proper disposal.
Empty pesticide containers are also considered hazardous waste until properly rinsed. The standard procedure is the "triple-rinse" method.
Triple-Rinse Procedure:
-
Initial Draining: Empty the container completely into the spray tank or mixing vessel. Allow it to drain for an additional 30 seconds after the flow has been reduced to drops.
-
First Rinse: Fill the empty container 20-25% full with water or the appropriate solvent.
-
Agitate: Securely replace the cap and shake, rotate, or roll the container vigorously for at least 30 seconds to dislodge any residue from the interior surfaces.
-
Collect Rinsate: Pour the rinse water (rinsate) into the spray tank. Allow the container to drain completely.
-
Repeat: Repeat the rinsing and collection steps two more times.
-
Final Disposal: After the third rinse, the container is considered non-hazardous in many jurisdictions. Puncture the container to prevent reuse and dispose of it in accordance with local regulations, which may include disposal in a sanitary landfill or through a container recycling program.
In the event of an accidental spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
Spill Cleanup Procedure:
-
Ensure Safety: Evacuate the immediate area if necessary and ensure proper ventilation.
-
Don PPE: Before cleaning the spill, put on the required personal protective equipment.
-
Containment: Prevent the spill from spreading.
-
Cleanup: For solid this compound, carefully sweep or shovel the material into a suitable, closed container for disposal. Avoid methods that generate dust.
-
Decontamination: Thoroughly clean the affected area. Activated charcoal can be used to mitigate spills and decontaminate soil for urea-based herbicides.
-
Disposal: The collected spill material must be disposed of as hazardous waste, following the procedures outlined in section 4.1.
Visualizing Disposal Workflows
The following diagrams illustrate the key decision-making and procedural workflows for this compound disposal.
References
Essential Safety and Logistics for Handling Daimuron
For laboratory personnel, including researchers, scientists, and drug development professionals, adherence to strict safety protocols is paramount when handling chemical compounds. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of Daimuron, a phenylurea herbicide.
Hazard Identification and First Aid
This compound is classified as harmful if inhaled.[1] Direct contact with eyes may cause temporary irritation.[1] It is crucial to be aware of these potential hazards and the appropriate first-aid measures.
| Hazard | First-Aid Measures |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If the person feels unwell, call a poison center or doctor. Oxygen or artificial respiration may be administered if needed.[1] |
| Eye Contact | Rinse eyes with water. Do not rub the eyes. If irritation develops and persists, seek medical attention.[1] |
| Skin Contact | Rinse the affected area with water. If skin irritation develops and persists, get medical attention.[1] |
| Ingestion | Rinse the mouth. Seek medical attention if symptoms occur. |
Note: Symptoms may be delayed. It is important to keep the affected individual under observation.
Personal Protective Equipment (PPE)
The following personal protective equipment is essential to minimize exposure and ensure safety when handling this compound.
| PPE Category | Specifications |
| Respiratory Protection | Use a respirator if airborne levels are expected to exceed exposure limits. Always wear a respirator when mixing or filling highly toxic pesticides. |
| Eye/Face Protection | Wear safety glasses with front, brow, and temple protection, or a face shield. |
| Hand Protection | Wear unlined, elbow-length chemical-resistant gloves. Nitrile, butyl, and neoprene gloves offer good protection against both dry and liquid pesticides. Do not use leather or cotton gloves. |
| Skin and Body Protection | Wear a clean, dry protective suit or coveralls that cover the entire body from wrists to ankles over regular work clothes. Wear unlined, chemical-resistant boots that cover the ankles. Pant legs should be worn outside the boots. |
Handling and Storage
Proper handling and storage are critical to maintaining the stability of this compound and preventing accidental exposure.
-
Handling:
-
Minimize dust generation and accumulation.
-
Avoid breathing dust.
-
Use only outdoors or in a well-ventilated area.
-
Observe good industrial hygiene practices.
-
-
Storage:
-
Store in the original, tightly closed container in a cool, dry, and well-ventilated place.
-
Store away from incompatible materials.
-
Do not store pesticides next to food or feed.
-
Keep storage locations secured.
-
Spill Response Plan
In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent environmental contamination.
-
Ensure Personnel Safety: Keep unnecessary personnel away from the spill area. Be upwind of the spill if possible. Ensure adequate ventilation.
-
Contain the Spill: Stop the flow of material if it is safe to do so.
-
Clean-up Procedures:
-
Small Spills: Sweep or vacuum up the spillage and collect it in a suitable container for disposal. Avoid dispersal of dust in the air.
-
Large Spills: Wet the material with water to prevent dust formation and dike the area for later disposal. Shovel the material into a waste container.
-
-
Decontamination: After the product has been recovered, flush the area with water.
-
Disposal: Dispose of the waste and residues in accordance with local authority requirements. Never return spilled material to the original containers for re-use.
Below is a workflow diagram for handling a this compound spill.
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination.
-
Unused Product: Dispose of unwanted pesticide products as household hazardous waste. Contact your local hazardous waste disposal facility or your state's environmental agency for guidance.
-
Empty Containers: Never reuse pesticide containers. Triple rinse the container by filling it one-quarter full with water, closing the lid tightly, shaking, and then emptying the contents into the spray tank, allowing it to drain for 30 seconds. Repeat this process two more times. Puncture the container and dispose of it in the trash or as directed by local regulations.
-
Transportation for Disposal:
-
Keep the pesticide in its original container with the label attached.
-
Secure containers to prevent shifting and spilling during transport.
-
Do not transport pesticides in the passenger compartment of a vehicle.
-
Quantitative Data
The following tables summarize the key quantitative data for this compound.
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C17H20N2O |
| Molecular Weight | 268.35 g/mol |
| Melting Point | 203 °C |
| Boiling Point | 394.4 °C at 760 mmHg |
| Flash Point | 134 °C |
| Water Solubility | 4.47e-06 M |
Toxicological Data
| Test | Species | Route | Value | Exposure Time |
| LC50 | Rat | Inhalation | 3250 mg/m³ | 4 hours |
| LD50 | Rat | Dermal | > 2000 mg/kg | - |
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
